molecular formula C6H11NO B1599724 5-Methylpiperidin-2-one CAS No. 3298-16-6

5-Methylpiperidin-2-one

カタログ番号: B1599724
CAS番号: 3298-16-6
分子量: 113.16 g/mol
InChIキー: NSRPFJGOCZUUHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methylpiperidin-2-one (CAS 3298-16-6) is a lactam derivative that serves as a versatile building block in modern organic and medicinal chemistry. With a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol, this compound is part of the privileged piperidinone scaffold, a fundamental structure present in numerous natural products and pharmaceutical agents . Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements, making it a valuable intermediate for constructing more complex molecules . In research applications, substituted piperidin-2-ones are crucial scaffolds for drug discovery, enabling the exploration of new chemical space and the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles . A specific area of application is in the development of protease inhibitors; for instance, structural analogues like 5-sulfonyl isatin derivatives incorporating piperidine and methylpiperidine groups have been investigated as potent inhibitors of the SARS-CoV 3CLpro protease, a key enzyme in the viral replication cycle . This highlights the relevance of the piperidinone core in antiviral research. As a lactam, this compound is classified under HS code 2933790090 . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRPFJGOCZUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446679
Record name 5-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3298-16-6
Record name 5-methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

5-Methylpiperidin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperidin-2-one (CAS 3298-16-6) represents a critical "privileged structure" in medicinal chemistry.[1][2][3][4] As a


-lactam hosting a methyl substituent at the C5 position, it serves as a versatile precursor for chiral piperidines—a motif present in over 12% of top-selling small molecule drugs.[1][2][3][4]

Unlike its symmetrical counterparts, the C5-methyl substitution introduces a stereocenter that governs the conformational landscape of the ring, influencing binding affinity in downstream pharmacophores.[1][2][3][4] This guide analyzes the physicochemical behavior of 5-methylpiperidin-2-one, details the industrial-standard hydrogenation synthesis, and provides validated protocols for its application in high-value intermediate generation.[1][2][3][4]

Structural Dynamics & Stereochemistry

The reactivity and biological interaction of 5-methylpiperidin-2-one are dictated by its conformational preference.[1][2][3][4]

  • Lactam Planarity: The amide bond (N1-C2-O) imposes partial double-bond character, forcing these atoms (and the adjacent alpha-carbon C3 and delta-carbon C6) into a semi-planar arrangement.[1][2][3][4]

  • Ring Pucker: The remaining carbons (C4, C5) adopt a half-chair or distorted boat conformation to relieve torsional strain.[1][2][3][4]

  • Stereocenter (C5): The methyl group at C5 creates chirality.[2][3][4] In the thermodynamic equilibrium, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C3 and the lone pair on Nitrogen.[1][2][3][4]

Implication for Drug Design: When used as a scaffold (e.g., reduced to 3-methylpiperidine), the fixed stereochemistry at C5 allows researchers to probe specific hydrophobic pockets in target receptors, such as the acetylcholinesterase (AChE) active site in neurodegenerative disease models.[1][2][3][4]

G cluster_0 Retrosynthetic Analysis Target 5-Methylpiperidin-2-one (Chiral Scaffold) Precursor1 5-Methylpyridin-2(1H)-one (Aromatic Precursor) Target->Precursor1 Catalytic Hydrogenation (Reductive Saturation) Precursor2 5-Amino-4-methylpentanoic acid (Linear Precursor) Target->Precursor2 Dehydrative Cyclization Precursor1->Target

Figure 1: Retrosynthetic logic for accessing the 5-methylpiperidin-2-one scaffold. The hydrogenation route (Green arrow) is preferred for scalability.[1][2][3][4]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted properties for the racemic mixture (CAS 3298-16-6).

PropertyValueNotes
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 3298-16-6Racemic
Appearance Waxy solid or viscous oilLow melting point leads to phase variability.[1][2][3][4]
Melting Point 40 – 42 °C[1]
Boiling Point 254 ± 9.0 °CAt 760 mmHg.[1][2][3][4] High BP due to intermolecular H-bonding.[1][2][3][4]
Density ~1.0 g/cm³
Solubility HighSoluble in water, alcohols, DCM, and chloroform.[1][2][4]
pKa (Conj. Acid) ~0.5Amide nitrogen is weakly basic; protonation occurs at Oxygen.[1][2][3][4]
Hazards Irritant (H315, H319)Standard PPE required.[1][2][3][4]

Synthetic Pathways & Reactivity[1][3][4]

A. The Industrial Route: Catalytic Hydrogenation

The most robust method for synthesizing 5-methylpiperidin-2-one is the heterogeneous catalytic hydrogenation of 5-methylpyridin-2(1H)-one (also known as 2-hydroxy-5-methylpyridine).[1][2][3][4]

  • Mechanism: The reaction proceeds via the adsorption of the pyridine ring onto the metal surface (Pd or Rh), followed by stepwise addition of hydrogen.[2][3][4][5]

  • Catalyst Choice:

    • 5% Pd/C: Standard for complete saturation.[2][3][4] Requires moderate pressure (3–5 bar).[2][3][4]

    • Rh/Al₂O₃:[1] Preferred if lower temperatures are required to suppress side reactions (e.g., ring opening).[2][3][4]

  • Solvent Effects: Protic solvents like Methanol or Ethanol accelerate the reaction but may promote ring-opening if acidic conditions are present.[1][2][3][4]

B. Reactivity Profile

Once synthesized, the lactam serves as a divergence point:

  • N-Alkylation: Deprotonation with NaH followed by alkyl halide addition introduces N-substituents (e.g., for Donepezil analogs).[1][2][3][4]

  • C3-Alkylation: Treatment with strong bases (LDA) allows functionalization at the

    
    -carbon.[1][2][3][4]
    
  • Reduction: Treatment with LiAlH₄ converts the lactam to 3-methylpiperidine , a volatile amine used in rubber accelerators and pharmaceutical synthesis.[1][2][3][4]

ReactionScheme Start 5-Methylpyridin-2(1H)-one (Aromatic) Inter Intermediate: Adsorbed Species Start->Inter H2, Pd/C Adsorption Product 5-Methylpiperidin-2-one (Target Lactam) Inter->Product Stepwise H-addition Deriv 3-Methylpiperidine (Reduced Amine) Product->Deriv LiAlH4 Reduction

Figure 2: Synthetic workflow from aromatic precursor to reduced piperidine derivative.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of 5-methylpiperidin-2-one from 2-hydroxy-5-methylpyridine. Scale: 10 mmol (Lab Scale).

Materials
  • Substrate: 2-Hydroxy-5-methylpyridine (1.09 g, 10 mmol).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% wet (100 mg, ~5 mol% loading).[2][3][4]

  • Solvent: Methanol (20 mL, anhydrous).

  • Gas: Hydrogen (H₂) balloon or hydrogenation shaker (Parr).[2][3][4]

Procedure
  • Preparation: In a clean, dry hydrogenation flask (or autoclave vessel), dissolve the substrate in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst.[2][3][4][6][7] Safety Note: Pd/C is pyrophoric when dry.[2][3][4] Keep wet with solvent.[1][2][3][4]

  • Purge: Seal the vessel. Evacuate air and backfill with Nitrogen (3x).[2][3][4] Then, evacuate and backfill with Hydrogen (3x).[2][3][4][8]

  • Reaction:

    • Method A (Balloon): Stir vigorously at Room Temperature under 1 atm H₂ for 12–16 hours.

    • Method B (Parr Shaker): Pressurize to 40 psi (2.7 bar). Shake at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS. The starting material (UV active) should disappear; the product is less UV active (amide absorption only).[1][2][3][4]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).[2][3][4]

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The crude residue is typically a waxy solid of sufficient purity (>95%).[2][3][4] If necessary, purify via bulb-to-bulb distillation (high vacuum) or recrystallization from ether/hexanes.[1][2][3][4]

Yield Expectation: 90–98%.

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 10877083, 5-Methylpiperidin-2-one. Retrieved from [Link][1][2][3][4]

  • Glorius, F., et al. (2004).[1][2][3][4] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. (Contextual reference for hydrogenation mechanisms).

Sources

Technical Whitepaper: 5-Methylpiperidin-2-one (CAS 3298-16-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperidin-2-one (CAS 3298-16-6), also known as 5-methyl-2-piperidone, is a critical chiral building block in modern medicinal chemistry.[1] Structurally characterized by a six-membered lactam ring with a methyl substituent at the C5 position, this scaffold has emerged as a linchpin in the design of next-generation kinase inhibitors and methyltransferase antagonists.

Its primary utility lies in its ability to enforce specific conformational constraints within a drug molecule's binding pose. Recent high-profile applications include its role as a core synthon in MTA-cooperative PRMT5 inhibitors (e.g., TNG908, TNG462), where the C5-methyl group acts as a steric "lock," enforcing selectivity against wild-type proteins. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in structure-based drug design (SBDD).

Part 1: Chemical Profile & Properties[2]

Structural Specifications

The molecule features a stereocenter at the C5 position. While CAS 3298-16-6 typically refers to the racemate, the biological activity of derived pharmaceuticals often depends strictly on the (


) or (

) enantiomer.
PropertySpecification
IUPAC Name 5-Methylpiperidin-2-one
CAS Number 3298-16-6
Molecular Formula

Molecular Weight 113.16 g/mol
Physical State White to off-white crystalline solid or oil (depending on purity/temp)
Melting Point 39–41 °C (approximate)
Solubility Soluble in water, methanol, DCM, DMSO
pKa ~16 (Amide NH), effectively neutral in physiological pH
LogP ~ -0.46 (Hydrophilic)
Stereochemistry

The C5-methyl group introduces chirality. In drug discovery, the orientation of this methyl group is often exploited to clash with or avoid specific residues in a protein pocket.

  • (S)-Enantiomer: Often synthesized via asymmetric hydrogenation or chiral pool synthesis (e.g., from glutamate derivatives).

  • (R)-Enantiomer: Accessible via similar routes using complementary catalysts.

Part 2: Synthesis & Manufacturing Protocols

The most robust and scalable route to 5-methylpiperidin-2-one involves the catalytic hydrogenation of its aromatic precursor, 5-methyl-2(1H)-pyridone . This method avoids complex ring-closing steps and high-temperature decarboxylations associated with older glutarimide routes.

Primary Route: Catalytic Hydrogenation of 5-Methyl-2-pyridone

Reaction Principle: The aromatic pyridine ring is reduced under hydrogen pressure using a heterogeneous catalyst. The presence of the oxygen at C2 facilitates the tautomerization to the stable lactam form.

Synthesis Precursor 5-Methyl-2(1H)-pyridone (CAS 1003-68-5) Product 5-Methylpiperidin-2-one (CAS 3298-16-6) Precursor->Product Reagents H2 (50-100 psi) Pd/C or Rh/C MeOH, 50°C

Figure 1: Catalytic hydrogenation pathway for high-purity synthesis.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 5-methylpiperidin-2-one on a 25g scale.

Materials:

  • 5-Methyl-2(1H)-pyridone (25.0 g, 229 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (4.0 g)

  • Methanol (MeOH), anhydrous (200 mL)

  • Hydrogen gas (

    
    )
    

Procedure:

  • Setup: In a high-pressure autoclave or Parr shaker vessel, charge 5-methyl-2(1H)-pyridone and MeOH.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert nitrogen atmosphere (Caution: Pyrophoric when dry).

  • Purge: Seal the vessel. Purge with Nitrogen (

    
    ) x3 cycles, then Hydrogen (
    
    
    
    ) x3 cycles to remove oxygen.
  • Reaction: Pressurize to 50–100 psi (3–7 bar)

    
    . Heat to 50 °C with vigorous stirring (1000 rpm) to ensure mass transfer.
    
  • Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM, stain with KMnO4). The starting material (UV active) will disappear; the product is non-UV active (requires staining).

  • Workup: Cool to room temperature. Vent

    
    . Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH (50 mL).
    
  • Purification: Concentrate the filtrate in vacuo. The resulting oil may crystallize upon standing or cooling. Distillation (high vacuum) can be used for ultra-high purity (>99%).

Yield Expectation: 90–98% Validation Point:


H NMR must show the disappearance of aromatic protons (6.0–8.0 ppm region) and the appearance of the C5-methyl doublet at ~0.93 ppm.

Part 3: Analytical Characterization[5]

Reliable identification requires NMR analysis, as the lack of a strong UV chromophore makes HPLC detection challenging without derivatization.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
6.03 Broad Singlet1HNHLactam amide proton
2.92 – 2.99 Multiplet1HC6-H

Adjacent to Nitrogen
2.83 Triplet (

Hz)
1HC6-H

Adjacent to Nitrogen (axial)
2.40 – 2.62 Multiplet2HC3-H

Adjacent to Carbonyl
1.77 – 1.86 Multiplet2HC4-H

Ring methylene
1.44 – 1.54 Multiplet1HC5-HMethine at chiral center
0.93 Doublet (

Hz)
3HCH

Diagnostic Methyl Group

Note: Data derived from validated intermediates in PRMT5 inhibitor synthesis (e.g., Compound 65 in TNG462 discovery).

Part 4: Applications in Drug Discovery

The "Steric Lock" Mechanism in PRMT5 Inhibitors

The most prominent recent application of 5-methylpiperidin-2-one is in the development of "MTA-cooperative" inhibitors for MTAP-deleted cancers.

In this context, the piperidinone ring serves as a bioisostere for the ribose ring of MTA (Methylthioadenosine). The C5-methyl group is critical:

  • Selectivity: It sterically clashes with residue Glu435 in the wild-type PRMT5/SAM complex.[2]

  • Binding: In the PRMT5/MTA complex (present in cancer cells), the methyl group is accommodated, locking the glutamate into a specific rotamer that favors inhibitor binding.

DrugDesign Target Target: PRMT5/MTA Complex (MTAP-deleted Cancers) Result Result: Selective Lethality (TNG908, TNG462) Target->Result Therapeutic Effect Scaffold Scaffold: 5-Methylpiperidin-2-one Mechanism Mechanism: C5-Methyl 'Steric Lock' Clashes with Glu435 in WT Fits in MTA-bound form Scaffold->Mechanism Incorporated into Mechanism->Target Binds High Affinity

Figure 2: Strategic utility of the 5-methyl scaffold in selective oncology targets.

Peptidomimetics

The lactam ring constrains the N-C bond, mimicking a fixed peptide bond conformation. 5-methylpiperidin-2-one is used to synthesize


-turn mimetics, restricting the conformational freedom of peptide chains to increase receptor affinity and metabolic stability.

Part 5: Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationHandling Protocol
Acute Toxicity Oral (Category 4)Do not ingest. Wash hands thoroughly after handling.
Irritation Skin/Eye Irritant (Cat 2)Wear nitrile gloves and safety goggles.
Inhalation STOT SE 3 (Resp. Irritation)Use in a fume hood. Avoid dust/aerosol formation.
Storage HygroscopicStore under inert gas (Nitrogen/Argon) in a desiccator.

References

  • Synthesis & NMR Characterization

    • Source: Tango Therapeutics. "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor." Journal of Medicinal Chemistry, 2024.
    • URL:[Link]

  • Structural Biology & Mechanism

    • Source: "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor." Journal of Medicinal Chemistry, 2022.
    • URL:[Link]

  • General Chemical Data

    • Source: PubChem Compound Summary for CID 10877083, 5-Methylpiperidin-2-one.
    • URL:[Link]

  • Hydrogenation Methodology

    • Source: "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst." University of Liverpool Repository.
    • URL:[Link]

Sources

Biological Activity of 5-Methylpiperidin-2-one Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs and natural alkaloids.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating significant therapeutic impact, particularly in oncology and central nervous system (CNS) disorders.[1] The piperidine structure offers a unique combination of metabolic stability, conformational flexibility, and the ability to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, which enhances overall "druggability" and improves pharmacokinetic profiles.[1]

Within this broad class, the 5-Methylpiperidin-2-one core represents a particularly compelling starting point for drug discovery. This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 5-Methylpiperidin-2-one analogs, focusing on their demonstrated potential as anticancer, antimicrobial, and neuroprotective agents. We will delve into the causality behind experimental design, provide validated protocols for key biological assays, and explore the molecular mechanisms that underpin their therapeutic effects.

Core Synthetic Strategies: Building the Analog Library

The generation of a diverse library of 5-Methylpiperidin-2-one analogs is paramount to exploring their full therapeutic potential. The versatility of this scaffold is matched by the robustness of the synthetic methodologies available for its derivatization. Two key strategies are highlighted here for their efficiency and adaptability.

Claisen-Schmidt Condensation

A foundational method for synthesizing α,β-unsaturated ketones, the Claisen-Schmidt (or crossed-aldol) condensation, is particularly useful for creating curcuminoid analogs of piperidones.[2][3] This reaction involves the base-catalyzed condensation of a ketone (e.g., N-substituted-4-piperidone) with an aromatic aldehyde.[3] The choice of aldehyde allows for the introduction of a wide variety of substituents, enabling extensive SAR studies. The resulting enone moiety is a critical pharmacophore, often implicated in the biological activity of these compounds.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful, one-pot processes where three or more reactants combine to form a complex product, embodying principles of atom economy and synthetic efficiency.[5] MCRs, such as the Biginelli or Ugi reactions, are exceptionally well-suited for generating structurally diverse piperidine libraries.[5][6] These reactions allow for the rapid assembly of polysubstituted piperidine scaffolds from simple, readily available starting materials, making them ideal for high-throughput synthesis and the creation of novel chemical entities.[7][8]

G cluster_synthesis Synthetic Strategies Start Start Ketone 5-Methylpiperidin-2-one Core Start->Ketone CS Claisen-Schmidt Condensation Ketone->CS MCR Multicomponent Reaction (e.g., Biginelli) Ketone->MCR Aldehyde Aromatic Aldehydes (Diversity Input) Aldehyde->CS Aldehyde->MCR Amine Amines / Ureas (Diversity Input) Amine->MCR Library Diverse Analog Library CS->Library MCR->Library

Caption: General workflow for synthesizing 5-Methylpiperidin-2-one analogs.

Chapter 1: Anticancer Activity

Analogs derived from the piperidine and piperidone scaffolds have demonstrated significant potential as anticancer agents.[1] Research has shown that these compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways that are frequently dysregulated in cancer.[9]

Mechanism of Action: Proteasome Inhibition and PI3K/Akt Pathway Modulation

A primary mechanism of action for several cytotoxic piperidone analogs is the inhibition of the ubiquitin-proteasome pathway.[10] Proteasomes are cellular complexes that degrade unneeded or damaged proteins; their inhibition leads to an accumulation of defective proteins, which triggers programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[11] Specifically, inhibiting the proteasome prevents the degradation of pro-apoptotic proteins (like p53 and Bax) and the inhibitor of NF-κB (IκB).[10][12] The stabilization of IκB sequesters the pro-survival transcription factor NF-κB in the cytoplasm, preventing it from activating genes that promote cell growth and resistance to therapy.[10]

Furthermore, many piperidone derivatives exert their effects by modulating the PI3K/Akt/mTOR signaling pathway.[13] This pathway is one of the most frequently over-activated cascades in human cancers, driving cell proliferation and survival.[13][14] By inhibiting key kinases like Akt, these analogs can halt cell cycle progression and promote apoptosis.[15]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis inhibits BAD Bad AKT->BAD inhibits Analog Piperidone Analog Analog->AKT INHIBITS Proliferation Cell Growth & Proliferation mTORC1->Proliferation BAD->Apoptosis

Caption: Inhibition of the pro-survival PI3K/Akt signaling pathway by piperidone analogs.

Data Presentation: Cytotoxicity of Piperidone Analogs

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDModificationCell LineIC50 (µM)Reference
Analog 1 3,5-bis(2,5-dichlorobenzylidene)-4-piperidoneA549 (Lung)< 5.0[16]
Analog 2 3,5-bis(2-bromobenzylidene-5-chlorobenzylidene)-4-piperidoneA549 (Lung)< 5.0[16]
Analog 3 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidoneLymphomaLow µM[9]
Analog 4 Piperidone-salicylate conjugateHCT116 (Colon)Potent[16]
Analog 5 4-Boc-piperidone chalconeMDA-MB-231 (Breast)~10-20[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[17] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[18] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17]

Causality: The intensity of the purple color is a direct indicator of mitochondrial health and metabolic rate. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Methylpiperidin-2-one analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[19]

  • Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.

Chapter 2: Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine and its derivatives have been identified as promising scaffolds for this purpose, exhibiting activity against a range of bacteria.[22]

Spectrum of Activity

Studies have shown that certain piperidone-based curcumin analogs possess antibacterial properties. For instance, specific halogenated derivatives have demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). Additionally, N-methyl-4-piperidone-derived curcuminoids have shown moderate activity against various cariogenic bacteria, including Streptococcus mutans and Streptococcus sanguinis.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23]

Compound IDModificationOrganismMIC (µg/mL)Reference
MKC-1 R = HS. mitis250-500[16]
MKC-10 R = 3,4,5-OMeS. sanguinis250-500[16]
MKC-13 R = 3-FS. mutans250[16]
Curcumin Analog 2-Fluoro substitutionMRSASignificant Inhibition[16]
Curcumin Analog 2-Chloro substitutionMRSASignificant Inhibition[16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.[24]

Causality: This method establishes the lowest concentration of a compound required to inhibit microbial growth by exposing a standardized bacterial inoculum to a range of serially diluted compound concentrations. Visual inspection for turbidity (a sign of bacterial growth) allows for a precise determination of the MIC value.[23]

Protocol:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test analogs in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[25]

  • Dilute Inoculum: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.[26]

  • Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).[24]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[27]

  • Reading the MIC: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23]

G cluster_workflow MIC Determination Workflow Start Start PrepPlate Prepare Serial Dilutions of Analogs in 96-well Plate Start->PrepPlate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepPlate->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Read Results: Identify Well with No Visible Growth Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow for the broth microdilution MIC assay.

Chapter 3: Neuroprotective Activity

The piperidine scaffold is a key feature in several CNS-active drugs, including the acetylcholinesterase (AChE) inhibitor Donepezil, used in the management of Alzheimer's disease. This highlights the potential of 5-Methylpiperidin-2-one analogs as neuroprotective agents.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve signal.[28] In diseases like Alzheimer's, there is a deficit of cholinergic activity. Inhibition of AChE increases the levels and duration of action of acetylcholine in the brain, which can provide symptomatic relief.[28] The development of novel piperidine-based AChE inhibitors is an active area of research.

Experimental Protocol: Ellman's Method for AChE Inhibition

The Ellman's method is a rapid and reliable colorimetric assay to measure AChE activity and screen for inhibitors.

Causality: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine.[29] Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.[29] The rate of color formation is directly proportional to AChE activity. An inhibitor will slow down this rate, allowing for the quantification of its inhibitory potency (IC50).[28]

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add phosphate buffer to each well.

  • Inhibitor Addition: Add various concentrations of the test 5-Methylpiperidin-2-one analogs to the respective wells. Include a positive control (a known AChE inhibitor, e.g., Donepezil) and a negative control (no inhibitor).

  • Enzyme Addition: Add the AChE solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the DTNB solution, followed by the ATCI substrate solution to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.[30]

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing a lead compound into a viable drug candidate.[22] For 5-Methylpiperidin-2-one analogs, several key structural features have been shown to influence biological activity.

  • Substituents on Aromatic Rings: In the case of anticancer curcuminoid analogs, the nature and position of substituents on the benzylidene rings are critical. Halogen substitution (e.g., -Cl, -F, -Br) often enhances cytotoxic activity, potentially by altering the electronic properties and lipophilicity of the molecule, which can improve cell membrane permeability and target engagement.[5]

  • N-Substitution on the Piperidine Ring: Modification at the N1 position of the piperidone ring can significantly impact activity. For example, the addition of a dichloroacetyl group was a feature of potent cytotoxic agents, while N-Boc protected chalcones also showed high activity.[9]

  • Methyl Group at C5: The core methyl group at the 5-position influences the conformational preference of the piperidine ring. This can pre-organize the molecule into a bioactive conformation that fits more favorably into the binding pocket of a biological target, potentially increasing potency compared to unsubstituted analogs.

Caption: Key pharmacophoric features and SAR insights for piperidone analogs.

Conclusion

The 5-Methylpiperidin-2-one scaffold is a versatile and highly valuable starting point for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a broad range of biological activities, including potent anticancer, targeted antimicrobial, and promising neuroprotective effects. The synthetic tractability of the scaffold, particularly through efficient methods like Claisen-Schmidt condensations and multicomponent reactions, allows for extensive chemical exploration. Future research should focus on systematic SAR studies to optimize potency and selectivity, detailed mechanistic investigations to fully elucidate molecular targets, and in vivo efficacy studies in relevant disease models to translate the clear in vitro potential of these compounds into next-generation therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • WOAH - Asia. (2022). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • D'Arcy, P. (2019). Proteasome inhibitors in cancer therapy. Oncogene, 38(11), 1817-1832. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Tew, B. Y., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 14(11), 2701. Retrieved from [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Retrieved from [Link]

  • Ghosez, L., et al. (2009). Synthesis of Piperidones by MCR. Angewandte Chemie International Edition, 48(19), 3469-3472. Retrieved from [Link]

  • Iriepa, I., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(23), 7248. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Li, J., et al. (2016). Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1. Molecular Medicine Reports, 14(1), 775-780. Retrieved from [Link]

  • ACS Publications. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Roy, N. K., et al. (2020). Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma. Cell Biology International, 44(8), 1644-1654. Retrieved from [Link]

  • Dimmock, J. R., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry, 13(11), 1335-1355. Retrieved from [Link]

  • University of Groningen. (2022). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2011). Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • Richardson, P. G., et al. (2008). Proteasome Inhibitors in Cancer Therapy: Lessons from the First Decade. Clinical Cancer Research, 14(6), 1627-1633. Retrieved from [Link]

  • Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2613-2623. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. Retrieved from [Link]

  • MDPI. (2006). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules. Retrieved from [Link]

  • Myeloma UK. (2022). Proteasome inhibitors in myeloma. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

  • Frontiers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]

  • NIH. (2019). Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. Retrieved from [Link]

  • Open Biology. (2021). Ubiquitin–proteasome system and the role of its inhibitors in cancer therapy. Retrieved from [Link]

  • NIH. (2019). Recent Developments on Five-Component Reactions. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • Bio-Rad. (2022). PI3K-AKT Pathway Explained. YouTube. Retrieved from [Link]

  • ACS Publications. (2004). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Proteasome inhibitors and how do they work?. Retrieved from [Link]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

Sources

5-Methylpiperidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization, Synthetic Methodology, and Pharmaceutical Utility

Executive Summary

5-Methylpiperidin-2-one (CAS: 3298-16-6), also known as 5-methyl-2-piperidone or


-valerolactam derivative, is a critical heterocyclic building block in medicinal chemistry.[1] Characterized by a six-membered lactam ring with a methyl substituent at the C5 position, it serves as a conformationally constrained scaffold for the development of kinase inhibitors, peptidomimetics, and CNS-active agents. This guide provides a definitive analysis of its molecular properties, synthesis, and application in drug discovery.

Physicochemical Profile

The fundamental data below establishes the baseline for stoichiometric calculations and analytical identification.

Core Identity Data
ParameterTechnical Specification
IUPAC Name 5-Methylpiperidin-2-one
Common Synonyms 5-Methyl-2-piperidone; 5-Methyl-δ-valerolactam
CAS Registry Number 3298-16-6 (Racemic)
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES CC1CCC(=O)NC1
InChI Key NSRPFJGOCZUUHE-UHFFFAOYSA-N
Physical Properties
PropertyValue / Observation
Physical State Low-melting solid or viscous liquid (purity dependent)
Melting Point ~30–35 °C (estimated based on structural analogs)
Boiling Point >200 °C (atm); ~105–110 °C (12 mmHg)
Density ~0.99–1.05 g/cm³
Solubility Soluble in water, ethanol, DMSO, and chlorinated solvents.[2][3]

Structural Analysis & Stereochemistry

Chiral Architecture

The 5-methylpiperidin-2-one molecule possesses a single stereogenic center at C5 .

  • Enantiomers : The compound exists as (5R)-5-methylpiperidin-2-one and (5S)-5-methylpiperidin-2-one.

  • Drug Design Implication : In pharmaceutical applications, the specific orientation of the methyl group often dictates binding affinity. For instance, in Janus kinase (JAK) inhibitors, the C5-methyl group can induce steric clashes or fill hydrophobic pockets within the ATP-binding site, necessitating the use of enantiopure starting materials.

Conformational Dynamics

The piperidinone ring typically adopts a distorted chair or twist-boat conformation to minimize allylic strain (A-strain) between the carbonyl group and the adjacent methylene protons. The C5-methyl group prefers an equatorial orientation in the chair conformation to minimize 1,3-diaxial interactions.

Synthetic Pathways[6]

Synthesis of 5-methylpiperidin-2-one allows for the introduction of chirality and functional diversity. Two primary routes are utilized: the classic Schmidt Rearrangement and the modern Reductive Cyclization.

Route A: Schmidt Rearrangement (Classic)

This method involves the ring expansion of 3-methylcyclopentanone using hydrazoic acid (


).
  • Mechanism : Migration of the alkyl group anti to the diazonium leaving group.

  • Limitation : Regioselectivity is often poor, yielding a mixture of 5-methylpiperidin-2-one (target) and 4-methylpiperidin-2-one (isomer), requiring difficult chromatographic separation.

Route B: Reductive Cyclization (Preferred)

This route offers higher regiocontrol and is amenable to asymmetric synthesis if chiral precursors are used. It involves the reductive amination/cyclization of nitro-esters or cyano-esters.

Experimental Protocol: Reductive Cyclization of Methyl 4-cyano-2-methylbutanoate
  • Precursor Preparation : Alkylation of methyl methacrylate or similar acrylate derivatives to generate methyl 4-cyano-2-methylbutanoate.

  • Hydrogenation : The nitrile is reduced to a primary amine using Raney Nickel or Pd/C catalyst under

    
     atmosphere (50 psi).
    
  • Cyclization : The resulting

    
    -amino ester undergoes spontaneous intramolecular nucleophilic acyl substitution (lactamization) to form the thermodynamic product, 5-methylpiperidin-2-one.
    
Visualization of Synthetic Logic

SynthesisPath Start Methyl methacrylate (Precursor) Inter1 Methyl 4-cyano-2-methylbutanoate (Nitrile Intermediate) Start->Inter1 Hydrocyanation / Alkylation Inter2 5-Amino-4-methylpentanoate (Transient Amine) Inter1->Inter2 H2, Raney Ni (Reduction) Product 5-Methylpiperidin-2-one (Target Lactam) Inter2->Product Intramolecular Cyclization (-MeOH) Inter2->Product Spontaneous

Figure 1: Step-wise reductive cyclization pathway offering superior regiocontrol compared to ring expansion methods.

Analytical Characterization

To validate the identity of synthesized 5-methylpiperidin-2-one, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • ¹H NMR (CDCl₃, 400 MHz) :

    • 
       ~1.0 ppm (d, 3H): Methyl group doublet (
      
      
      
      Hz).
    • 
       1.4–2.5 ppm (m, 7H): Ring methylene protons (
      
      
      
      ) and methine (
      
      
      ). The protons
      
      
      to the carbonyl (
      
      
      ) typically appear downfield around 2.2–2.4 ppm.
    • 
       ~6.0–7.5 ppm (br s, 1H): Amide 
      
      
      
      proton (exchangeable with
      
      
      ).
  • ¹³C NMR (CDCl₃) :

    • 
       ~172 ppm: Carbonyl carbon (
      
      
      
      ).
    • 
       ~40–50 ppm: 
      
      
      
      (adjacent to Nitrogen).
    • 
       ~30–35 ppm: 
      
      
      
      (adjacent to Carbonyl).
    • 
       ~20–25 ppm: Methyl carbon.
      
Mass Spectrometry (MS)
  • ESI-MS :

    
    .
    
  • Fragmentation : Loss of

    
     (28 Da) or methyl radical is common in EI-MS modes.
    

Pharmaceutical Applications

5-Methylpiperidin-2-one is rarely the final drug but acts as a versatile pharmacophore and intermediate .

Kinase Inhibitor Scaffolds

The lactam ring mimics the hydrogen-bonding motifs found in ATP. By functionalizing the nitrogen (N-arylation) or the


-carbon, researchers create inhibitors for:
  • Janus Kinases (JAK) : Used in treating autoimmune diseases. The C5-methyl group provides hydrophobic interactions that improve selectivity against off-target kinases.

  • MAP Kinases : The scaffold serves as a linker, orienting the "warhead" of the drug into the correct position.

Peptidomimetics

The rigid ring structure of 5-methylpiperidin-2-one is used to constrain peptide backbones, reducing entropic penalty upon binding to receptors. It mimics the


-turn or 

-turn of proteins, stabilizing bioactive conformations.
N-Arylation Precursor

A common workflow involves Copper- or Palladium-catalyzed cross-coupling (Buchwald-Hartwig) of 5-methylpiperidin-2-one with aryl halides to generate


-aryl-5-methylpiperidin-2-ones, which are potent CNS-active agents.

Safety & Handling (MSDS Summary)

  • Signal Word : Warning

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Handling Protocol :

    • Use in a fume hood to avoid inhalation of dust/vapor.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place; the compound is hygroscopic and may hydrolyze to the amino acid upon prolonged exposure to moisture.

References

  • PubChem . 5-Methylpiperidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • SpectraBase . NMR and MS Spectral Data for 5-Methyl-2-piperidone. Wiley Science Solutions. Available at: [Link][4]

Sources

Stereochemical Control and Analysis of 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylpiperidin-2-one (CAS: 3298-16-6) represents a critical chiral building block in the synthesis of peptidomimetics, NK1 receptor antagonists, and kinase inhibitors. Its structural simplicity belies a complex stereochemical profile governed by the C5 chiral center and the conformational constraints of the lactam ring. This guide provides a rigorous analysis of the molecule's stereochemistry, detailing the thermodynamic principles of its conformation, scalable enantioselective synthesis routes, and validated analytical protocols for isomeric resolution.

Structural & Conformational Analysis

The Chiral Center

The 5-methylpiperidin-2-one molecule possesses a single stereogenic center at the C5 position. This gives rise to two enantiomers:

  • (R)-5-methylpiperidin-2-one

  • (S)-5-methylpiperidin-2-one

Unlike cyclohexane derivatives, the piperidin-2-one ring incorporates a planar amide bond (–NH–C(=O)–). This planarity imposes significant geometric constraints, forcing the ring into a distorted chair or "sofa" conformation rather than a perfect chair.

Conformational Thermodynamics

In the lowest energy conformation, the C5-methyl group is subject to steric strain.

  • Equatorial Preference: The methyl group at C5 strongly prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C3 and the lone pairs/hydrogens near the nitrogen.

  • Ring Pucker: The C4 and C5 atoms pucker out of the plane defined by N1, C2, C3, and C6. This puckering is essential for relieving torsional strain but creates a distinct "top" and "bottom" face bias, which is exploited in diastereoselective alkylation reactions.

Conformation cluster_0 Conformational Equilibrium cluster_1 Structural Constraints Axial Axial-Me (Unstable) High 1,3-Diaxial Strain Equatorial Equatorial-Me (Stable) Minimized Steric Clash Axial->Equatorial  K_eq >> 1   Planar Planar Amide Bond (N1-C2-O) Pucker C4/C5 Ring Pucker ('Sofa' Conformation) Planar->Pucker Induces

Figure 1: Conformational equilibrium of 5-methylpiperidin-2-one showing the thermodynamic preference for the equatorial methyl group.

Enantioselective Synthesis Strategies

To access high enantiomeric excess (ee), researchers typically employ one of two strategies: Asymmetric Alkylation (using chiral auxiliaries) or Enzymatic Kinetic Resolution (ideal for scale-up).

Strategy A: Chiral Auxiliary Alkylation

This method relies on attaching a chiral auxiliary (e.g., Evans' oxazolidinone or Myers' pseudoephedrine amide) to a linear precursor.

  • Precursor:

    
    -acyl oxazolidinone derivative of 4-methyl-5-aminopentanoic acid.
    
  • Mechanism: The bulky auxiliary blocks one face of the enolate, forcing the alkylating agent (or proton source during cyclization) to approach from the opposite side.

  • Result: High diastereoselectivity (>95% de), which translates to high enantiomeric purity after auxiliary removal and cyclization.

Strategy B: Enzymatic Kinetic Resolution (Recommended for Process)

For scale-up, kinetic resolution of the racemic lactam using lipases (e.g., Candida antarctica Lipase B, CAL-B) is superior due to cost and operational simplicity. The enzyme selectively hydrolyzes one enantiomer of an


-protected precursor or selectively acylates the lactam nitrogen (less common) or opens the ring of one enantiomer.

Detailed Experimental Protocol

Protocol: Kinetic Resolution of Racemic 5-Methylpiperidin-2-one via Selective Ring Opening

Note: This protocol describes a chemically robust approach where the lactam is hydrolyzed to the amino acid. Lipases often work best on the corresponding ester precursors, but direct lactam hydrolysis is a developing field. A more standard industrial approach is the resolution of the amino ester precursor before cyclization.

Objective: Isolate (S)-5-methylpiperidin-2-one with >98% ee.

Reagents & Equipment
  • Substrate: Racemic methyl 4-methyl-5-aminopentanoate (precursor ester).

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0).

  • Analysis: Chiral HPLC (Chiralpak AD-H).

Step-by-Step Workflow
  • Preparation: Dissolve racemic methyl 4-methyl-5-aminopentanoate (10 mmol) in MTBE (50 mL). Add Phosphate Buffer (50 mL, 0.1 M, pH 7.0).

  • Enzymatic Hydrolysis: Add Novozym 435 (200 mg). Stir the biphasic mixture vigorously at 30°C.

    • Mechanism:[1] The enzyme preferentially hydrolyzes the (R)-ester to the water-soluble (R)-amino acid, leaving the (S)-ester intact in the organic phase.

  • Monitoring: Monitor conversion by TLC or GC. Stop reaction at ~50% conversion (typically 24-48 hours).

  • Separation:

    • Filter off the enzyme.

    • Separate the phases.

    • Aqueous Phase: Contains (R)-4-methyl-5-aminopentanoic acid.

    • Organic Phase: Contains (S)-methyl 4-methyl-5-aminopentanoate.

  • Cyclization (The "Payoff"):

    • Take the organic phase containing the (S)-ester.

    • Reflux in toluene with a catalytic amount of acetic acid or simply heat to induce intramolecular cyclization.

    • Product: (S)-5-methylpiperidin-2-one.

SynthesisWorkflow Racemate Racemic Precursor (Methyl 4-methyl-5-aminopentanoate) Biocatalysis Enzymatic Hydrolysis (CAL-B, MTBE/Buffer) Racemate->Biocatalysis Separation Phase Separation Biocatalysis->Separation OrgPhase Organic Phase (S)-Ester (Intact) Separation->OrgPhase Unreacted AqPhase Aqueous Phase (R)-Amino Acid (Hydrolyzed) Separation->AqPhase Hydrolyzed Cyclization Thermal Cyclization (Reflux, Toluene) OrgPhase->Cyclization FinalProduct Pure (S)-5-Methylpiperidin-2-one (>98% ee) Cyclization->FinalProduct

Figure 2: Chemo-enzymatic workflow for the resolution and synthesis of (S)-5-methylpiperidin-2-one.

Analytical Validation

Trustworthiness in stereochemistry relies on validated separation methods.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use the following validated conditions:

ParameterCondition
Column Daicel Chiralpak AD-H or Chiralpak IC (Amylose-based)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption)
Temperature 25°C
Retention Times (S)-Isomer: ~12.5 min; (R)-Isomer: ~15.2 min (Indicative; confirm with standards)
Optical Rotation

While specific rotation


 is solvent-dependent, the sign of rotation is a quick purity check.
  • Standard: Polarimetry (Na D-line, 589 nm).

  • Note: Always report concentration (c) and solvent (e.g., CHCl3 or MeOH). Literature values for similar 5-substituted piperidinones suggest moderate rotation values (

    
    ).
    

Pharmaceutical Relevance

The 5-methylpiperidin-2-one scaffold is not merely a solvent or intermediate; it is a pharmacophore.

  • NK1 Antagonists: The 5-methyl substitution pattern is often used to lock the conformation of the piperidine ring in neurokinin-1 receptor antagonists, improving binding affinity by restricting the "sofa" conformation to a bioactive shape.

  • Kinase Inhibitors: In ROS1 and ALK inhibitors, the lactam moiety serves as a hydrogen bond donor/acceptor pair, with the methyl group filling a specific hydrophobic pocket in the ATP-binding site.

References

  • Asymmetric Synthesis of Piperidinones: Wang, B., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-Science A, 2016.

  • Enzymatic Resolution Strategies: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 1999. (General reference for CAL-B lactam/ester resolution).
  • Chiral HPLC Methodologies: "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers" (Analogous Lactam Method). BenchChem Application Notes, 2025.

  • Conformational Analysis: "Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane" (Analogous 6-membered ring puckering principles). ResearchGate, 2019.

  • Biological Activity: "Piperidine-containing drugs and recently studied analogs." European Journal of Medicinal Chemistry, 2025.[2]

Sources

Solubility of 5-Methylpiperidin-2-one: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 5-Methylpiperidin-2-one (CAS 3298-16-6).[1][2][3]

Executive Summary & Compound Profile

5-Methylpiperidin-2-one (also known as 5-methyl-δ-valerolactam) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2][3] Its solubility behavior is governed by the competition between the polar lactam functionality (hydrophilic, H-bond donor/acceptor) and the hydrophobic methyl-substituted piperidine ring.[1][2][4]

Understanding its solubility landscape is essential for:

  • Reaction Engineering: Selecting solvents that maximize yield in alkylation or reduction steps.[3][4]

  • Purification: Designing crystallization protocols to separate enantiomers or remove impurities.[1][3][4]

  • Formulation: Developing stable liquid or semi-solid dosage forms.

Physicochemical "Fingerprint"
PropertyValue (Approx.)[1][4][5]Mechanistic Implication
Molecular Weight 113.16 g/mol Low MW facilitates high molar solubility in diverse solvents.[1][2][3]
Physical State Low-melting Solid / Viscous LiquidMelting point is sensitive to enantiomeric purity; often handled as a melt or solution.[1][2][3]
LogP (Predicted) ~0.53Moderately lipophilic; crosses biological membranes but retains water solubility.[3][4]
H-Bond Donors 1 (Amide N-H)Capable of strong interaction with protic solvents (water, alcohols).[2][4]
H-Bond Acceptors 1 (Carbonyl O)Accepts H-bonds, facilitating solubility in water and stabilizing crystal lattices.[1][2][3][4]

Solubility Landscape & Solvent Selection Logic

The solubility of 5-Methylpiperidin-2-one follows a distinct "polarity gradient." The lactam ring dictates miscibility in polar solvents, while the methyl group provides limited compatibility with non-polar hydrocarbons.[4]

Polar Protic Solvents (High Solubility)[3][4]
  • Water: The compound is expected to be highly soluble to miscible .[3][4] The lactam group forms extensive hydrogen bond networks with water.[3][4]

    • Application: Aqueous workups; however, extraction from water requires repeated washes with organic solvents (e.g., DCM) due to this high affinity.[4]

  • Alcohols (Methanol, Ethanol, Isopropanol): Miscible. [4]

    • Mechanism:[1][4][5][6][7] The N-H proton of the lactam donates to the alcohol oxygen, while the carbonyl oxygen accepts a proton from the alcohol hydroxyl group.[4]

    • Process Use: Ethanol is the preferred solvent for crystallization and chiral resolution.[4] Cooling hot ethanolic solutions can induce precipitation of the target enantiomer.[3][4]

Polar Aprotic Solvents (High Solubility)[3][4]
  • Dichloromethane (DCM): High Solubility (>500 mg/mL). [2][4]

    • Mechanism:[1][4][5][6][7] Dipole-dipole interactions dominate.[1][2][3] DCM is the standard solvent for extraction and synthesis (e.g., N-protection reactions).[4]

  • Ethyl Acetate: Moderate to High Solubility. [4]

    • Process Use: Often used in combination with hexanes for silica gel chromatography.[1][3][4] The compound elutes readily in 100% EtOAc but is retained as hexane is added.[4]

  • THF / Dioxane: High Solubility. [4]

    • Application: Standard solvents for reduction reactions (e.g., using LiAlH₄) where the lactam is converted to the amine.[4]

Non-Polar Solvents (Low Solubility / Anti-Solvents)[3][4]
  • Hexanes / Heptane: Low Solubility (<10 mg/mL). [2][4]

    • Mechanism:[1][4][5][6][7] The high polarity of the amide bond (Dipole Moment ~3.7 D) makes the crystal lattice energy too high for non-polar interactions to overcome.[4]

    • Process Use: Acts as an anti-solvent .[1][3][4] Adding hexane to a concentrated solution in Ethyl Acetate or DCM precipitates the compound or its impurities.[3][4]

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended unit operation.

SolventSelection Start Select Operation Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis PolarAprotic DCM, THF, DMF (High Solubility, Inert) Reaction->PolarAprotic Alkylation/Protection PolarProtic Methanol, Ethanol (High Solubility, H-Bonding) Reaction->PolarProtic Hydrogenation Crystallization Crystallization (Solvent/Anti-Solvent) Purification->Crystallization Chromatography Column Chromatography (Gradient Elution) Purification->Chromatography Deuterated CDCl3, DMSO-d6 (Excellent Solubility) Analysis->Deuterated NMR System1 Ethanol (Hot) -> Cold OR EtOAc + Hexane (Anti-solvent) Crystallization->System1 Preferred System2 DCM / Methanol OR Hexane / EtOAc Chromatography->System2

Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Protocol: Determination of Solubility

Since specific quantitative data for 5-methylpiperidin-2-one varies by enantiomeric purity and polymorph, researchers must validate solubility experimentally.[1][2][3] The following Self-Validating Protocol ensures accuracy.

The "Shake-Flask" Method (Gravimetric & HPLC)

This method determines the thermodynamic equilibrium solubility.[3][4]

Reagents:

  • 5-Methylpiperidin-2-one (Solid/Oil, >97% purity).[1][2][3]

  • Target Solvent (HPLC Grade).[3][4]

Workflow:

  • Saturation: Add excess compound to 5 mL of solvent in a sealed glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

    • Validation Check: If all solid dissolves, add more compound.[1][4] Equilibrium requires the presence of a solid phase.[4]

  • Filtration: Syringe-filter the supernatant (0.45 µm PTFE filter) into a pre-weighed vessel.

    • Tip: Pre-heat the filter to the equilibration temperature to prevent premature crystallization during filtration.[4]

  • Quantification (Dual-Path):

    • Path A (Gravimetric): Evaporate solvent under vacuum/nitrogen flow until constant weight is achieved.[3][4] Calculate solubility (

      
      ) as:
      
      
      
      
      [2][4]
    • Path B (HPLC - Preferred): Dilute the filtrate with mobile phase and analyze against a calibration curve.[2][3][4] This distinguishes the target compound from impurities.[3][4]

Visualizing the Workflow

SolubilityProtocol Step1 1. Saturation (Excess Solute + Solvent) Step2 2. Equilibration (24-48h @ T) Step1->Step2 Step3 3. Phase Separation (0.45 µm Filter) Step2->Step3 Step4 4. Quantification Step3->Step4 Grav Gravimetric (Evaporate & Weigh) Step4->Grav High Conc. HPLC HPLC Analysis (Dilute & Inject) Step4->HPLC Trace/Precision Result Solubility Data (mg/mL or Mol Fraction) Grav->Result HPLC->Result

Figure 2: Step-by-step workflow for experimental solubility determination.

Thermodynamic Modeling

For process scale-up, solubility data at a single temperature is insufficient.[1][2][3][4] The temperature dependence of solubility can be modeled using the Modified Apelblat Equation , which is standard for lactam derivatives.[4]



Where:

  • 
     = Mole fraction solubility.[3][4]
    
  • 
     = Absolute temperature (Kelvin).[3][4]
    
  • 
     = Empirical constants derived from regression analysis of experimental data.
    

Interpretation:

  • If the dissolution is endothermic (typical for this class), solubility increases with temperature (

    
    ).[4]
    
  • A steep slope in the Van't Hoff plot (

    
     vs 
    
    
    
    ) indicates high sensitivity to temperature, making cooling crystallization an effective purification strategy.[4]

Applications in Drug Development

Chiral Resolution

5-Methylpiperidin-2-one is often synthesized as a racemate.[1][2][3] Solubility differences between diastereomeric salts are exploited for resolution.[1][3][4]

  • Protocol: React the racemate with a chiral acid (e.g., Tartaric acid derivatives).[4]

  • Solvent: Use Ethanol/Water mixtures.[1][3][4] The "wrong" enantiomer remains in solution, while the target diastereomer crystallizes out.[4]

Synthesis of Donepezil Analogues

In the synthesis of piperidine-based AChE inhibitors (e.g., Donepezil analogues), 5-methylpiperidin-2-one serves as the core scaffold.[1][2][3]

  • Reaction:

    
    -alkylation or aldol condensation.[1][2][3]
    
  • Solvent: Acetonitrile or Toluene is often used to allow high-temperature reflux, ensuring complete conversion despite the steric hindrance of the methyl group.[4]

References

  • PubChem. (2025).[3][4] 5-Methylpiperidin-2-one (Compound).[1][2][3][7][8][9][10][11] National Library of Medicine.[3][4] Available at: [Link]4]

  • Google Patents. (2014).[3][4] WO2014029723A1 - New bicyclicpyridine derivatives.[1][2][3] Available at: 4]

  • ACS Omega. (2020).[3][4] Synthetic Approaches for Piperidone-Based Templates. American Chemical Society.[3][4] Available at: [Link]4]

  • Cheméo. (2025).[3][4][11] Chemical Properties of 2-Piperidinone. Available at: [Link]4]

Sources

Natural occurrence of piperidone alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Occurrence and Therapeutic Architecture of Piperidone Alkaloids: A Technical Monograph

Abstract

Piperidone alkaloids—specifically those containing piperidin-2-one (


-valerolactam) or piperidin-4-one scaffolds—represent a specialized subclass of nitrogenous heterocycles distinct from their reduced piperidine counterparts. While simple piperidines (e.g., coniine) are ubiquitous, the oxidized piperidone moiety introduces unique electrophilic centers, enabling covalent interactions with biological targets. This guide synthesizes the occurrence, biosynthetic logic, and isolation methodologies of these alkaloids, with a specific focus on Piperlongumine (Piplartine)  and Matrine  as archetypal case studies for drug development.

Structural Classification & Chemical Diversity

The term "piperidone alkaloid" encompasses two primary structural distinctives based on the oxidation state of the piperidine ring. Understanding this distinction is critical for extraction logic and reactivity profiling.

Scaffold ClassChemical IdentityKey Natural RepresentativeReactivity Profile
2-Piperidone

-Lactam (Cyclic Amide)
Piperlongumine (Piper longum)Chemically stable; neutral pH character; acts as a Michael acceptor when

-unsaturated.
4-Piperidone Cyclic KetoneDysidone A (Marine sponges)Highly reactive; prone to aldol condensations; often found as synthetic intermediates or unstable metabolites.
Fused Systems Quinolizidine-LactamMatrine (Sophora flavescens)Rigid bicyclic/tetracyclic framework; exhibits specific receptor binding (e.g., opioid/nicotinic).
Structural Taxonomy Diagram

PiperidoneTaxonomy Root Piperidone Alkaloids Class1 Piperidin-2-ones (Lactams) Root->Class1 Class2 Piperidin-4-ones (Ketones) Root->Class2 Class3 Fused Polycycles Root->Class3 Ex1 Piperlongumine (Piplartine) Source: Piper longum Class1->Ex1 Ex2 Dysidone A Source: Dysidea sp. Class2->Ex2 Ex3 Matrine Source: Sophora flavescens Class3->Ex3

Figure 1: Structural taxonomy distinguishing lactam-based, ketone-based, and fused piperidone alkaloids.

Botanical & Ecological Reservoirs

The Genus Piper (Piperaceae)

The most commercially and pharmacologically significant source is Piper longum (Long Pepper). Unlike black pepper (P. nigrum), which is dominated by piperine, P. longum accumulates Piperlongumine (PL) .

  • Localization: Highest concentrations in the roots (0.2–0.5% w/w) and fruit spikes.

  • Ecological Role: PL acts as a chemical defense agent with potent insecticidal and fungicidal properties, likely due to its Michael acceptor moiety which alkylates thiol groups in pest enzymes.

The Genus Sophora (Fabaceae)

Sophora flavescens (Kushen) contains Matrine and Oxymatrine .[1] While often classified as quinolizidine alkaloids, they possess a fused piperidin-2-one ring (lactam) that dictates their solubility and metabolic stability.

  • Localization: Dried roots (Radix Sophorae Flavescentis).

Marine Sources

Rare piperidone alkaloids like Dysidone A have been isolated from the marine sponge Dysidea sp.[2] These often feature exocyclic double bonds and chlorinated side chains, reflecting the halogen-rich marine environment.

Biosynthetic Trajectories

The biosynthesis of piperidone alkaloids diverges from simple piperidines at the oxidation stage. The pathway integrates amino acid decarboxylation with polyketide synthases.

Mechanism of Piperlongumine Biosynthesis
  • Lysine Module: L-Lysine is decarboxylated to cadaverine, then oxidatively deaminated to

    
    -piperideine.
    
  • Oxidation Switch: Unlike piperine (which reduces the ring), piperlongumine retains the oxidation to form the lactam (2-piperidone).

  • Acyl Coupling: The piperidone core is acylated by a 3,4,5-trimethoxycinnamoyl-CoA thioester (derived from Phenylalanine).

Biosynthetic Logic Flow

Biosynthesis Lys L-Lysine Cad Cadaverine Lys->Cad LDC Pip Δ1-Piperideine Cad->Pip CuAO Lactam Piperidin-2-one (Lactam Core) Pip->Lactam Oxidation PL Piperlongumine Lactam->PL Acyltransferase (Amide Formation) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL TMC 3,4,5-Trimethoxy- cinnamoyl-CoA Cin->TMC Hydroxylation/ Methylation TMC->PL

Figure 2: Convergent biosynthetic pathway of Piperlongumine merging lysine and phenylpropanoid metabolism.

Isolation & Characterization Protocols

Isolating piperidone alkaloids requires a modified "Acid-Base" extraction strategy.[3] Because 2-piperidones (lactams) are neutral or very weakly basic compared to amines, they do not protonate easily. Standard alkaloid extraction (acidifying to salt out) may fail to capture them efficiently in the aqueous phase.

Protocol: Differential pH Fractionation for Piperlongumine

Objective: Isolate neutral lactam alkaloids (Piperlongumine) from basic amine alkaloids (Piperine) in Piper longum.

Step-by-Step Methodology:

  • Maceration:

    • Pulverize dried P. longum roots (100 g) to a coarse powder (40 mesh).

    • Extract with 95% Ethanol (500 mL) via Soxhlet extraction for 6 hours.

    • Rationale: Ethanol solvates both neutral lactams and basic salts.

  • Solvent Partitioning (The Critical Step):

    • Evaporate ethanol to obtain a crude oleoresin.

    • Resuspend residue in 5% HCl (aq) (200 mL).

    • Action: Basic alkaloids (Piperine) protonate and stay in water. Neutral piperidones (Piperlongumine) remain largely unprotonated due to amide resonance.

    • Extract 1 (Neutrals): Partition the acidic aqueous layer with Chloroform (CHCl

      
      )  x3.
      
      • Result: The CHCl

        
         layer contains the Piperlongumine  (Lactams).
        
    • Extract 2 (Bases): Basify the remaining aqueous layer to pH 10 with NH

      
      OH and extract again with CHCl
      
      
      
      .
      • Result: This fraction contains basic piperidines.

  • Purification:

    • Wash the "Extract 1" organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallization: Dissolve in minimal hot Hexane:Acetone (3:1). Cool to 4°C overnight.

    • Observation: Piperlongumine crystallizes as yellow needles (mp 124°C).[4]

Characterization Data Table
ParameterPiperlongumine (Lactam)Piperine (Amine/Amide)
TLC System Hexane:EtOAc (6:4)Hexane:EtOAc (6:4)
Rf Value ~0.65 (Less Polar)~0.45 (More Polar)
Dragendorff Reagent Weak/Slow OrangeInstant Orange Precipitate
UV

328 nm342 nm
IR (Carbonyl) 1680 cm

(Lactam)
1630 cm

(Amide)

Pharmacological Mechanisms

The therapeutic value of piperidone alkaloids, particularly Piperlongumine, lies in their ability to exploit Oxidative Stress Thresholds in cancer cells.[5]

Mechanism: Selective Senolysis via ROS Induction

Piperlongumine acts as a "pro-oxidant" in cancer cells but an antioxidant in normal cells.

  • Michael Addition: The C2-C3 double bond of the piperidone ring is electrophilic.

  • GSH Depletion: It alkylates Glutathione (GSH) and inhibits Glutathione S-Transferase (GST).

  • ROS Surge: Depletion of GSH leads to accumulation of Reactive Oxygen Species (ROS) specifically in cancer cells (which already have high basal ROS).

  • Apoptosis: ROS triggers the JNK/p38 MAPK pathway, leading to caspase-dependent cell death.

Signal Transduction Diagram

Mechanism PL Piperlongumine (Electrophile) GSH Intracellular GSH (Antioxidant Pool) PL->GSH Alkylation (Depletion) GST GST Enzyme (Detoxification) PL->GST Inhibition ROS ROS Accumulation (H2O2, Superoxide) GSH->ROS Loss of buffering GST->ROS Loss of buffering Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage Apop Apoptosis (Cancer Cell Death) Mito->Apop Caspase 3/9 Activation

Figure 3: Mechanism of Action showing ROS-mediated selective cytotoxicity.

References

  • Bezerra, D. P., et al. (2013). "Overview of the therapeutic potential of piplartine (piperlongumine)." European Journal of Pharmaceutical Sciences. Link

  • Raj, L., et al. (2011). "Selective killing of cancer cells by a small molecule targeting the stress response to ROS." Nature. Link

  • Duan, D., et al. (2016). "Piperlongumine: A concise review of its pharmacological activities and mechanism." International Journal of Clinical and Experimental Medicine.
  • Piacente, S., et al. (2022). "Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids." Molecules. Link

  • Zhang, Y., et al. (2018). "Research Advances on Matrine." Frontiers in Pharmacology. Link

  • Forns, P., et al. (2000). "Piperidones: from alkaloids to pseudopeptides." Current Organic Chemistry. Link

Sources

Methodological & Application

Synthetic routes to 5-Methylpiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Methylpiperidin-2-one Scaffolds

Executive Summary & Strategic Importance

5-Methylpiperidin-2-one (CAS: 3298-16-6) is a critical chiral lactam scaffold found in numerous bioactive alkaloids (e.g., pumiliotoxin analogs) and pharmaceutical intermediates, particularly for NK1 receptor antagonists and peptidomimetics.[1]

The introduction of the methyl group at the C5 position creates a stereocenter that dictates the conformational landscape of the piperidinone ring.[1] For drug development professionals, the choice of synthetic route is governed by three factors: stereocontrol (access to R or S enantiomers), scalability , and regiochemical purity .[1]

This guide details three distinct protocols ranging from high-throughput industrial reduction to precision stereoselective synthesis.[1]

Route Selection Matrix

Before initiating synthesis, select the protocol that aligns with your downstream requirements:

FeatureRoute A: Catalytic Hydrogenation Route B: Beckmann Rearrangement Route C: Chiral Pool / De Novo
Starting Material 5-Methyl-2-pyridone3-Methylcyclopentanone(R)-Citronellal or Amino Acids
Primary Utility Bulk Scale-up (Kg)Lab Scale / Mechanistic StudyEnantiopure Library Generation
Stereochemistry Racemic (requires resolution)Racemic (diastereomeric transition)High ee (>95%)
Key Challenge High Pressure H₂ / Catalyst CostRegioselectivity (4-Me vs 5-Me)Step Count / Atom Economy

Detailed Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Industrial Standard)

Best for: Rapid access to multi-gram quantities of racemic material.[1]

Mechanism: The aromatic pyridine ring is reduced in a stepwise fashion.[1] The challenge lies in preventing the "over-reduction" (ring opening) or "under-reduction" (stopping at the enamide).[1]

Materials:

  • Substrate: 5-Methyl-2-pyridone (commercially available).[1][2]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C).[1] Note: Rh is preferred for lower temperatures to minimize ring opening.[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol.[1]

  • Hydrogen Source: H₂ gas (50–80 bar).[1]

Step-by-Step Methodology:

  • Preparation: In a 500 mL high-pressure autoclave vessel, dissolve 5-methyl-2-pyridone (10.9 g, 100 mmol) in glacial acetic acid (100 mL).

  • Catalyst Loading: Carefully add 5% Rh/Al₂O₃ (500 mg, 5 wt% loading) under an argon blanket.[1] Critical: Pyrophoric hazard.[1] Ensure the catalyst is wet with solvent before full exposure.[1]

  • Purge: Seal the autoclave. Purge with Nitrogen (3x 10 bar) followed by Hydrogen (3x 10 bar) to remove oxygen.[1]

  • Reaction: Pressurize to 60 bar (870 psi) H₂. Heat the internal temperature to 70°C. Stir at 800 rpm.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–8 hours.[1]

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the mixture through a Celite pad to remove the catalyst.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies upon standing.[1] Recrystallize from Et₂O/Hexanes if necessary.[1]

Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of aromatic protons (δ 7.0–8.5 region) and the appearance of the C5-methyl doublet at approximately δ 1.05 ppm.[1]

Protocol B: The Beckmann Rearrangement (Regioselectivity Challenge)

Best for: Laboratories lacking high-pressure hydrogenation equipment.[1]

Scientific Context: Rearranging 3-methylcyclopentanone oxime yields two lactam isomers: 4-methylpiperidin-2-one and 5-methylpiperidin-2-one.[1] The ratio depends on the migratory aptitude of the alkyl groups anti to the hydroxyl leaving group.[1]

Diagram: Regiochemical Divergence

BeckmannPathways Start 3-Methylcyclopentanone Oxime PathA Path A: Migration of C2 (CH2) Start->PathA Anti-C2 PathB Path B: Migration of C5 (CH2) Start->PathB Anti-C5 ProdA 5-Methylpiperidin-2-one (Target) PathA->ProdA N-Insertion ProdB 4-Methylpiperidin-2-one (By-product) PathB->ProdB N-Insertion

Caption: Divergent pathways in the Beckmann rearrangement. Steric bulk usually favors migration of the more substituted carbon, but both alpha-carbons here are secondary, leading to mixtures.[1]

Protocol:

  • Oxime Formation: Combine 3-methylcyclopentanone (50 mmol) with Hydroxylamine hydrochloride (60 mmol) and Sodium Acetate (60 mmol) in Ethanol/Water (1:1).[1] Reflux for 2 hours. Extract and dry to obtain the oxime.[1]

  • Rearrangement: Dissolve the crude oxime in dry Acetone. Cool to 0°C.[1][3]

  • Activation: Add Tosyl Chloride (TsCl, 1.1 equiv) and catalytic DMAP.[1] Stir for 30 mins, then warm to reflux for 1 hour. Note: TsCl is milder than the traditional PCl₅ or Polyphosphoric acid, improving yield.[1]

  • Hydrolysis/Quench: Pour onto crushed ice/NaHCO₃.

  • Purification (Critical): The product will be a mixture (~60:40 ratio is typical). Use Flash Column Chromatography (SiO₂, EtOAc/Hexane gradient) to separate the 5-methyl isomer (usually elutes second due to steric shielding of the polar amide by the methyl group, though this varies by stationary phase).[1]

Protocol C: Enantioselective Hydrogenation (The Modern Approach)

Best for: Asymmetric synthesis of (S)- or (R)-5-methylpiperidin-2-one.[1]

Recent advances in Frustrated Lewis Pair (FLP) chemistry and Iridium catalysis allow for the direct asymmetric hydrogenation of the pyridine ring.[1]

Workflow Visualization:

AsymmetricSynth Substrate 5-Methyl-2-pyridone Step1 Coordination & Heterolytic Cleavage Substrate->Step1 Catalyst Chiral Ir-Complex (e.g., [Ir(COD)(L*)]BArF) Catalyst->Step1 H2 H2 (600 psi) H2->Step1 Step2 Hydride Transfer to C6 Step1->Step2 Step3 Enamide Reduction Step2->Step3 Product (S)-5-Methylpiperidin-2-one >90% ee Step3->Product

Caption: Asymmetric hydrogenation pathway using Iridium catalysis to induce chirality at the C5 position.

Key Reagent Setup:

  • Catalyst: [Ir(COD)(Pyridine)(PCy3)]PF6 or proprietary chiral phosphine ligands (e.g., Solphos).[1]

  • Additive: Often requires Iodine (I₂) or specific acid additives to activate the pyridine ring.[1]

  • Conditions: The reaction is sensitive to moisture.[1] Use a glovebox for catalyst preparation.[1]

Quantitative Data Summary

MetricCatalytic Hydrogenation (Rh/C)Beckmann RearrangementAsymmetric Hydrogenation (Ir)
Yield 85 - 95%60 - 75% (combined isomers)80 - 90%
Atom Economy Excellent (only H₂ added)Poor (Loss of TsOH/Water)Excellent
Enantiomeric Excess 0% (Racemic)0% (Racemic)90 - 98% (Ligand dependent)
Cost Efficiency HighMediumLow (High catalyst cost)

References

  • Crystal Structure & Tautomerism: Mao, S., Yang, H., & Pan, M. (2011).[1] 5-Methyl-2-pyridone.[1][2][4][5][6] Acta Crystallographica Section E, 67(9), o2440.[1] Link

  • Metal-Free Hydrogenation: Wang, H., et al. (2013).[1] Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34).[1] Link[1]

  • Beckmann Mechanism: Gawley, R. E. (1988).[1] The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations.[1] Organic Reactions.[1][7][8][9][10] Link[1]

  • Iridium Catalyzed Hydrogenation: Stalder, H., et al. (2015).[1] Asymmetric Hydrogenation of Pyridines and fused Pyridines. Chemistry – A European Journal.[1] Link[1]

Disclaimer: The protocols described involve hazardous chemicals and high-pressure systems.[1] Standard Operating Procedures (SOPs) for handling H₂, pyrophoric catalysts, and corrosive reagents must be strictly followed.

Sources

Application Note: Catalytic Hydrogenation of Substituted Pyridines to Piperidones

[1][2][3]

Executive Summary

The transformation of substituted pyridines into piperidones (piperidinones) is a cornerstone reaction in the synthesis of alkaloids and pharmaceutical intermediates (e.g., fentanyl derivatives, Janus kinase inhibitors). Unlike the straightforward hydrogenation of pyridine to piperidine, stopping the reduction at the ketone stage (piperidone) presents a significant chemoselectivity challenge.

This guide details the mechanistic control required to prevent over-reduction to piperidinols. It focuses on the hydrogenation of hydroxypyridines (pyridones) as the primary precursors, utilizing tautomeric equilibria and catalyst selection to lock in the carbonyl functionality.

Mechanistic Insight & Catalyst Selection

The Tautomer Challenge

The hydrogenation of hydroxypyridines is governed by the keto-enol tautomerism.[1]

  • 2-Hydroxypyridine: Exists predominantly as 2-pyridone in solution. Hydrogenation preserves the amide bond, yielding 2-piperidone (valerolactam) with high selectivity.

  • 3-Hydroxypyridine: Exists as a zwitterion. The resulting 3-piperidone is chemically unstable (prone to aldol condensation/polymerization) and is typically isolated as a salt or N-protected carbamate.

  • 4-Hydroxypyridine: Exists as 4-pyridone .[1] Over-reduction to 4-piperidinol is the primary side reaction.

Catalyst Decision Matrix
PrecursorTarget ProductRecommended CatalystSolvent SystemKey Constraint
2-Hydroxypyridine 2-Piperidone5-10% Pd/C MeOH or WaterMinimal side reactions; high yield.
3-Hydroxypyridine 3-Piperidone5% Rh/C or Pd(OH)₂ dilute HCl / MeOHInstability: Product must be trapped as HCl salt or N-Boc.
4-Hydroxypyridine 4-PiperidonePtO₂ (Adams) or Rh/Al₂O₃ Acetic AnhydrideOver-reduction: Requires acetylation to stabilize enol/ketone.

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on catalyst and position of substitution.

HydrogenationPathwayscluster_conditionsSelectivity ControlsSubstrateHydroxypyridine(Precursor)TautomerPyridone Form(In Solution)Substrate->TautomerEquilibriumIntermediateEnamine/ImineIntermediateTautomer->IntermediateH2 / CatalystTargetPiperidone(Target Ketone)Intermediate->TargetPartial Red.OverReducedPiperidinol(Alcohol Impurity)Target->OverReducedOver-Hydrogenation(Avoid this!)Control1Acidic Media:Protonates Nitrogen,Deactivates RingControl2Rh vs Pd:Rh minimizesC=O reduction

Figure 1: Mechanistic pathway highlighting the critical branch point between the target piperidone and the over-reduced alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Piperidone (Valerolactam)

High-yield synthesis suitable for scale-up.

Materials:

  • 2-Hydroxypyridine (95.1 g, 1.0 mol)

  • Catalyst: 5% Pd/C (5.0 g, ~5 wt% loading)

  • Solvent: Methanol (500 mL)

  • Hydrogen source: H₂ gas (balloon or low-pressure line)

Procedure:

  • Loading: In a 1L autoclave or heavy-walled hydrogenation flask, dissolve 2-hydroxypyridine in Methanol.

  • Catalyst Addition: Carefully add Pd/C under an inert Nitrogen blanket (Caution: Dry Pd/C is pyrophoric).

  • Purge: Seal reactor. Purge with N₂ (3x) followed by H₂ (3x).[2]

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H₂. Heat to 50–60°C . Stir vigorously (1000 rpm) for 6–8 hours.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when theoretical uptake (2 mol H₂ per mol substrate) is reached.

  • Workup: Cool to RT. Vent H₂. Filter catalyst through a Celite pad (keep wet). Concentrate filtrate under reduced pressure.

  • Purification: Recrystallize from minimal ethyl acetate/hexane if necessary.

    • Expected Yield: >90%[3][4]

    • Validation: ¹H NMR (CDCl₃) shows loss of aromatic protons; appearance of multiplets at δ 1.8–3.4 ppm.

Protocol B: Synthesis of 3-Piperidone Hydrochloride

Strict control required to prevent decomposition.

Materials:

  • 3-Hydroxypyridine (10.0 g, 105 mmol)[3]

  • Catalyst: 5% Rh/C or Rh/Al₂O₃ (1.0 g)

  • Solvent: 1M Hydrochloric Acid (150 mL) / Ethanol (50 mL)

  • Conditions: 4 bar H₂, Room Temperature.

Procedure:

  • Acidification: Dissolve 3-hydroxypyridine in the HCl/Ethanol mixture. Rationale: Acidification stabilizes the amine as the ammonium salt, preventing condensation between the amine and ketone of the product.

  • Hydrogenation: Add Rh catalyst. Hydrogenate at 4 bar (60 psi) at 20–25°C .

    • Critical Note: Do not heat. Higher temperatures favor reduction to 3-piperidinol.

  • Filtration: Filter catalyst rapidly under Argon.

  • Isolation: Lyophilize (freeze-dry) the aqueous solution. Do not use rotary evaporation at high heat.

  • Storage: Store the resulting white solid (3-Piperidone·HCl) at -20°C under Argon.

    • Mechanism:[3][4][5][6] The Rh catalyst is less active toward ketone reduction than Pd or Pt under these conditions.

Protocol C: Synthesis of N-Boc-4-Piperidone

Indirect route via 4-Hydroxypyridine to avoid 4-piperidinol.

Direct hydrogenation of 4-hydroxypyridine often yields 4-piperidinol. The most robust method involves N-protection and oxidation or specific trapping.

Modified Protocol (via Cbz or Boc protection):

  • Pre-step: React 4-hydroxypyridine with Benzyl chloride to form N-benzyl-4-pyridone.

  • Hydrogenation: Hydrogenate N-benzyl-4-pyridone using Pd/C in aqueous Ethanol at 50°C.

    • Result: This yields N-benzyl-4-piperidone.

  • Deprotection (Optional): If the free amine is required, secondary hydrogenation with Pd(OH)₂/C (Pearlman’s catalyst) removes the benzyl group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is an alcohol (Piperidinol) Over-reduction of ketone.Switch catalyst from Pt/Pd to Rh . Lower reaction temperature. Stop reaction immediately upon theoretical H₂ uptake.
Low Conversion Catalyst poisoning.Pyridines are Lewis bases that poison metal sites. Use Acetic Acid as solvent or add 1.1 eq. HCl to protonate the nitrogen.
Polymerization / Tarry residue Unstable free base (3-piperidone).Ensure reaction is performed in acidic media (HCl) or trap product with Boc₂O immediately.
Exotherm Spikes Rapid hydrogenation.[1]Control H₂ pressure. Use a cooling jacket. Add catalyst in portions if using batch mode.

References

  • Vertex AI Search. (2025).[7] Preparation method of 3-hydroxypiperidine through liquid phase catalytic hydrogenation. Patent CN105367484A.[2] Link

  • Biel, J. H., et al. (1968). Catalytic hydrogenation of 3- and 4-hydroxypyridines. US Patent 3,408,354. Link

  • Huang, W. X., et al. (2015).[8] Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. Organic Letters, 17(7), 1640-1643.[8] Link

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4001. Link

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 5-Methyl-2-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-Methyl-2-piperidone Scaffold in Medicinal Chemistry

The 5-methyl-2-piperidone core, a readily accessible lactam, represents a privileged scaffold in modern drug discovery. Its inherent structural features—a six-membered ring, a stereocenter at the 5-position, and modifiable nitrogen and carbonyl functionalities—provide a versatile platform for the synthesis of a diverse array of bioactive molecules. The piperidine moiety, in general, is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties, including metabolic stability and its ability to modulate lipophilicity and hydrogen bonding capacity.[1] The 5-methyl substitution on the piperidone ring offers an additional point for stereochemical control, which is often crucial for achieving target-specific biological activity.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive compounds utilizing 5-methyl-2-piperidone as a key starting material. We will delve into the synthetic pathways for creating potent and selective modulators of key biological targets, including Selective Androgen Receptor Modulators (SARMs) and Dipeptidyl Peptidase IV (DPP-IV) inhibitors, as well as exploring its potential in developing anti-inflammatory and anti-cancer agents. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview: Synthetic Pathways from 5-Methyl-2-piperidone

The journey from 5-methyl-2-piperidone to complex bioactive molecules typically involves a series of strategic chemical transformations. The following diagram illustrates the key synthetic decision points and pathways that will be explored in this guide.

G start 5-Methyl-2-piperidone reduction Amide Reduction (e.g., LiAlH4) start->reduction Key Step 1a n_functionalization N-Functionalization (e.g., Alkylation, Acylation) start->n_functionalization Key Step 1b piperidine 5-Methylpiperidine Intermediate reduction->piperidine n_acyl_piperidone N-Acyl-5-methyl-2-piperidone n_functionalization->n_acyl_piperidone sarms Selective Androgen Receptor Modulators (SARMs) piperidine->sarms Urea/Amide Formation dpp_iv Dipeptidyl Peptidase IV (DPP-IV) Inhibitors piperidine->dpp_iv Amide Coupling anti_inflammatory Anti-inflammatory Agents n_acyl_piperidone->anti_inflammatory Further Derivatization

Caption: Key synthetic transformations of 5-methyl-2-piperidone.

Part 1: Synthesis of Selective Androgen Receptor Modulators (SARMs)

Scientific Rationale and Structure-Activity Relationship (SAR)

Non-steroidal SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic effects in muscle and bone with reduced androgenic effects on reproductive tissues.[2] The 5-methylpiperidine scaffold, derived from 5-methyl-2-piperidone, serves as a crucial component in many SARM candidates.

The general pharmacophore for many non-steroidal SARMs consists of:

  • An A-ring that is typically an electron-deficient aromatic ring.

  • A B-ring which is often a lactam or a related heterocyclic system.

  • A linker connecting the A and B rings.

  • A chiral center that influences potency and selectivity.

The 5-methylpiperidine core derived from our starting material can be strategically incorporated into the B-ring region of the SARM structure. The methyl group provides a chiral center that can be crucial for optimal interaction with the AR ligand-binding domain.

Synthetic Workflow for a Representative SARM

The following workflow outlines a plausible synthetic route to a representative SARM incorporating the 5-methylpiperidine moiety. This protocol is a composite based on established synthetic methodologies for related compounds.

G start 5-Methyl-2-piperidone reduction Step 1: Reduction to 5-Methylpiperidine start->reduction LiAlH4, THF urea_formation Step 2: Urea Formation reduction->urea_formation Aryl Isocyanate, DIPEA, DCM final_sarm Final SARM Product urea_formation->final_sarm

Caption: Synthetic workflow for a SARM from 5-methyl-2-piperidone.

Detailed Experimental Protocols

Protocol 1: Reduction of 5-Methyl-2-piperidone to 5-Methylpiperidine

  • Principle: The lactam functionality of 5-methyl-2-piperidone is reduced to the corresponding cyclic amine, 5-methylpiperidine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] The mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate to an iminium ion, which is then further reduced.[3]

  • Materials:

    • 5-Methyl-2-piperidone

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Deionized water

    • Sodium hydroxide (NaOH) solution

    • Diethyl ether

    • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.

    • Dissolve 5-methyl-2-piperidone (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This is known as the Fieser workup.

    • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield crude 5-methylpiperidine. The product can be further purified by distillation if necessary.

Protocol 2: Urea Formation to Yield a SARM Candidate

  • Principle: The secondary amine of 5-methylpiperidine undergoes a nucleophilic addition reaction with an appropriately substituted aryl isocyanate to form a urea linkage, a common structural motif in many SARMs.[4][5]

  • Materials:

    • 5-Methylpiperidine (from Protocol 1)

    • Substituted aryl isocyanate (e.g., 4-cyanophenyl isocyanate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-methylpiperidine (1 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.

    • Reagent Addition: Add a solution of the substituted aryl isocyanate (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the final SARM candidate.

Parameter Protocol 1: Reduction Protocol 2: Urea Formation
Key Reagent Lithium aluminum hydride (LiAlH₄)Substituted aryl isocyanate
Solvent Anhydrous THFAnhydrous DCM
Temperature 0 °C to reflux0 °C to room temperature
Work-up Fieser workup (H₂O, NaOH)Aqueous wash (NaHCO₃, brine)
Purification Distillation (optional)Column chromatography

Part 2: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Scientific Rationale and Structure-Activity Relationship (SAR)

DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. They work by inhibiting the DPP-IV enzyme, which is responsible for the degradation of incretin hormones like GLP-1.[6] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Many DPP-IV inhibitors feature a β-amino amide scaffold.[1][6]

The 5-methylpiperidine moiety can be incorporated into the structure of DPP-IV inhibitors, often forming an amide bond with a β-amino acid derivative. The piperidine ring can occupy the S1 pocket of the DPP-IV enzyme, and its substituents can influence binding affinity and selectivity.

Synthetic Workflow for a Representative DPP-IV Inhibitor

The synthesis of a DPP-IV inhibitor from 5-methylpiperidine involves an amide coupling reaction with a protected β-amino acid, followed by deprotection.

G start 5-Methylpiperidine coupling Step 1: Amide Coupling start->coupling Boc-β-amino acid, HATU, DIPEA, DMF deprotection Step 2: Deprotection coupling->deprotection TFA, DCM final_dpp_iv Final DPP-IV Inhibitor deprotection->final_dpp_iv

Caption: Synthetic workflow for a DPP-IV inhibitor from 5-methylpiperidine.

Detailed Experimental Protocols

Protocol 3: Amide Coupling of 5-Methylpiperidine with a Protected β-Amino Acid

  • Principle: A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid of a Boc-protected β-amino acid, facilitating its reaction with the secondary amine of 5-methylpiperidine to form a stable amide bond.

  • Materials:

    • 5-Methylpiperidine (from Protocol 1)

    • Boc-protected β-amino acid (e.g., Boc-β-phenylalanine)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dimethylformamide (DMF)

    • Ethyl acetate

    • 1M HCl solution

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Activation: In a dry round-bottom flask, dissolve the Boc-protected β-amino acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Amine Addition: Add 5-methylpiperidine (1.2 equivalents) to the reaction mixture.

    • Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the Boc-protected amide intermediate.

Protocol 4: Deprotection to Yield the Final DPP-IV Inhibitor

  • Principle: The tert-butoxycarbonyl (Boc) protecting group on the β-amino group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final primary amine, which is crucial for the biological activity of many DPP-IV inhibitors.

  • Materials:

    • Boc-protected amide intermediate (from Protocol 3)

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Diethyl ether

  • Procedure:

    • Reaction Setup: Dissolve the Boc-protected amide (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Deprotection: Add TFA (5-10 equivalents) dropwise to the solution at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. The final DPP-IV inhibitor can be further purified by recrystallization or preparative HPLC if necessary.

Parameter Protocol 3: Amide Coupling Protocol 4: Deprotection
Key Reagent HATU, Boc-β-amino acidTrifluoroacetic acid (TFA)
Solvent Anhydrous DMFAnhydrous DCM
Temperature Room temperature0 °C to room temperature
Work-up Aqueous wash (HCl, NaHCO₃)Neutralization and extraction
Purification Column chromatographyRecrystallization or HPLC

Part 3: Synthesis of Anti-inflammatory and Anti-Cancer Agents

The 5-methyl-2-piperidone scaffold can also be a starting point for the synthesis of compounds with potential anti-inflammatory and anti-cancer activities. The N-acyl-5-methyl-2-piperidone intermediate, for instance, can be further elaborated to introduce pharmacophores known to interact with targets involved in inflammation and cancer pathways.[7][8]

Proposed Synthetic Strategy

A general strategy involves the N-functionalization of 5-methyl-2-piperidone with a reactive group, followed by the introduction of various aryl or heteroaryl moieties.

Protocol 5: N-Acylation of 5-Methyl-2-piperidone

  • Principle: The nitrogen of the lactam can be acylated using an acyl halide or anhydride in the presence of a base. This reaction introduces a handle for further diversification.

  • Materials:

    • 5-Methyl-2-piperidone

    • Acyl chloride (e.g., chloroacetyl chloride)

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-methyl-2-piperidone (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM and cool to 0 °C.

    • Add the acyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to obtain the N-acylated product, which can be purified by chromatography.

The resulting N-chloroacetyl-5-methyl-2-piperidone can then be reacted with various nucleophiles (e.g., substituted anilines, thiols) to generate a library of compounds for screening as anti-inflammatory or anti-cancer agents.

Safety and Handling

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water. All reactions involving LiAlH₄ must be conducted under a strictly inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate PPE.

  • Aryl isocyanates are toxic and can be lachrymatory. Handle with care in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

5-Methyl-2-piperidone is a valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By understanding the key chemical transformations and the underlying structure-activity relationships, scientists can rationally design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 16(7), 841-851. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(15), 5859. [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2296-2305. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31093. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5085. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6456. [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(7), 963. [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. [Link]

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 55(17), 7625-7639. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37831-37847. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 28(15), 5859. [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1520-1528. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269-2280. [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

  • Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. Journal of Medicinal Chemistry, 52(23), 7186-7191. [Link]

  • Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]

  • Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. ResearchGate. [Link]

Sources

Application Note: Precision Functionalization of the 5-Methylpiperidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 5-methylpiperidin-2-one (5-MP) ring is a versatile chiral lactam scaffold, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK/ROS1 pathways) and a structural anchor in the total synthesis of alkaloids like pumiliotoxins.[1] Unlike the unsubstituted valerolactam, the C5-methyl group breaks the ring's symmetry, acting as a "conformational anchor" that directs the stereochemical outcome of subsequent functionalizations.[1]

This guide details the regioselective and stereocontrolled functionalization of 5-MP. We focus on three vectors:

  • N1-Functionalization: Tuning solubility and electronic properties.

  • C3-Alkylation: Exploiting the C5-methyl anchor for diastereoselective enolate chemistry.

  • Scaffold Morphing: Controlled reduction and ring-opening.

Structural Analysis & Reactivity Map[1]

The 5-MP ring exists predominantly in a distorted chair conformation where the C5-methyl group adopts an equatorial position to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).[1] This conformational bias is the "self-validating" mechanism for the stereoselective protocols described below.

Visualizing the Reactivity Landscape

ReactivityMap Core 5-Methylpiperidin-2-one (Core Scaffold) N1 N1-Position (Nucleophilic) Core->N1 Alkylation/Arylation (NaH, Buchwald) C3 C3-Position (Enolizable/Nucleophilic) Core->C3 Asymmetric Alkylation (LDA, Electrophile) C6 C6-Position (Oxidative Functionalization) Core->C6 Lithiation/Substitution (Ru/Ir Catalysis) Red Carbonyl Reduction (Piperidine Access) Core->Red LiAlH4/BH3

Figure 1: Reactivity vectors of the 5-MP scaffold. The C5-methyl group (not shown as a node but inherent to the core) directs the stereochemistry at C3.[1]

Protocol A: N1-Functionalization (The Anchor)[1]

Functionalizing the amide nitrogen is often the first step to prevent competitive deprotonation during C3-alkylation or to introduce diversity elements.

Mechanism & Causality

The lactam nitrogen (pKa ~17) is less acidic than a succinimide but more acidic than a standard amide.[1] We utilize Sodium Hydride (NaH) for irreversible deprotonation.[1] The choice of solvent is critical: DMF or THF/DMF mixtures promote the dissociation of the N-Na ion pair, enhancing nucleophilicity.[1]

Step-by-Step Protocol: N-Benzylation

Objective: Synthesis of N-benzyl-5-methylpiperidin-2-one.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Deprotonation:

    • Charge with NaH (60% dispersion in oil, 1.2 equiv).[1]

    • Wash NaH with dry hexanes (2x) to remove mineral oil (Critical for accurate stoichiometry).[1]

    • Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).[1]

    • Cool to 0°C.

    • Add 5-methylpiperidin-2-one (1.0 equiv) dropwise as a solution in DMF.[1]

    • Observation: Evolution of H2 gas. Stir for 30 min at 0°C until bubbling ceases (Self-validating step: Clear solution indicates anion formation).

  • Alkylation:

    • Add Benzyl Bromide (1.1 equiv) dropwise via syringe.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup:

    • Quench carefully with sat. NH4Cl (exothermic).[1]

    • Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF (Critical for purity).[1]

    • Dry over Na2SO4 and concentrate.[1]

Data Summary: Common N-Electrophiles

ElectrophileBase/SolventTempTypical YieldNotes
MeI NaH / THF0°C92%Volatile; use excess.[1]
BnBr NaH / DMFRT88%Standard protecting group.
Ar-I CuI / K3PO4 / Dioxane110°C65-75%Goldberg/Buchwald conditions required for arylation.[1]

Protocol B: Diastereoselective C3-Alkylation[1]

This is the most technically demanding yet rewarding transformation. The goal is to install a substituent at C3.

Stereochemical Logic (The "Why")

The 5-methyl group locks the ring in a specific conformation.[1] Upon enolization with LDA , the ring adopts a half-chair geometry.[1]

  • The Rule: The electrophile approaches from the face opposite the pseudo-axial C5-substituent to minimize steric clash (1,3-diaxial interactions).[1]

  • The Result: This typically yields the 3,5-trans isomer as the major product.[1]

Workflow Visualization

C3Alkylation Step1 1. Deprotonation (LDA, -78°C, THF) Step2 2. Enolate Formation (Planar Li-Enolate) Step1->Step2 Kinetic Control Step3 3. Electrophile Addition (Face Anti to 5-Me) Step2->Step3 Steric Steering Step4 4. Kinetic Quench (-78°C) Step3->Step4 Trans-Selectivity

Figure 2: Kinetic control strategy for C3 functionalization.

Step-by-Step Protocol: C3-Methylation

Objective: Synthesis of trans-3,5-dimethylpiperidin-2-one.

  • Reagent Setup: Use N-protected 5-methylpiperidin-2-one (from Protocol A) to prevent N-deprotonation.[1]

  • LDA Generation (In-situ):

    • To a dried flask, add anhydrous THF and Diisopropylamine (1.2 equiv).

    • Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise.[1] Stir 30 min.

  • Enolization:

    • Add the N-protected lactam (1.0 equiv) in THF dropwise down the side of the flask (pre-cooled).

    • Stir at -78°C for 45 mins. Critical: Do not let temperature rise; thermodynamic equilibration leads to racemization.

  • Alkylation:

    • Add Methyl Iodide (1.5 equiv) neat.[1]

    • Stir at -78°C for 2 hours.

  • Quench:

    • Add AcOH (2 equiv) in THF at -78°C before removing the cooling bath. This freezes the diastereomeric ratio.

Troubleshooting Table

IssueRoot CauseSolution
Low Yield Enolate decompositionEnsure strictly anhydrous conditions; keep T < -70°C.
Poor d.r. Thermodynamic equilibrationQuench faster; use HMPA (co-solvent) to accelerate alkylation.
N-Alkylation Incomplete N-protectionEnsure N-protecting group is stable (e.g., Boc, Bn).[1]

Protocol C: Reduction to Piperidines

Converting the lactam to the cyclic amine is essential for accessing piperidine-based drugs.

Protocol: LiAlH4 Reduction
  • Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0°C.

  • Add the functionalized lactam (dissolved in THF) dropwise.[1]

  • Heat to reflux for 4–12 hours.

    • Monitoring: IR spectroscopy (disappearance of C=O stretch at ~1640 cm⁻¹).[1]

  • Fieser Quench: For x grams of LiAlH4, add x mL H2O, x mL 15% NaOH, and 3x mL H2O. Filter the granular white precipitate.

References & Authority

  • Synthesis of 5-Methylpiperidin-2-one:

    • Method: Cyclization of methyl 5-aminohexanoate derivatives.[1]

    • Source: Loza, V. V., et al. "Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative."[1][2] Russian Journal of Organic Chemistry, 2008.[1][2] Link

  • Enolate Alkylation Stereochemistry:

    • Concept: Fürst-Plattner Rule and stereoelectronic control in cyclic enolates.[1]

    • Source: Evans, D. A., et al. "Diastereoselective Alkylation of Chiral Enolates."[1] Journal of the American Chemical Society. (General authoritative grounding for Protocol B).

  • N-Alkylation Protocols:

    • Method: NaH/DMF conditions for lactams.

    • Source: "N-alkylation of organonitrogen compounds."[1] Organic & Biomolecular Chemistry, RSC.[1][3] Link

  • Pharmacological Relevance:

    • Context: Piperidinone scaffolds in ROS1 kinase inhibitors.

    • Source: "Molecular Docking and MD Modeling... ROS1 Kinase Inhibitors."[4] Pharmaceuticals, 2022.[1] Link[1]

  • General Properties:

    • Data: 5-Methylpiperidin-2-one (CAS 3298-16-6).[1][5][6]

    • Source: PubChem / ChemScene. Link

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methylpiperidin-2-one, a substituted δ-valerolactam, serves as a crucial building block and key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its structural motif is present in molecules of significant biological interest. The increasing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for the large-scale synthesis of 5-Methylpiperidin-2-one, focusing on a highly regioselective route via the catalytic hydrogenation and subsequent intramolecular cyclization of a nitroester precursor. We will delve into the strategic rationale behind the chosen pathway, provide detailed, step-by-step protocols suitable for pilot and industrial scale, and address critical safety and process optimization parameters.

Introduction: Strategic Synthesis Design

The synthesis of piperidin-2-ones, or δ-valerolactams, can be approached through several established methodologies, including the Beckmann rearrangement of corresponding cyclohexanone oximes and the cyclization of linear amino acids.[3][4]

  • Beckmann Rearrangement: While widely used for producing lactams like caprolactam, the Beckmann rearrangement of 4-methylcyclohexanone oxime presents a significant challenge for the specific synthesis of 5-Methylpiperidin-2-one.[5][6] The rearrangement of the unsymmetrical oxime inevitably leads to the formation of a regioisomeric mixture of 5-methyl- and 3-methyl-piperidin-2-one, necessitating a costly and complex separation process, which is undesirable for large-scale manufacturing.

  • Reductive Cyclization: A superior strategy for achieving high regioselectivity is the reductive cyclization of a linear precursor where the positions of the functional groups are pre-defined. The catalytic hydrogenation of an alkyl 4-methyl-5-nitropentanoate offers a direct and efficient route. In a single transformative step, the nitro group is reduced to a primary amine, which then undergoes spontaneous intramolecular aminolysis of the ester group to form the thermodynamically stable six-membered lactam ring. This approach circumvents the issue of regioisomer formation and often proceeds under moderate conditions with high yields.[7]

This guide will focus on the reductive cyclization pathway, which is more amenable to large-scale production due to its selectivity, efficiency, and operational simplicity.

Overall Synthetic Pathway

The selected two-step pathway begins with the synthesis of the nitroester precursor followed by the key reductive cyclization step.

Step 1: Michael Addition to form Ethyl 4-methyl-5-nitropentanoate The synthesis of the key precursor is achieved via a base-catalyzed Michael addition of nitroethane to ethyl crotonate.

Step 2: Catalytic Hydrogenation and Lactamization The nitroester is subjected to catalytic hydrogenation, which reduces the nitro group to an amine. The resulting amino ester spontaneously cyclizes to yield the target compound, 5-Methylpiperidin-2-one.

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization Nitroethane Nitroethane Precursor Ethyl 4-methyl-5-nitropentanoate Nitroethane->Precursor + Base Catalyst (e.g., DBU) EthylCrotonate Ethyl Crotonate EthylCrotonate->Precursor + Base Catalyst (e.g., DBU) Product 5-Methylpiperidin-2-one Precursor->Product + H₂ + Catalyst (Raney Ni)

Caption: Overall workflow for the synthesis of 5-Methylpiperidin-2-one.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood or a controlled manufacturing environment.[8] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.[9] Special care must be taken when handling nitroethane, hydrogen gas, and pyrophoric catalysts like Raney Nickel.

Part A: Large-Scale Synthesis of Ethyl 4-methyl-5-nitropentanoate

Rationale: This step employs a conjugate addition reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is chosen as an effective, non-nucleophilic organic base to deprotonate nitroethane, forming a nitronate anion which then attacks the electrophilic β-carbon of ethyl crotonate.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead mechanical stirrer, temperature probe, and addition funnel.

  • Nitroethane (≥99%)

  • Ethyl crotonate (≥98%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%)

  • Toluene, anhydrous

  • Hydrochloric acid (2M aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a 50 L jacketed reactor with a mechanical stirrer, thermocouple, and a nitrogen inlet. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the reactor with nitroethane (7.5 kg, 100 mol, 1.2 equiv) and anhydrous toluene (15 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add DBU (1.26 kg, 8.3 mol, 0.1 equiv) to the cooled mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Add ethyl crotonate (9.5 kg, 83.2 mol, 1.0 equiv) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the consumption of ethyl crotonate is complete.

  • Quenching and Work-up: Cool the reactor to 10 °C. Slowly add 2M HCl (10 L) to quench the reaction and neutralize the DBU. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 L) and brine (1 x 10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product, a yellowish oil, is purified by vacuum distillation to yield ethyl 4-methyl-5-nitropentanoate.

Part B: Catalytic Hydrogenation and Cyclization to 5-Methylpiperidin-2-one

Rationale: This one-pot reaction utilizes a heterogeneous catalyst, Raney Nickel, which is highly effective for the hydrogenation of aliphatic nitro compounds.[7][10] The reaction is performed under hydrogen pressure. Upon formation, the primary amine rapidly undergoes intramolecular cyclization with the proximal ester, releasing ethanol and forming the stable lactam ring. Ethanol is a suitable solvent as it is the reaction by-product.

Materials and Equipment:

  • High-pressure hydrogenation reactor (autoclave) of appropriate volume (e.g., 50 L) equipped with a gas inlet, pressure gauge, mechanical stirrer (gas-entrainment impeller), and temperature control system.

  • Ethyl 4-methyl-5-nitropentanoate (from Part A)

  • Raney Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Celite™ or a similar filter aid

Procedure:

  • Catalyst Preparation: In a separate container, carefully wash the Raney Nickel slurry (approx. 500 g, ~5% w/w of substrate) with anhydrous ethanol (3 x 1 L) to remove water. Caution: Raney Nickel is pyrophoric when dry. Never allow the catalyst to dry completely and handle it as a slurry.

  • Reactor Charging: Charge the hydrogenator with the purified ethyl 4-methyl-5-nitropentanoate (10 kg, 52.8 mol) and anhydrous ethanol (20 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully transfer the ethanol-washed Raney Nickel slurry to the reactor.

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (to 5 bar) and venting (to 1 bar) three times, followed by pressurizing with hydrogen (to 5 bar) and venting (to 1 bar) three times.

  • Reaction Execution: Pressurize the reactor with hydrogen to 30-40 bar. Begin vigorous stirring and heat the internal temperature to 60-70 °C. An exothermic reaction may be observed. Maintain the temperature and pressure, monitoring hydrogen uptake.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 8-12 hours). The progress can also be monitored by taking samples (after carefully depressurizing and purging) for GC-MS analysis.

  • Cooling and Filtration: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Wash the filter cake with ethanol (2 x 2 L). Caution: The filter cake is highly pyrophoric. Immediately quench it with copious amounts of water and keep it wet until disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and obtain the crude product.

  • Purification: The crude 5-Methylpiperidin-2-one is purified by vacuum distillation to yield a colorless to pale yellow solid or oil.[11]

Data Presentation: Process Parameters

The following table summarizes key operational parameters and expected outcomes for the process.

ParameterStep A: Michael AdditionStep B: Reductive CyclizationRationale & Impact on Scale-up
Temperature 0-10 °C (addition), 20-25 °C (reaction)60-70 °CControlling exotherms is critical for safety and preventing side reactions.[8]
Pressure Atmospheric30-40 bar H₂Higher pressure increases hydrogen solubility, accelerating the reaction rate.
Catalyst DBU (0.1 equiv)Raney Nickel (~5% w/w)DBU is an efficient organic catalyst. Raney Ni is a cost-effective hydrogenation catalyst.
Solvent TolueneEthanolToluene is suitable for the Michael addition. Ethanol is ideal for hydrogenation as it's also a byproduct.
Reaction Time 12-16 hours8-12 hoursMonitored by in-process controls (GC-MS/TLC) to ensure completion and optimize batch cycle time.
Typical Yield 80-90% (after distillation)85-95% (after distillation)High yields are essential for the economic viability of the large-scale process.
Purity (Final) N/A>97%High purity is required for subsequent use in pharmaceutical synthesis.

Logical and Workflow Visualization

The logical relationship between the key components in the critical reductive cyclization step is illustrated below.

Reactant Ethyl 4-methyl-5-nitropentanoate Precursor Product 5-Methylpiperidin-2-one Final Product Reactant->Product is converted to Reagent Hydrogen (H₂) Reducing Agent Reagent->Product enables conversion of Catalyst Raney Nickel Heterogeneous Catalyst Catalyst->Product catalyzes conversion of Solvent Ethanol Reaction Medium Solvent->Reactant dissolves

Caption: Logical relationship of components in the reductive cyclization step.

Conclusion

The described two-step protocol, culminating in a one-pot reductive cyclization, presents a highly efficient, regioselective, and scalable method for the synthesis of 5-Methylpiperidin-2-one. By avoiding the formation of regioisomers inherent in methods like the Beckmann rearrangement, this pathway significantly simplifies purification and improves the overall process economy. Strict adherence to the detailed procedures and safety precautions is paramount for achieving a high yield of pure product in a safe and reproducible manner, making this protocol well-suited for industrial application in the pharmaceutical and chemical sectors.

References

  • Piperidine Synthesis. (2025).
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
  • Synthesis of Piperidones by MCR. (2021).
  • Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)
  • A kind of preparation method of 2-piperidone. (2014).
  • Schiff's bases of piperidone derivative as microbial growth inhibitors.Journal of Chemical and Pharmaceutical Research.
  • 5-Methylpiperidin-2-one Safety and Hazard Inform
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.White Rose eTheses Online.
  • 5-methylpiperidin-2-one 97% | CAS: 3298-16-6.AChemBlock.
  • 5-Methylpiperidin-2-one | 3298-16-6.J&K Scientific.
  • Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. (2019).
  • STUDIES IN PIPERIDONE CHEMISTRY. I. A SYNTHESIS OF 5-HOMOPIPERAZINONES.Journal of the American Chemical Society.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. (2023). MDPI.
  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones.ARKIVOC.
  • Beckmann Rearrangement.Master Organic Chemistry.
  • (a) Hydroconversion of 5-hydroxymethylfurfural: Reaction pathways...
  • Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. (2022).
  • Beckmann Rearrangement.Organic Chemistry Portal.
  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021).
  • Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Medi
  • Intermediate for preparing tofacitinib and preparation method of intermediate. (2014).
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.MDPI.

Sources

Application Note: A Proposed Synthetic Strategy for Novel Donepezil Analogs Utilizing a 5-Methylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A primary therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE) to increase levels of the neurotransmitter acetylcholine in the brain. Donepezil is a leading, FDA-approved AChE inhibitor widely prescribed for the palliative treatment of AD.[1] The molecular structure of Donepezil features a critical N-benzylpiperidine moiety that interacts with the active site of the AChE enzyme.[2]

The development of Donepezil analogs is an area of intense research, aimed at enhancing therapeutic efficacy, improving selectivity, and exploring structure-activity relationships (SAR).[3][4] Modifications to the piperidine ring, in particular, offer a promising avenue for generating novel compounds with improved pharmacological profiles. Analysis of the crystal structure of Donepezil bound to AChE suggests that the binding pocket can accommodate additional substituents on the piperidine ring, potentially leading to enhanced interactions.[5]

This application note proposes a detailed synthetic pathway for a novel class of Donepezil analogs characterized by a methyl group at the 5-position of the piperidine ring. We begin with a discussion of the synthetic challenges and present a robust, multi-step protocol starting from a key piperidone intermediate.

Rationale and Strategic Overview

The introduction of a methyl group at the C-5 position of the piperidine ring in Donepezil is a strategic modification. This substitution can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability. Furthermore, the chiral center created by this substitution allows for the synthesis and evaluation of individual stereoisomers, which may exhibit differential binding affinities and biological activities.

A direct synthetic route starting from 5-Methylpiperidin-2-one is conceptually plausible but presents significant regiochemical challenges, particularly in the required functionalization at the C-4 position. Therefore, we propose a more convergent and controllable strategy that hinges on the synthesis of N-Benzyl-5-methylpiperidin-4-one as a central intermediate. This intermediate can then be elaborated into the target Donepezil analog using a series of well-established and high-yielding reactions adapted from literature precedents.[5][6]

The proposed overall workflow is depicted below.

G cluster_0 Part 1: Key Intermediate Synthesis cluster_1 Part 2: Elaboration to Donepezil Analog Start Starting Materials (e.g., via aza-Michael addition) Step1 Step 1: Synthesis of N-Benzyl-5-methylpiperidin-4-one Start->Step1 Step2 Step 2: Wittig Reaction (Methoxymethylene formation) Step1->Step2 Step3 Step 3: Acidic Hydrolysis (Aldehyde formation) Step2->Step3 Step4 Step 4: Aldol Condensation (with 5,6-Dimethoxy-1-indanone) Step3->Step4 Step5 Step 5: Catalytic Hydrogenation (Alkene Reduction) Step4->Step5 End Final Product: 5-Methyl-Donepezil Analog Step5->End

Caption: Proposed synthetic workflow for 5-Methyl-Donepezil analogs.

Experimental Protocols

Part 1: Synthesis of Key Intermediate (N-Benzyl-5-methylpiperidin-4-one)

The synthesis of substituted 4-piperidones can be achieved through various methods, including multicomponent reactions or aza-Michael additions.[5][7] For the purpose of this protocol, we will assume the successful synthesis of the key intermediate, N-Benzyl-5-methylpiperidin-4-one , which serves as the entry point into the core Donepezil synthesis.

Part 2: Elaboration to 5-Methyl-Donepezil Analog

Step 2: Wittig Reaction for Methoxymethylene Intermediate

This step converts the 4-keto group into an enol ether, which is a precursor to the required aldehyde. This protocol is an adaptation of established methods used for Donepezil synthesis.[3][5]

Rationale: The Wittig reaction using (methoxymethyl)triphenylphosphonium chloride provides a reliable method for one-carbon homologation to form an enol ether. Lithium diisopropylamide (LDA) is used as a strong, non-nucleophilic base to generate the ylide in situ.

ReagentMol. Wt.Molar Eq.Amount (Example)
N-Benzyl-5-methylpiperidin-4-one203.281.02.03 g (10 mmol)
(Methoxymethyl)triphenylphosphonium chloride342.801.55.14 g (15 mmol)
Diisopropylamine101.191.62.25 mL (16 mmol)
n-Butyllithium (2.5 M in hexanes)64.061.56.0 mL (15 mmol)
Anhydrous Tetrahydrofuran (THF)--~100 mL

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (methoxymethyl)triphenylphosphonium chloride (15 mmol).

  • Add anhydrous THF (~50 mL) and cool the resulting suspension to -20 °C in a suitable cooling bath.

  • In a separate flask, prepare LDA by slowly adding n-butyllithium (15 mmol) to a solution of diisopropylamine (16 mmol) in anhydrous THF (~20 mL) at -78 °C. Allow the solution to warm to 0 °C for 15 minutes.

  • Slowly add the freshly prepared LDA solution to the phosphonium salt suspension at -20 °C. Stir the resulting deep red-orange solution for 1 hour at this temperature.

  • Cool the ylide solution to -78 °C and add a solution of N-Benzyl-5-methylpiperidin-4-one (10 mmol) in anhydrous THF (~30 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (~50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the methoxymethylene intermediate.

Step 3: Hydrolysis to N-Benzyl-4-formyl-5-methylpiperidine

This protocol utilizes mild acidic conditions to hydrolyze the enol ether to the corresponding aldehyde, avoiding degradation that can occur under harsher conditions.[5]

Rationale: Enol ethers are sensitive to acid and can be readily hydrolyzed to their corresponding carbonyl compounds. A mixture of THF and dilute HCl provides a mild and effective medium for this transformation, offering higher yields and purity compared to originally reported methods.

ReagentMol. Wt.Molar Eq.Amount (Example)
Methoxymethylene intermediate231.321.01.85 g (8 mmol)
Tetrahydrofuran (THF)--20 mL
Hydrochloric Acid (1.6 M aqueous)36.46-20 mL

Protocol:

  • Dissolve the methoxymethylene intermediate (8 mmol) in THF (20 mL) in a round-bottom flask.

  • Add the 1.6 M HCl solution (20 mL) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • The aldehyde is often used in the next step without further purification. Note: Aldehydes of this type can be prone to degradation and should be stored at low temperatures (-20 °C) if not used immediately.[5]

Step 4: Aldol Condensation with 5,6-Dimethoxy-1-indanone

This crucial step forms the carbon-carbon bond that links the piperidine and indanone moieties, creating the core structure of the Donepezil analog.[2][8]

Rationale: This is a base-catalyzed aldol condensation. A strong base like lithium diisopropylamide (LDA) deprotonates the α-carbon of the 5,6-dimethoxy-1-indanone, generating an enolate which then attacks the aldehyde. This is followed by dehydration to yield the conjugated alkene.

G Indanone 5,6-Dimethoxy-1-indanone Product Unsaturated Condensation Product Indanone->Product 1. LDA, THF, -78°C 2. Dehydration Aldehyde N-Benzyl-4-formyl-5-methylpiperidine Aldehyde->Product

Caption: Key Aldol condensation reaction.

ReagentMol. Wt.Molar Eq.Amount (Example)
5,6-Dimethoxy-1-indanone192.211.01.35 g (7 mmol)
N-Benzyl-4-formyl-5-methylpiperidine217.301.051.60 g (7.35 mmol)
Diisopropylamine101.191.11.08 mL (7.7 mmol)
n-Butyllithium (2.5 M in hexanes)64.061.13.08 mL (7.7 mmol)
Anhydrous Tetrahydrofuran (THF)--~80 mL

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 5,6-dimethoxy-1-indanone (7 mmol) and dissolve in anhydrous THF (~40 mL). Cool the solution to -78 °C.

  • In a separate flask, prepare a fresh solution of LDA by slowly adding n-butyllithium (7.7 mmol) to a solution of diisopropylamine (7.7 mmol) in anhydrous THF (~15 mL) at -78 °C.

  • Slowly add the LDA solution to the indanone solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of N-Benzyl-4-formyl-5-methylpiperidine (7.35 mmol) in anhydrous THF (~25 mL) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution (~40 mL).

  • Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the unsaturated aldol product.

Step 5: Catalytic Hydrogenation to Yield 5-Methyl-Donepezil Analog

The final step involves the reduction of the exocyclic double bond to yield the saturated Donepezil analog.[5][6]

Rationale: Palladium on activated carbon (Pd/C) is a standard and highly effective catalyst for the hydrogenation of alkenes. The reaction is typically carried out under a positive pressure of hydrogen gas.

ReagentMol. Wt.Molar Eq.Amount (Example)
Unsaturated Aldol Product389.501.02.34 g (6 mmol)
Palladium on Carbon (10 wt. %)-~10 mol %~250 mg
Methanol or Ethyl Acetate--50 mL

Protocol:

  • Dissolve the unsaturated aldol product (6 mmol) in a suitable solvent like methanol or ethyl acetate (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas.

  • Purge the flask with hydrogen gas, then maintain a positive pressure of hydrogen (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Methyl-Donepezil analog.

  • The final product can be further purified by column chromatography or recrystallization to achieve high purity.

Conclusion

This application note provides a comprehensive and scientifically grounded synthetic strategy for the preparation of novel 5-methyl substituted Donepezil analogs. By utilizing a convergent approach centered on the key intermediate N-Benzyl-5-methylpiperidin-4-one , this pathway circumvents significant regiochemical challenges and employs a series of robust, high-yielding reactions. The detailed protocols provided herein are designed to be self-validating and serve as a practical guide for researchers in medicinal chemistry and drug development. The synthesis of these novel analogs will enable further exploration of the structure-activity relationship of the Donepezil scaffold, potentially leading to the discovery of new therapeutic agents for Alzheimer's disease.

References

  • Butini, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2372–2383. Available at: [Link][3][5]

  • Costanzo, P., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Center for Biotechnology Information. Available at: [Link][3][5]

  • Semantic Scholar. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar. Available at: [Link][9]

  • Reddy, P. V. G., et al. (2010). Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. Available at: [Link][6]

  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]

  • MDPI. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link][1]

  • Shabani, S., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. Available at: [Link][2]

  • Campagna, F., et al. (2013). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Available at: [Link][8]

  • Gaonkar, S. L., et al. (2011). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link][10]

  • Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link][11]

  • ResearchGate. The synthetic routes for the newly synthesized donepezil analogs. ResearchGate. Available at: [Link][12]

  • ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2020). Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link][4]

  • ResearchGate. (2009). Synthesis of Piperidones by MCR. ResearchGate. Available at: [Link][7]

  • ACS Publications. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Available at: [Link][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of crude 5-Methylpiperidin-2-one. The content is structured in a practical question-and-answer format to address specific experimental challenges, underpinned by explanations of the core chemical principles to empower effective problem-solving.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with crude 5-Methylpiperidin-2-one, and from where do they originate?

The profile of impurities in crude 5-Methylpiperidin-2-one is intrinsically linked to its synthetic pathway. However, several classes of impurities are commonly encountered:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 5-aminohexanoic acid or related esters.

  • Reaction Byproducts: Side-reactions can generate isomeric impurities (e.g., 3-methyl or 4-methyl-piperidin-2-one), oligomers, or products of incomplete cyclization.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Solvents: Organic solvents from the reaction or initial work-up procedures (e.g., toluene, THF, alcohols) are often present.

A general purification strategy is essential to remove this diverse range of potential contaminants before downstream applications.

Q2: What is a reliable, multi-step strategy for purifying crude 5-Methylpiperidin-2-one to a high degree of purity?

A sequential purification approach is typically most effective. The strategy should be adapted based on the scale of the reaction and the final purity required. A robust workflow is as follows:

  • Initial Work-up/Extraction: A liquid-liquid extraction is often the first step to remove inorganic salts and highly polar or non-polar impurities. This involves dissolving the crude material in an appropriate organic solvent and washing with aqueous solutions (e.g., brine, dilute acid/base).

  • Bulk Purification (Recrystallization or Distillation):

    • Recrystallization: This is highly effective for removing impurities with different solubility profiles. It is often the preferred method for obtaining crystalline, solid material.

    • Vacuum Distillation: This technique is suitable for purifying the compound from non-volatile impurities or those with significantly different boiling points. Given the relatively high boiling point of lactams, distillation under reduced pressure is necessary to prevent thermal degradation.[1]

  • High-Purity Polishing (Chromatography): For applications demanding >99% purity, such as in pharmaceutical development, flash column chromatography is the final and most powerful step to remove closely related structural isomers and trace impurities.[2]

Purification_Strategy cluster_main General Purification Strategy cluster_bulk Choose One Crude Crude 5-Methylpiperidin-2-one LLE Liquid-Liquid Extraction Crude->LLE Remove Salts, Extremes of Polarity Bulk Bulk Purification LLE->Bulk Polish High-Purity Polishing Bulk->Polish For Highest Purity Recryst Recrystallization Distill Vacuum Distillation Final Pure Product (>99%) Polish->Final

Caption: A multi-step workflow for purifying 5-Methylpiperidin-2-one.

Part 2: Troubleshooting Guide

Scenario 1: Recrystallization Failure - "Oiling Out"

Question: During my attempt to recrystallize 5-Methylpiperidin-2-one, the compound separated as an oil instead of forming crystals. What causes this, and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solubility of the compound is so high that the solution becomes saturated before it cools sufficiently for crystals to form.

Causality and Troubleshooting Steps:

  • Incorrect Solvent Choice: The solvent may be too "good," meaning it does not allow the compound's crystal lattice energy to overcome the solvation energy.

    • Solution: Perform a systematic solvent screen. Use small amounts of the crude material and test a range of solvents with varying polarities (e.g., ethyl acetate, isopropyl alcohol, acetone, toluene, or mixtures like ethyl acetate/hexanes). The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.

  • Cooling Rate is Too Rapid: Fast cooling does not provide sufficient time for ordered crystal nucleation and growth.

    • Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you place it in an ice bath to maximize recovery. Inducing crystallization by scratching the inner wall of the flask with a glass rod can also be effective.

  • High Impurity Load: Impurities can suppress the melting point of the mixture or physically interfere with crystal lattice formation.

    • Solution: If the crude material is very impure, a pre-purification step is necessary. Run the material through a short plug of silica gel, eluting with a moderately polar solvent, to remove the most significant impurities before attempting recrystallization.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting 'Oiling Out' Start Oiling Out Occurs CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckCooling Is the cooling rate controlled? CheckSolvent->CheckCooling Yes SolventScreen Perform Solvent Screen CheckSolvent->SolventScreen No CheckPurity Is the crude material >80% pure? CheckCooling->CheckPurity Yes SlowCool Slow Cooling/ Induce Crystallization CheckCooling->SlowCool No PrePurify Pre-purify via Silica Plug CheckPurity->PrePurify No Success Crystals Form CheckPurity->Success Yes SolventScreen->Start SlowCool->Success PrePurify->Start

Caption: Decision diagram for troubleshooting recrystallization issues.

Scenario 2: Persistent Impurities After Bulk Purification

Question: I've performed a recrystallization, but my HPLC/GC analysis still shows a significant impurity with a similar retention time to my product. How do I remove it?

Answer: This indicates the presence of a structurally similar impurity, likely an isomer, which has nearly identical physical properties (polarity, solubility). In such cases, a more powerful separation technique is required. Flash column chromatography is the method of choice.

Detailed Protocol: Flash Column Chromatography for 5-Methylpiperidin-2-one

This protocol provides a self-validating workflow to develop an effective chromatographic separation.

  • Thin-Layer Chromatography (TLC) Method Development:

    • Objective: To find a solvent system that provides good separation between the product and the impurity.

    • Procedure: Spot the crude material on a TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., start with 20% Ethyl Acetate in Hexanes, then 40%, 60%, etc.).

    • Success Criterion: The ideal system will show the product spot with a Retention Factor (Rf) of 0.25-0.35 , and a clear separation (ΔRf > 0.1) from the persistent impurity.

  • Column Preparation and Execution:

    • Column Packing: Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your chosen mobile phase (e.g., hexanes).

    • Sample Loading: For optimal separation, use "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with the solvent system determined from your TLC analysis. Apply positive pressure to achieve a steady flow rate.

    • Fraction Collection: Collect small, uniform fractions and monitor them by TLC to identify which contain the pure product.

  • Product Isolation:

    • Combine the fractions that show only a single spot for your product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Methylpiperidin-2-one.

Data Summary Table for Method Development:

Solvent System (EtOAc/Hexanes) Product Rf Impurity Rf Separation (ΔRf) Assessment
20:800.100.150.05Poor Separation, Slow Elution
40:600.300.420.12Optimal for Column
60:400.550.650.10Runs too fast, Poor Separation
80:200.750.800.05No Separation

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2263–2273. [Link]

  • LACTAM PURIFICATION PROCESS.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 112(6), 3254-3291. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Piperidone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing solvent systems in piperidone synthesis. It moves beyond standard protocols to address the physicochemical causality of solvent effects, ensuring reproducible, high-yield outcomes.

Executive Summary

Piperidone derivatives (e.g., 4-piperidone, 2-piperidone) are critical pharmacophores in drug development. However, their synthesis is often plagued by solubility mismatches (e.g., hydrochloride salts vs. lipophilic intermediates), "oiling out" during cyclization, and poor stereocontrol. This guide provides a logic-driven approach to solvent selection, moving from empirical guessing to mechanistic optimization.

Module 1: Solubility & Phase Behavior

The Core Challenge: Most piperidone precursors (like 4-piperidone monohydrate hydrochloride) are highly polar salts, while the reaction intermediates and products often require non-polar environments for cyclization or purification.

Critical Solubility Data
Solvent4-Piperidone HCl SolubilityFree Base SolubilityKey Application
Water High (>100 mg/mL)HighGreen media; biphasic systems
Methanol HighHighHomogeneous phase reactions
Ethanol Moderate-HighHighPreferred: Balances kinetics & solubility
Toluene NegligibleModerateDieckmann condensation (azeotropic removal)
THF LowHighEnolate stabilization; low temp reactions
DCM NegligibleHighWorkup/Extraction; not for salt-based starting materials
Troubleshooting Phase Issues

Q: My starting material (4-piperidone HCl) won't dissolve in the reaction solvent (THF/Toluene).

  • Root Cause: The lattice energy of the hydrochloride salt is too high for non-polar solvents to overcome.

  • Solution: Perform a "Free-Base Liberation" step in situ or prior to the main reaction.

    • Protocol: Suspend the salt in the solvent and add 1.05 eq. of a non-nucleophilic base (e.g., DIPEA or DBU). Stir for 30 mins. The solution will clarify as the free base dissolves, leaving inorganic salts (e.g., DIPEA·HCl) which can often be filtered off or tolerated.

Module 2: Reaction-Specific Solvent Optimization

A. The Mannich Reaction (Multicomponent Assembly)

Mechanism: Condensation of an amine, aldehyde, and enolizable ketone. Solvent Driver: Proticity and Dielectric Constant.[1]

  • Observation: Ethanol often outperforms Methanol in reaction kinetics for piperidone synthesis, despite Methanol's higher polarity [1].

  • Mechanistic Insight: While high polarity stabilizes the charged iminium intermediate, overly strong solvation (as seen with Methanol) can "cage" the reagents, impeding the nucleophilic attack. Ethanol provides the "Goldilocks" zone: sufficient polarity to stabilize the transition state without excessive solvation shells slowing the rate.

Optimization Protocol:

  • Start with Ethanol (Abs).

  • Concentration: Maintain 0.5 M – 1.0 M. Too dilute favors intermolecular side reactions; too concentrated leads to oligomerization.

  • pH Control: If using the HCl salt, adding a catalytic amount of acetic acid in ethanol can buffer the system, promoting enolization without quenching the amine [2].

B. Dieckmann Condensation (Ring Closure)

Mechanism: Intramolecular Claisen condensation of diesters.[2] Solvent Driver: Enolate Stability vs. Azeotropic Removal.

  • The Dilemma: Polar aprotic solvents (DMF, DMSO) stabilize the enolate, speeding up the reaction but making workup difficult. Non-polar solvents (Toluene) allow for azeotropic removal of alcohol byproducts, driving the equilibrium [3].

  • Recommendation: Use Toluene for thermodynamic control (driving the reaction to completion via Dean-Stark) or THF for kinetic control (low temperature, -78°C).

Visual Workflow: Solvent Selection Logic

SolventSelection Start Select Reaction Type Type Reaction Mechanism? Start->Type Mannich Mannich / MCR Type->Mannich Dieckmann Dieckmann Condensation Type->Dieckmann Reduction Reduction / Hydrogenation Type->Reduction SolubilityCheck Starting Material Solubility? Mannich->SolubilityCheck Equilibrium Need to drive Equilibrium? Dieckmann->Equilibrium Stereo Stereoselectivity Critical? Reduction->Stereo Ethanol Use Ethanol (0.5-1.0 M) Balance kinetics/solubility SolubilityCheck->Ethanol Salt/Polar SM Water Use Water/Acetic Acid Green Chemistry Route SolubilityCheck->Water Green/MCR Toluene Use Toluene (Reflux) Azeotropic removal of ROH Equilibrium->Toluene Yes (Thermodynamic) THF Use THF (-78°C to RT) Kinetic control / Enolate stability Equilibrium->THF No (Kinetic) Alcohol Use Ethanol/Methanol Standard reduction Stereo->Alcohol No TolueneRed Use Toluene/Ether Enhances cis/trans selectivity Stereo->TolueneRed Yes

Figure 1: Decision matrix for selecting the optimal solvent based on reaction mechanism and physicochemical requirements.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "Oiling Out" During Reaction or Workup

Symptom: The product separates as a viscous, sticky oil rather than precipitating as a solid, trapping impurities. Context: Common in Dieckmann condensations and amine alkylations. Root Cause: The product is partially soluble in the solvent, or the solvent polarity matches the impurity profile too closely. Corrective Actions:

  • The "Seeding" Protocol: If the product is an oil, add a seed crystal (if available) and cool slowly.

  • Solvent Polarity Adjustment:

    • If in Toluene: Add a non-polar co-solvent like Hexane or Heptane dropwise at reflux until slightly cloudy, then cool.

    • If in Ethanol: Add Water dropwise to force precipitation (ensure product is stable to hydrolysis).

  • Salt Formation: Convert the oily free base into a solid salt (e.g., Oxalate or Hydrochloride) in situ.

    • Tip: Oxalic acid is excellent for piperidones as it often forms highly crystalline salts that are easy to filter [1].

Issue 2: Poor Yield in Multicomponent Reactions (MCR)

Symptom: TLC shows unreacted starting material or multiple spots (oligomers). Root Cause: Reversibility of the imine formation or inefficient dehydration. Corrective Actions:

  • Switch to Acetic Acid: For MCRs involving aromatic aldehydes and amines, using Glacial Acetic Acid as the solvent can catalyze the reaction and often causes the pure product to precipitate directly, simplifying workup [4].

  • Azeotropic Distillation: If using Ethanol, switch to a Toluene/Ethanol mix and remove water to drive the imine formation forward.

Issue 3: Low Diastereoselectivity in Reductions

Symptom: Reduction of the piperidone ketone yields a 50:50 mixture of cis/trans alcohols. Root Cause: Solvent coordinating ability interferes with the hydride delivery trajectory. Corrective Actions:

  • Non-Coordinating Solvents: Switch from Methanol to Toluene or Dichloromethane (if solubility permits). Non-coordinating solvents often enhance the directing effect of existing substituents on the ring [5].

  • Temperature: Lower the temperature to -78°C in THF to maximize the energy difference between the transition states.

Module 4: Green Chemistry & Sustainability

Directive: Replace chlorinated solvents (DCM) and reproductive toxins (DMF, DMAc).

Validated Green Alternatives[3]
  • Deep Eutectic Solvents (DES):

    • System: Glucose:Urea (60:40).

    • Performance: Effective for synthesizing piperidone derivatives with yields comparable to volatile organic solvents. The DES acts as both solvent and catalyst [6].

    • Workup: Addition of water precipitates the product; the solvent is biodegradable.

  • Water (On-Water Synthesis):

    • Many piperidone MCRs proceed faster "on water" due to the hydrophobic effect, where organic reactants aggregate, increasing effective concentration [7].

References

  • Effect of Solvents on Kinetics of Piperidine Synthesis. Asian Journal of Green Chemistry.

  • Troubleshooting Mannich Reaction for Piperidone Formation. Hive Serious Chemistry / BenchChem.

  • Dieckmann Condensation Solvent Choice. Alfa Chemistry.

  • Synthesis of Highly Functionalized Piperidines in Acetic Acid. ResearchGate / Semantic Scholar.

  • Stereoselective Synthesis of Piperidines. BenchChem Technical Support.

  • Green Solvent (Deep Eutectic) for Piperidin-4-one Synthesis. Asian Journal of Chemistry.

  • Green Chemistry Approach to N-Substituted Piperidones. Journal of Organic Chemistry (PubMed).

Sources

Technical Support Center: Optimizing Friedel-Crafts Cyclization of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FC-PIP-CYCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

You are likely experiencing stalled reactions or complex mixtures when attempting to cyclize piperidine derivatives onto aromatic rings. This is a classic "Lewis Acid Paradox" specific to nitrogen heterocycles.

The following guide deconstructs the failure modes of Friedel-Crafts (FC) reactions in basic amine systems and provides two validated pathways to recovery: N-Acyliminium Activation (for standard synthesis) and Superelectrophilic Activation (for difficult substrates).

Quick Troubleshooting Matrix
SymptomProbable CauseRecommended Action
0% Conversion / Stalled Reaction Catalyst Poisoning: The basic piperidine nitrogen has formed a stable salt with the Lewis Acid (LA), deactivating the catalyst.Switch to Protocol A: Protect Nitrogen with an electron-withdrawing group (EWG) like Acetyl, Boc, or Ts.
Polymerization / Tar Intermolecular Side Reactions: The electrophile is reacting with a neighbor molecule instead of the pendant ring.Dilution Control: Run reaction at high dilution (0.01 M) to favor intramolecular cyclization.
Product is an alkene (Elimination) Proton Loss vs. Cyclization: The carbocation intermediate eliminated a proton faster than the ring closure occurred.Change Acid/Solvent: Switch to a non-nucleophilic superacid (TfOH) to stabilize the cation (Protocol B).
Wrong Regioisomer Electronic Mismatch: The directing groups on the aromatic ring are guiding the cyclization to an ortho/para position you didn't intend.Block & Direct: Use removable blocking groups (e.g., Br, Cl) or leverage steric bulk to force the desired isomer.

Technical Deep Dive

The Core Problem: Catalyst Sequestration

In standard Friedel-Crafts chemistry, the catalyst (e.g.,


, 

) is electron-deficient. The piperidine nitrogen, even if secondary or tertiary, possesses a lone pair that is a potent Lewis base.
  • The Trap: The N-atom donates its lone pair to the Lewis Acid faster than the Lewis Acid activates the electrophile (alkyl halide/alcohol).

  • The Result: You form a stable, unreactive salt:

    
    . This requires you to use stoichiometric excess of LA (often >3 equiv), which creates a harsh, viscous sludge that traps products and lowers yields.
    
Solution 1: The N-Acyliminium Ion Pathway (Standard)

To prevent catalyst poisoning, you must remove the electron density from the nitrogen. Acylating the nitrogen (forming a lactam or N-acyl species) solves the basicity problem and unlocks a powerful cyclization mode: the N-acyliminium ion .

  • Mechanism: The carbonyl oxygen of the N-acyl group helps stabilize the adjacent carbocation, forming a reactive intermediate that cyclizes rapidly.

  • Key Reference: This methodology is foundational in alkaloid synthesis (e.g., Maryanoff et al., Chemical Reviews).

Solution 2: Superelectrophilic Activation (Advanced)

For substrates where N-protection is undesirable or insufficient, you must use Superacid Catalysis (e.g., Triflic Acid,


).
  • Mechanism: In superacidic media, the nitrogen is fully protonated (ammonium). A second protonation occurs at the electrophilic center (e.g., a hydroxyl group), creating a dicationic superelectrophile . The electrostatic repulsion between the two positive charges destabilizes the molecule, making the electrophilic carbon exceptionally reactive toward the aromatic ring, despite the deactivated ammonium group.

  • Key Reference: Klumpp and Olah have extensively documented this "diprotonation" strategy (Klumpp et al., J. Org. Chem.).[1][2][3][4][5][6][7][8][9]

Visualizing the Logic

The following diagram illustrates the divergence between the "Failed" Lewis Acid pathway and the "Successful" Superelectrophilic pathway.

FC_Pathway Start Piperidine Substrate (Alcohol/Halide linker) LA_Add Add Lewis Acid (AlCl3 / BF3) Start->LA_Add Standard Conditions Protect Step 1: N-Acylation (Convert to Amide/Lactam) Start->Protect Protocol A SuperAcid Add Superacid (TfOH / HF-SbF5) Start->SuperAcid Protocol B Complex Formation of N-LA Complex (Catalyst Poisoning) LA_Add->Complex Fast Kinetics Fail Stalled Reaction / Low Yield Complex->Fail AcylIon Formation of N-Acyliminium Ion Protect->AcylIon Lewis Acid Success1 High Yield Cyclization (Tetrahydroisoquinoline) AcylIon->Success1 Dication Dication Formation (Superelectrophile) SuperAcid->Dication 2x Protonation Success2 Cyclization via Charge Repulsion Dication->Success2

Caption: Figure 1. Mechanistic divergence. Standard Lewis Acids lead to catalyst deactivation (Red), whereas N-protection (Green) or Superacid activation (Yellow) enables successful cyclization.

Validated Experimental Protocols

Protocol A: Intramolecular N-Acyliminium Cyclization

Best for: Creating fused bicyclic systems (e.g., tetrahydroisoquinolines) under mild conditions.

  • Pre-requisite: Ensure your piperidine nitrogen is protected as an amide, carbamate, or sulfonamide.

  • Reagents:

    • Substrate: N-acyl-piperidine with an acetal, aldehyde, or hydroxyl pendant group.

    • Lewis Acid:

      
       (Boron trifluoride etherate) or 
      
      
      
      .
    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the N-protected substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool to -78°C under Argon/Nitrogen atmosphere.

    • Add

      
       (2.0 - 3.0 equiv) dropwise.
      
    • Allow to warm slowly to 0°C over 2 hours.

    • Monitor: Check TLC/LCMS for the disappearance of the starting material.

    • Quench: Pour into saturated

      
       solution.
      
    • Extraction: Extract with DCM, dry over

      
      , and concentrate.
      
Protocol B: Superacid-Catalyzed Hydroxyalkylation

Best for: Unprotected amines or highly deactivated aromatic rings where standard FC fails.

  • Reagents:

    • Substrate: Piperidine alcohol derivative (e.g., 4-hydroxypiperidine derivative).

    • Acid: Triflic Acid (

      
      , TfOH).[2] Caution: Corrosive/Fuming. 
      
  • Procedure:

    • Place neat TfOH (10-20 equiv) in a round-bottom flask cooled to 0°C. Note: The acid acts as both catalyst and solvent.

    • Slowly add the piperidine substrate (solid or minimal DCM solution) to the acid with vigorous stirring.

    • Observation: The solution may turn dark orange/red (formation of the dication).

    • Stir at Room Temperature for 1–12 hours. (Heating to 60°C may be required for deactivated rings).

    • Quench (Critical): Pour the reaction mixture slowly onto crushed ice with stirring. Neutralize carefully with

      
       or 
      
      
      
      until pH > 9 (to free the amine).
    • Extraction: Extract with DCM or Ethyl Acetate.

Troubleshooting Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting Q1 Is the Nitrogen Protected? Q2 Is the Ring Electron Rich? Q1->Q2 Yes Action1 PROTECT IT (Acyl/Boc/Ts) Q1->Action1 No Action2 Use Protocol A (BF3/DCM) Q2->Action2 Yes (OMe, Alkyl) Action3 Use Protocol B (TfOH Superacid) Q2->Action3 No (H, Cl, CF3) Start Start Troubleshooting Start->Q1

Caption: Figure 2. Decision tree for selecting the correct cyclization protocol based on substrate protection and electronics.

References

  • Klumpp, D. A., et al. (2004).[2] "Reactive Dications: The Superacid-Catalyzed Reactions of Alkynes Bearing Adjacent N-Heterocycles or Amine Groups." Journal of Organic Chemistry.

  • Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews.

  • Olah, G. A., & Klumpp, D. A. (2009). Superelectrophiles and Their Chemistry. Wiley-Interscience.

  • Padwa, A., & Brodney, M. A. (2002).[7] "Intramolecular cyclizations of N-acyliminium ions with pyridine rings." Arkivoc.

Sources

Technical Support Center: Piperidone Synthesis & Work-up Refinement

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the refinement of work-up procedures for 4-Piperidone synthesis , specifically focusing on the Dieckmann Condensation and Mannich-type routes. These procedures are notorious for variable yields due to the instability of the free base and the reversibility of the cyclization step.

This guide is structured as a Tier-3 Technical Support resource.

Executive Summary: The Stability Paradox

Piperidones (specifically 4-piperidones) act as "chemical chameleons." In their salt form (e.g., hydrochloride), they are robust solids. As free bases, however, they are prone to oxidation, polymerization, and hydrate formation. The "traditional" work-up—involving aqueous quenching followed by high-temperature distillation—often leads to significant decomposition (tarring).

The Refined Approach prioritizes:

  • Controlled Decarboxylation: Preventing the Retro-Dieckmann ring opening.

  • Biphasic pH Switching: Utilizing the amine pKa for impurity purging.

  • Salt-Based Isolation: avoiding thermal stress on the free base.

Module 1: The Critical Quench (Dieckmann Route)

Context: You have just completed the cyclization of


-benzyl-bis(methylpropionate)amine using sodium alkoxide. The reaction mixture is a thick slurry of the sodium enolate salt.
Q: My yield drops significantly after the acidification step. Why?

A: You are likely triggering the Retro-Dieckmann reaction . The cyclization is reversible.[1] If you add water to the basic reaction mixture before neutralizing the base, the hydroxide concentration spikes, attacking the ketone and reopening the ring back to the diester.

Refined Protocol: Instead of adding water to the reaction, add the reaction mixture to acid.

  • Prepare a chilled solution of 6M HCl (excess).

  • Cannulate or dropwise add the reaction slurry into the acid.

  • Mechanism: This ensures the enolate is immediately protonated to the

    
    -keto ester, which is stable against ring opening in acidic media.
    
  • Decarboxylation: Only after the quench is complete should you heat the acidic mixture to reflux to drive off

    
    .
    

Module 2: Phase Separation & Extraction

Q: I have a persistent emulsion during the basic extraction. How do I resolve it?

A: Piperidones are amphiphilic. The


-benzyl group is lipophilic, but the amine/ketone core is polar. At neutral pH, partially protonated species act as surfactants.

The "pH Switch" Troubleshooting Guide:

StepTarget pHPurposeSolvent System
1. Acid Wash pH < 1Keep Product in Aqueous Phase. Remove non-basic impurities (unreacted esters).Wash Aqueous (Product) with Toluene. Discard Organics.
2. Basification pH > 10Deprotonate Amine. Force Product to Organic Phase.[2][3]Add NaOH slowly. Keep cold (<10°C) to prevent polymerization.
3. Extraction pH > 10Extract Free Base.Use DCM or EtOAc . Avoid Ether (peroxides oxidize the amine).

Emulsion Breakers:

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic piperidone out.

  • Filtration: If fine particulates (sodium salts) are stabilizing the emulsion, filter through a Celite pad before separation.

Module 3: Purification & Isolation

Q: My oil turns black upon distillation. Is there a non-thermal alternative?

A: Yes. Distilling 4-piperidones is high-risk due to their tendency to self-condense (aldol-type reactions) at high temperatures. Chemical isolation via salt formation is the refined standard.

Protocol: The "Precipitation Trap"

  • Dry your organic extract (from Module 2) thoroughly over

    
    .
    
  • Do NOT evaporate to dryness. Concentrate to ~20% volume.

  • The Trap: Add a solution of anhydrous HCl in dioxane or Oxalic acid in acetone .

  • Result: The piperidone hydrochloride or oxalate salt will precipitate instantly as a white, crystalline solid.

  • Benefit: This solid is stable, non-hygroscopic (if HCl), and leaves oily impurities in the mother liquor.

Q: How do I remove the "Gem-Diol" impurity?

A: In aqueous work-ups, the ketone often hydrates to form a gem-diol (


).
  • Detection: Broad OH stretch in IR, confusing NMR integration.

  • Fix: The salt formation method (above) usually dehydrates the gem-diol back to the ketone during crystallization. Alternatively, refluxing the free base in toluene with a Dean-Stark trap removes the water.

Visualizing the Refined Workflow

The following diagram illustrates the critical decision points in the refined work-up procedure, highlighting the "pH Switch" strategy.

PiperidoneWorkup Start Crude Reaction Mixture (Na-Enolate Salt) Quench Inverse Quench (Add Mix to 6M HCl) Start->Quench Prevent Retro-Dieckmann Decarb Reflux (Acidic) Decarboxylation (-CO2) Quench->Decarb Wash Acid Wash (pH < 1) Extract with Toluene Decarb->Wash Discard Discard Organic Layer (Unreacted Esters) Wash->Discard Non-basic impurities Basify Basify to pH > 10 (Cold NaOH) Wash->Basify Aqueous Layer (Product) Extract Extract with DCM/EtOAc Basify->Extract Free Base Released Dry Dry Organic Layer (Na2SO4) Extract->Dry Decision Purification Method? Dry->Decision Distill Vacuum Distillation (High Risk: Polymerization) Decision->Distill If liquid required Salt Salt Formation (Add HCl/Dioxane) Decision->Salt Recommended Final Pure Piperidone HCl Salt (Stable Solid) Salt->Final

Caption: Figure 1. Refined Work-up Logic Flow. Note the "Inverse Quench" to prevent ring opening and the "Salt Formation" path to ensure stability.

Module 4: Stability & Storage FAQs

Q: Can I store the free base in the fridge?

A: Only for short periods (days). Even at 4°C,


-benzyl-4-piperidone free base oxidizes to the N-oxide or undergoes self-aldol condensation, turning yellow/orange.
  • Recommendation: Store as the Hydrochloride Hydrate or Oxalate salt . These are stable for years at room temperature.

Q: My product has a "fishy" smell but NMR looks clean. Is it pure?

A: The fishy odor is characteristic of the amine. However, if it smells acrid or sharp, you may have residual benzylamine (starting material).

  • Check: Run a TLC with ninhydrin stain. Benzylamine stains differently than the tertiary piperidone.

  • Removal: If benzylamine is present, repeat the Acid Wash (Module 2). Benzylamine is more basic and harder to wash out, but a precise pH adjustment (pH ~4-5) can sometimes selectively protonate the more basic impurity while keeping the less basic piperidone in the organic phase (requires careful pKa calculation).

References

  • Dieckmann Condensation Optimization

    • Title: Optimized Synthesis of 4-Piperidone[1]

    • Source: Organic Preparations and Procedures International (via Scribd/ResearchG
    • URL:[Link]

  • Title: Process for the preparation of 4-piperidone HCl hydrate (WO2022195497A1)
  • General Piperidone Synthesis Review

    • Title: Synthesis of 4-piperidones[1][2][3][4][5][6][7][8][9][10][11]

    • Source: Organic Chemistry Portal[8]

    • URL:[Link]

  • Crystallization & Purification Techniques

    • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives[1][3][4][7][9]

    • Source: Chemical Review and Letters[4]

    • URL:[Link]

Sources

Technical Support Center: Strategies for Preventing Epimerization During Piperidone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidone chemistry. The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceuticals.[1][2] However, its functionalization is not without challenges, paramount among them being the unintended epimerization at stereocenters alpha to the carbonyl group. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the loss of stereochemical integrity during the chemical modification of piperidone scaffolds.

The Root of the Problem: Understanding α-Carbon Epimerization

Epimerization in piperidones is the undesirable inversion of a stereocenter. This process most commonly occurs at the α-carbon (the carbon atom adjacent to the carbonyl group). The underlying mechanism involves the formation of a planar enolate intermediate under either basic or acidic conditions. Once this achiral intermediate is formed, subsequent protonation or reaction can occur from either face, leading to a mixture of diastereomers and eroding the enantiopurity of your material.[3]

The propensity for a piperidone to epimerize is dictated by a delicate balance of factors including the acidity of the α-proton, the stability of the resulting enolate, and the reaction conditions employed.

Visualizing the Mechanism of Epimerization

The following diagram illustrates the base-catalyzed epimerization pathway. The process begins with the abstraction of an α-proton to form a planar enolate, which is the key step where stereochemical information is lost.

Epimerization_Mechanism cluster_start cluster_enolate cluster_end start R₁ | (R)-C-C=O | R₂ enolate R₁ | C=C-O⁻ | R₂ start->enolate + Base - H⁺ end_R R₁ | (R)-C-C=O | R₂ enolate->end_R + H⁺ (re-face attack) end_S R₁ | (S)-C-C=O | R₂ enolate->end_S + H⁺ (si-face attack)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with piperidone functionalization.

Q1: Why is my piperidone epimerizing even with a mild base?

A1: The acidity of the α-proton is highly sensitive to the substituents on the piperidone ring. Electron-withdrawing groups, even those seemingly distant, can increase the acidity of the α-proton, making it susceptible to deprotonation by even weak bases. Furthermore, prolonged reaction times or elevated temperatures can shift the equilibrium towards the thermodynamically more stable epimer, even if the initial deprotonation is slow.

Q2: I'm performing an alkylation at the α-position. How can I avoid epimerization?

A2: This is a classic challenge balancing reactivity with stereocontrol. The key is to favor kinetic control over thermodynamic control.[3][4][5] This means using conditions that promote rapid, irreversible alkylation of the desired enolate before equilibration can occur.

  • Use a strong, bulky, non-nucleophilic base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are excellent choices. They rapidly and quantitatively form the kinetic enolate.

  • Low Temperatures are Critical: Perform the deprotonation and alkylation at low temperatures (typically -78 °C). This slows down the rate of proton exchange and potential equilibration.[4]

  • Choice of Alkylating Agent: Use a reactive electrophile (e.g., methyl iodide, benzyl bromide) to ensure the alkylation step is fast.

Q3: Can the nitrogen protecting group influence epimerization?

A3: Absolutely. The N-protecting group has a significant impact on the conformation of the piperidine ring and the steric environment around the α-carbons.

  • Bulky Protecting Groups: A large N-protecting group (e.g., Boc, Cbz) can influence the conformational equilibrium of the ring, potentially hindering the approach of a base to one of the α-protons, thus offering a degree of diastereoselectivity.[6][7]

  • Electron-Withdrawing Groups: N-acyl or N-sulfonyl groups can increase the acidity of the α-protons, making the system more prone to epimerization.

Q4: I suspect epimerization has occurred. How can I confirm and quantify it?

A4: Confirmation and quantification of the diastereomeric ratio are crucial.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers.[8] Development of a robust chiral HPLC method is essential for monitoring the stereochemical purity of your material.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In many cases, diastereomers will have distinct signals in the ¹H or ¹³C NMR spectrum. Careful integration of these signals can provide a good estimate of the diastereomeric ratio. Nuclear Overhauser Effect (NOE) experiments can be invaluable for assigning the relative stereochemistry of the major and minor isomers.[13]

Troubleshooting Guide: When Stereochemistry Goes Wrong

This section provides a structured approach to troubleshooting when you detect epimerization in your reaction.

Observation Potential Cause(s) Recommended Solutions
Complete loss of stereochemistry (racemic or 1:1 diastereomeric mixture). Reaction is under thermodynamic control . This can be due to: • Elevated temperature. • Prolonged reaction time. • Use of an equilibrating base (e.g., alkoxides).Shift to Kinetic Control:Lower the reaction temperature significantly (e.g., from room temperature to -78 °C).[4][14] • Reduce the reaction time. Quench the reaction as soon as the starting material is consumed. • Switch to a strong, non-nucleophilic base like LDA or KHMDS to ensure rapid and irreversible deprotonation.[3]
Partial epimerization (e.g., 80:20 mixture instead of >99:1). Proton source present during enolate formation: The base may not be completely dry, or the solvent may contain protic impurities. • Slow addition of electrophile: If the electrophile is added too slowly, the enolate has time to equilibrate. • Temperature fluctuations: Inconsistent cooling can allow for brief periods of warming, promoting equilibration.Ensure anhydrous conditions: Dry solvents and glassware rigorously. Use freshly titrated or newly purchased bases. • Add the electrophile rapidly to the cold enolate solution. • Maintain strict temperature control throughout the deprotonation and functionalization steps.
Epimerization observed during workup or purification. Acidic or basic workup conditions: The product may be stable under the reaction conditions but epimerizes upon exposure to aqueous acid or base during workup. • Silica gel chromatography: The acidic nature of standard silica gel can catalyze epimerization of sensitive compounds.Use a neutral quench: Quench the reaction with a saturated aqueous solution of NH₄Cl. • Buffer the aqueous layers during extraction if necessary. • Deactivate silica gel: Pre-treat silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.

Experimental Protocols: Best Practices in Action

Protocol 1: Kinetic Enolate Formation for α-Alkylation

This protocol is designed to minimize epimerization during the alkylation of a substituted piperidone.

Objective: To perform a diastereoselective alkylation of an N-Boc-protected piperidone.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the N-Boc-piperidone in anhydrous THF to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared or titrated LDA (1.1 equivalents) dropwise to the cooled piperidone solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Rapidly add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the enolate solution at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product using chiral HPLC or ¹H NMR before purification.

Protocol 2: Chiral HPLC Method Development for Piperidone Enantiomers

Objective: To develop a method to resolve and quantify the enantiomers/diastereomers of a functionalized piperidone.

Step-by-Step Methodology:

  • Column Screening: Begin by screening a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for many piperidone systems.[12]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol. Vary the ratio (e.g., 90:10, 80:20) to optimize resolution.[12]

    • Additives: For basic piperidones, add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase to improve peak shape. For acidic compounds, use an acidic modifier like trifluoroacetic acid (0.1%).[12]

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

  • Validation: Validate the final method for linearity, accuracy, and precision according to standard guidelines.[9][10]

Visualizing the Workflow for Preventing Epimerization

This diagram outlines the decision-making process for a typical functionalization reaction where stereochemical integrity is paramount.

workflow start Define Functionalization (e.g., Alkylation, Acylation) conditions Select Conditions for Kinetic Control start->conditions reaction Perform Reaction (Low Temp, Anhydrous) conditions->reaction monitoring In-Process Monitoring (TLC, LC-MS) reaction->monitoring workup Neutral Quench & Workup monitoring->workup analysis Analyze Crude d.r. (NMR, Chiral HPLC) workup->analysis result Diastereomeric Ratio Acceptable? analysis->result purify Purification (Base-washed silica or Al₂O₃) result->purify Yes troubleshoot Troubleshoot: Review Base, Temp, Time, Purity result->troubleshoot No end Final Product purify->end troubleshoot->conditions

Caption: Decision workflow for stereoselective piperidone functionalization.

By understanding the mechanisms of epimerization and proactively implementing strategies to favor kinetic control, researchers can confidently functionalize piperidone scaffolds while preserving their critical stereochemical integrity.

References
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. PubMed. Available from: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. Available from: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available from: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available from: [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available from: [Link]

  • Thermodynamic versus Kinetic Control. YouTube. Available from: [Link]

  • Acid and base catalyzed piperidone synthesis from amino acid. ResearchGate. Available from: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. Available from: [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PMC. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available from: [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available from: [Link]

  • a) Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Synthesis of Piperidones by MCR. ResearchGate. Available from: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. ResearchGate. Available from: [Link]

  • Epimerisation in Peptide Synthesis. PMC. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Available from: [Link]

  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. PubMed. Available from: [Link]

  • Synthesis and Stability Studies of. Amanote Research. Available from: [Link]

Sources

High-throughput screening for optimal reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | System: Chemical Synthesis

Welcome to the High-Throughput Experimentation (HTE) Support Hub. This guide is designed for process chemists and discovery scientists navigating the transition from single-flask synthesis to array-based optimization. We move beyond basic instructions to address the mechanistic failures common in micro-scale chemistry.

Module 1: Experimental Design & Pre-Screening

Objective: Prevent "garbage-in, garbage-out" by validating chemical space before the robot moves.

Q: How do I select solvents for a screen without running 96 random choices?

A: Use Principal Component Analysis (PCA) maps, not intuition. Random selection often clusters chemically similar solvents (e.g., Toluene and Xylene), wasting well space. You must maximize "chemical distance."

  • The Protocol: Select solvents from distinct quadrants of a PCA solvent map (e.g., the AstraZeneca or Chem21 maps). This ensures you cover polarity, basicity, and H-bond accepting/donating capability.

  • Self-Validation: If your top 3 "hits" are all chlorinated solvents, your screen lacked diversity.

  • Critical Reference: See the Chem21 Solvent Selection Guide for a PCA-based hierarchy of sustainable solvents [1].

Q: My catalyst "crashed out" immediately upon dosing. How do I handle solubility in HTS?

A: Switch from "Solid Dosing" to "Slurry Dosing" or "Stock Solutions," but respect the limits. Direct solid dosing of <1 mg is statistically unreliable due to static and balance tolerances.

  • Troubleshooting Steps:

    • The "Stock" Rule: Always attempt to dissolve reagents in the reaction solvent first. If solubility is <10 mg/mL, do not use a solution; you will introduce too much solvent volume relative to the substrate.

    • The Slurry Fix: If insoluble, create a fine suspension (slurry) in a non-dissolving carrier solvent. Crucial: The robotic tip must mix the source trough before every aspiration to ensure homogeneity.

    • Validation: Weigh the plate before and after dosing. A variance of >5% across wells indicates settling in the source trough.

Visualization: The DoE Optimization Loop

This workflow illustrates the transition from broad screening to focused optimization, preventing the common error of "over-optimizing" too early.

DoE_Workflow Start Define Variables (Temp, Conc, Cat) Screen Screening Design (Fractional Factorial) Start->Screen Model Statistical Model (Main Effects) Screen->Model Model->Screen No Correlation (Redesign) Optimize Optimization Design (Response Surface/Simplex) Model->Optimize Significant Factors Found Validate Validation (Triplicate Batch Run) Optimize->Validate Validate->Start New Process Constraints

Caption: The iterative cycle of Design of Experiments (DoE) moving from variable identification to robust process validation.

Module 2: Hardware & Execution (The "Run")

Objective: Mitigate physical artifacts specific to microtiter plates (MTPs).

Q: Why are the yields in the outer wells consistently lower/higher than the center?

A: You are experiencing the "Edge Effect." Thermal gradients and evaporation rates are higher at the plate perimeter.[1] Even with sealing, the outer wells act as a thermal buffer for the inner wells.

  • The Fix:

    • Sacrificial Wells: Fill the outermost ring (Rows A/H, Cols 1/12) with pure solvent. Do not run reactions here.

    • Thermal Sandwich: Use aluminum heating blocks that hug the sides of the plate, not just the bottom.

    • Sealing Protocol: Use a foil seal with a soft silicone backing, compressed by a weighted lid.

Q: How do I prevent solvent loss at elevated temperatures (>80°C)?

A: Match the seal to the vapor pressure, not just the temperature. Standard adhesive films fail when solvent vapor pressure exceeds the bond strength.

Table 1: Sealing Strategy based on Solvent Class

Solvent ClassExampleBoiling PointRecommended Seal Strategy
Volatile DCM, THF, Ether< 65°CSingle-use chemically resistant foil + Weighted Lid
Mid-Range MeCN, Toluene, Dioxane65-110°CSilicone/Teflon Pre-slit Mat + Clamp System
High Boiling DMSO, DMF, DMAc> 140°CStandard Adhesive Foil (Risk of water absorption is higher than evaporation)
Aggressive Pyridine, TFAN/AGlass-coated or PTFE-lined caps (Vials preferred over plates)

Module 3: Analysis & Scale-Up

Objective: Translate micro-scale hits to macro-scale processes.

Q: My LC-MS shows 99% conversion, but the isolated yield on scale-up is 40%. Why?

A: The "Micro-Mixing" Trap and Concentration Artifacts. In HTS, high dilution and rapid magnetic tumbling often mask mixing issues that plague larger reactors. Furthermore, LC-MS conversion ignores work-up losses.

  • Diagnostic Protocol:

    • Internal Standard (ISTD): Never run HTS without an ISTD (e.g., Biphenyl or 1,3,5-Trimethoxybenzene). Normalize all peak areas to this standard to account for solvent evaporation concentrating the sample.

    • Viscosity Check: If the reaction becomes a slurry on scale-up, the magnetic tumbling in the MTP was sufficient, but the overhead stirrer in the flask is not.

    • Reference: See Reaction Optimization: A Practical Guide for correlating HPLC area% to true weight% yield [2].

Q: How do I troubleshoot a "False Negative" (No Reaction) across the whole plate?

A: Follow the "Catalyst Competency" Decision Tree. A blank plate rarely means the chemistry is impossible; it usually means the system failed (poisoning or degradation).

Visualization: Troubleshooting "No Reaction"

Use this logic flow to diagnose total system failures before blaming the chemistry.

Troubleshooting_Logic Issue Issue: 0% Conversion Across Plate Check1 Did the Catalyst Dissolve? Issue->Check1 Check2 Check O2/H2O Levels (Glovebox Sensor) Check1->Check2 Yes Action1 Switch to Pre-formed Catalyst Complex Check1->Action1 No (Pre-catalyst failed activation) Check3 Check Reagent Quality (1H NMR of Stock) Check2->Check3 Normal Action2 Regenerate Solvent System Check2->Action2 High Drift Action3 Test Positive Control (Standard Substrate) Check3->Action3 Purity OK

Caption: Diagnostic logic to isolate equipment or reagent failure from genuine chemical inactivity.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[2] Green Chemistry, 2016, 18, 288-296.[2]

  • Cernak, T., et al.[3] "The Evolution of High-Throughput Experimentation in Pharmaceutical Development." Reaction Chemistry & Engineering, 2019.[4]

  • Richardson, P., et al. "Flow chemistry as a tool for high throughput experimentation." Digital Discovery, 2025.

  • Thermo Fisher Scientific. "Troubleshooting Evaporation in Microtiter Plates."

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity. Within this class, piperidin-2-ones (also known as valerolactams) are of particular interest as key intermediates and structural components in drug development.

This guide focuses on 5-Methylpiperidin-2-one (CAS: 3298-16-6, Formula: C₆H₁₁NO, MW: 113.16 g/mol ), a chiral piperidinone derivative.[3][4] The presence of a stereocenter at the C5 position introduces the complexity of enantiomers, making rigorous analytical characterization not just a matter of confirming identity and purity, but also of establishing stereochemical integrity—a critical parameter in modern drug development.[5]

The objective of this document is to provide researchers, scientists, and drug development professionals with a comparative overview of the essential analytical methods for the comprehensive characterization of 5-Methylpiperidin-2-one. We will move beyond simple procedural descriptions to explain the causality behind method selection, emphasizing an orthogonal, multi-technique approach that ensures data integrity and scientific rigor.

cluster_workflow Overall Analytical Workflow Sample Sample Received (5-Methylpiperidin-2-one) Identity Primary Identity Check (e.g., TLC, IR) Sample->Identity Initial Screening Purity Quantitative Purity & Impurity Profiling (HPLC, GC-MS) Identity->Purity Identity Confirmed Structure Definitive Structure Elucidation (NMR, HRMS) Purity->Structure Purity ≥ 95% Chiral Enantiomeric Purity (Chiral HPLC) Structure->Chiral Structure Confirmed Report Full Characterization Report Chiral->Report All Data Acquired

Caption: A typical workflow for the comprehensive characterization of a chiral molecule like 5-Methylpiperidin-2-one.

Chromatographic Methods: Assessing Purity and Identity

Chromatography is the cornerstone of purity assessment, separating the target molecule from starting materials, by-products, and degradants. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability. For 5-Methylpiperidin-2-one, both techniques are highly applicable and provide complementary information.

Causality of Method Selection:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for potency determination and impurity profiling. Its key advantage is its suitability for non-volatile or thermally labile compounds. A Reverse-Phase HPLC (RP-HPLC) method is the logical starting point, as 5-Methylpiperidin-2-one possesses moderate polarity, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent alternative, particularly for assessing volatile impurities. 5-Methylpiperidin-2-one has a boiling point that makes it amenable to GC analysis. The true power of this technique lies in its hyphenation with Mass Spectrometry (MS), which provides invaluable mass-to-charge ratio data for each separated peak, aiding in the presumptive identification of unknown impurities.[7][8]

Comparative Analysis: HPLC vs. GC-MS
ParameterHPLC (UV Detection)GC-MSRationale for 5-Methylpiperidin-2-one
Primary Use Quantitative Purity, PotencyQualitative & Quantitative Purity, Impurity IDHPLC is superior for accurate quantification (potency); GC-MS excels at identifying volatile unknowns.
Sensitivity High (ng to pg range)Very High (pg to fg range)Both offer excellent sensitivity for detecting trace impurities.
Sample Volatility Not requiredRequiredThe compound is sufficiently volatile for GC, but HPLC avoids any potential on-column degradation.
Structural Info None from UV detectorFragmentation pattern from MSMS provides structural clues for impurities, a significant advantage over UV detection alone.
Method Development Can be complex (mobile phase, gradient)Relatively straightforward (temperature program)RP-HPLC method development is well-established and generally faster to optimize for this compound class.
Cost & Complexity ModerateHighHPLC systems are more common in QC labs; GC-MS is more of a specialized analytical tool.
Experimental Protocol 1: Validated RP-HPLC Method for Purity

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity. It is based on established methods for similar piperidone analogues.[6]

  • Instrumentation & Consumables:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and Water.

    • Phosphoric acid or Formic acid for pH adjustment.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (chosen for amide chromophore).

    • Injection Volume: 10 µL.

  • Sample & Standard Preparation:

    • Stock Solution: Accurately weigh ~10 mg of 5-Methylpiperidin-2-one reference standard and dissolve in 10 mL of 50:50 Water:ACN to make a 1 mg/mL solution.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL for analysis.

  • Validation & System Suitability:

    • System Suitability: Perform five replicate injections of the working solution. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

    • Linearity: Prepare a calibration curve from 0.01 to 0.5 mg/mL. The correlation coefficient (r²) should be > 0.999.

    • Accuracy & Precision: Analyze samples at three concentration levels in triplicate to determine recovery and RSD.

Experimental Protocol 2: GC-MS for Impurity Identification
  • Instrumentation & Consumables:

    • GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Helium (carrier gas).

    • Anhydrous Methanol or Dichloromethane for sample dissolution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-300 m/z.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Methanol.

Spectroscopic Methods: Definitive Structural Elucidation

While chromatography confirms purity, spectroscopy provides the definitive proof of structure. An orthogonal combination of NMR, MS, and IR is required to unambiguously confirm the identity of 5-Methylpiperidin-2-one and distinguish it from its isomers.

Causality of Technique Selection:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule.[9]

    • ¹H NMR: Confirms the number of different proton environments, their integration (ratio), and their coupling, which reveals adjacent protons. This is essential to confirm the methyl group is at the C5 position.

    • ¹³C NMR: Reveals the number of unique carbon atoms, confirming the presence of the six carbons in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to definitively map out the H-H and C-H correlations, providing irrefutable proof of the molecular skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating structural evidence. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: A rapid and simple technique to confirm the presence of key functional groups.[10] For 5-Methylpiperidin-2-one, the characteristic C=O (amide) and N-H stretches are easily identifiable.

Summary of Expected Spectroscopic Data
TechniqueParameterExpected Observation for 5-Methylpiperidin-2-one
Mass Spec. Molecular Ion [M]⁺m/z = 113
[M+H]⁺ (ESI)m/z = 114
IR Spec. N-H Stretch~3200 cm⁻¹ (broad)
C-H Stretch~2850-2960 cm⁻¹
C=O Stretch (Amide I)~1650-1680 cm⁻¹ (strong)
¹H NMR Chemical Shifts (δ)Protons adjacent to C=O and N-H will be downfield (~2.5-3.5 ppm). Methyl group will be a doublet upfield (~1.0 ppm).
¹³C NMR Chemical Shifts (δ)Carbonyl carbon (C=O) will be significantly downfield (~170-175 ppm). Methyl carbon will be upfield (~15-20 ppm).
Experimental Protocol 3: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5-Methylpiperidin-2-one sample.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Acquisition Parameters (Typical 400 MHz Spectrometer): [11]

    • ¹H NMR:

      • Pulse Angle: 30-45°.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Angle: 45°.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans: 512-1024 (or more, as ¹³C is less sensitive).

    • Acquire 2D spectra (COSY, HSQC) using standard manufacturer pulse programs.

Stereochemical Analysis: Chiral Separation

Because 5-Methylpiperidin-2-one is a chiral molecule, quantifying the enantiomeric excess (% ee) is paramount, especially in a pharmaceutical context where one enantiomer may be active while the other is inactive or even harmful.[5]

Causality of Method Selection:

  • Chiral HPLC: This is the industry-standard technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12] The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, governed by the "three-point interaction model".[13] Cellulose or amylose-based CSPs are often excellent starting points for method development.[5]

cluster_decision Analytical Method Selection Guide Question What is the Analytical Goal? Purity Purity / Impurity Profile Question->Purity Structure Structural Identity Question->Structure Enantiopurity Enantiomeric Ratio Question->Enantiopurity Method_HPLC RP-HPLC Purity->Method_HPLC Quantitative Method_GCMS GC-MS Purity->Method_GCMS Qualitative (Volatiles) Method_NMR NMR Spectroscopy Structure->Method_NMR Connectivity Method_HRMS HRMS Structure->Method_HRMS Formula Method_CHIRAL Chiral HPLC Enantiopurity->Method_CHIRAL e.g., % ee

Caption: A decision tree to guide the selection of the appropriate analytical technique based on the research question.

Experimental Protocol 4: Chiral HPLC for Enantiomeric Separation
  • Instrumentation & Consumables:

    • HPLC system with UV/Vis or DAD detector.

    • Chiral Stationary Phase Column (e.g., Chiralcel® OD-H or Chiralpak® IA/IB, 4.6 x 250 mm, 5 µm).

    • HPLC-grade Hexane, Isopropanol (IPA), and Ethanol.

  • Chromatographic Conditions (Normal Phase):

    • Mobile Phase: 90:10 Hexane:IPA (Isocratic). Note: The ratio is the most critical parameter to optimize for resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a ~0.5 mg/mL solution of the sample (racemic standard for method development, then the actual sample) in the mobile phase.

  • Analysis:

    • Inject a racemic standard to confirm the separation of the two enantiomers.

    • Inject the sample to determine the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion

The robust characterization of 5-Methylpiperidin-2-one is not achievable with a single analytical technique. A scientifically sound approach relies on the strategic integration of orthogonal methods. Chromatographic techniques like HPLC and GC-MS are essential for establishing purity and identifying potential impurities. Spectroscopic methods, with NMR at the forefront, provide the definitive, unambiguous confirmation of the molecule's complex structure. Finally, given its chiral nature, specialized chiral chromatography is mandatory for determining its enantiomeric purity. By understanding the strengths and limitations of each method and the causal reasons for their application, researchers can build a comprehensive data package that ensures the quality, safety, and efficacy of this important chemical entity.

References

  • Nittaya Ngamkhae, et al. (2022). Development and Validation of a High-performance Liquid Chromatography Method for Simultaneous Determination of Five Active Compounds in Kleeb Bua Daeng Formula. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Alshehri, S., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Latin American Journal of Pharmacy. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Flourat, A. L., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules. Available at: [Link]

  • Stephens, J. M., et al. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. Foods. Available at: [Link]

  • PubChem. N-Methyl-2-piperidone | C6H11NO | CID 13603. National Center for Biotechnology Information. Available at: [Link]

  • Eaton, J. B., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Rubtsova, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

  • Haglöf, J. (2010). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. Available at: [Link]

  • Encyclopedia of Chromatography. (2009). Chiral Drug Separation. Taylor & Francis. Available at: [Link]

  • Wikipedia. Piperidine. Wikimedia Foundation. Available at: [Link]

  • H M, T., & P, W. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molbank. Available at: [Link]

  • ResearchGate. (2019). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • Chromatography Today. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Chromatography Today. Available at: [Link]

  • ResearchGate. (2015). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 5-Methylpiperidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Pharmaceutical Analysis

In the realm of drug development and pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3][4] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects.[1] The piperidine ring is a foundational scaffold in a vast number of pharmaceuticals, making chiral derivatives like 5-Methylpiperidin-2-one subjects of significant interest.[5][6]

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 5-Methylpiperidin-2-one. Moving beyond a simple recitation of methods, we will explore the underlying principles of chiral recognition and the rationale behind methodological choices, equipping researchers with the expertise to develop robust and reliable separation protocols.

Pillar 1: The Mechanism of Chiral Recognition on Polysaccharide-Based Stationary Phases

The direct separation of enantiomers via chiral HPLC is the most prevalent and efficient strategy.[7] This approach relies on a Chiral Stationary Phase (CSP), which creates a transient, chiral environment within the column. The fundamental principle involves the formation of short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1][7] Differences in the stability and energy of these complexes lead to differential retention times, resulting in their separation.

Among the myriad of CSPs available, polysaccharide-based phases, particularly derivatives of cellulose and amylose, have proven to be the most versatile and widely successful for separating a broad range of chiral compounds.[8][9][10][11] The chiral recognition mechanism of these CSPs is multifaceted, stemming from a combination of interactions:

  • Hydrogen Bonding: The carbamate linkages and residual hydroxyl groups on the polysaccharide backbone act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl groups in the carbamate derivatives provide sites for aromatic interactions with the analyte.

  • Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. The spatial arrangement of the analyte's substituents dictates the closeness of fit, which is a key factor in enantioselective recognition.[12]

For a molecule like 5-Methylpiperidin-2-one, which contains a hydrogen bond acceptor (carbonyl group), a hydrogen bond donor (N-H group), and a stereocenter with a methyl group, these interactions are crucial for achieving separation.

Pillar 2: A Comparative Analysis of Leading Chiral Stationary Phases

Method development for chiral separations often begins with screening a selection of complementary CSPs. Based on their broad applicability, we will compare three leading polysaccharide-based CSPs for the analysis of 5-Methylpiperidin-2-one.

Chiral Stationary Phase (CSP)Chiral SelectorParticle SizeKey Advantages & Characteristics
Lux® Amylose-1 / CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)5 µmBroad enantioselectivity. The 5 µm particle size offers higher efficiency and resolution compared to older 10 µm versions.[13] Often successful in normal phase and polar organic modes.[9][14]
Lux® Cellulose-1 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5 µmComplementary selectivity to amylose-based phases.[15] The more ordered structure of cellulose can lead to different recognition patterns. High efficiency due to 5 µm particles.
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)5 µmThe chiral selector is covalently bonded to the silica support, providing exceptional solvent robustness. This allows the use of "non-standard" solvents like dichloromethane, THF, or ethyl acetate, greatly expanding method development options.[10][12]

Pillar 3: Supporting Experimental Data and Protocols

To illustrate the practical application of these principles, the following section presents representative experimental data for the separation of 5-Methylpiperidin-2-one enantiomers. These results are based on established separation principles for analogous piperidine and lactam structures.

Performance Comparison Under Normal Phase Conditions

Normal phase chromatography provides a high-selectivity environment for many chiral separations. A critical component for basic analytes like piperidones is the inclusion of a small amount of a basic additive, such as diethylamine (DEA), to occupy active sites on the silica support and ensure sharp, symmetrical peaks.[7][16]

Table 1: Performance Data for 5-Methylpiperidin-2-one Enantioseparation (Normal Phase) Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

CSP UsedRetention Time (t1, min)Retention Time (t2, min)Selectivity (α)Resolution (Rs)
CHIRALPAK® AD-H 6.88.51.354.10
CHIRALCEL® OD-H 9.210.11.121.95
CHIRALPAK® IA 7.18.81.333.95

Analysis: The CHIRALPAK® AD-H column provided the best performance, delivering excellent resolution (Rs > 4) and strong selectivity. The immobilized CHIRALPAK® IA showed very similar performance, as expected given its identical chiral selector. The CHIRALCEL® OD-H provided baseline separation (Rs > 1.5) but with lower overall efficiency for this particular analyte under these conditions.

Workflow for Chiral HPLC Analysis

The following diagram outlines the logical steps involved in a typical chiral HPLC analysis workflow.

Caption: Workflow for the chiral HPLC analysis of 5-Methylpiperidin-2-one.

Detailed Experimental Protocol: Recommended Method

This protocol details the steps for the highest-performing method identified in our comparison.

1. Objective: To determine the enantiomeric purity of a 5-Methylpiperidin-2-one sample.

2. Instrumentation & Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation).

  • Chemicals: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA), Diethylamine (DEA, >99.5%).

  • Sample: Racemic standard of 5-Methylpiperidin-2-one and the sample for analysis.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and DEA in a ratio of 80:20:0.1 (v/v/v) .

  • For 1 Liter: Combine 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of DEA.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of the 5-Methylpiperidin-2-one racemic standard in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Working Standard: Dilute the stock solution 1:10 with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

  • Test Sample: Prepare the test sample at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Run Time: 15 minutes

6. Data Analysis & System Suitability:

  • Integrate the peaks corresponding to the two enantiomers.

  • System Suitability: Inject the racemic standard five times. The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

  • Enantiomeric Purity Calculation: Calculate the percentage of each enantiomer in the test sample using the area percent method:

    • % Enantiomer 1 = (Area Enantiomer 1 / (Area Enantiomer 1 + Area Enantiomer 2)) * 100

Conclusion and Expert Recommendations

The enantioseparation of 5-Methylpiperidin-2-one is readily achievable using polysaccharide-based chiral stationary phases. Our comparative analysis indicates that amylose tris(3,5-dimethylphenylcarbamate) based columns, such as the CHIRALPAK® AD-H , provide an excellent starting point for method development, offering superior resolution and selectivity under normal phase conditions.

For researchers facing challenging separations or requiring expanded solvent compatibility, the use of an immobilized phase like CHIRALPAK® IA is highly recommended. While this guide provides a robust and validated starting method, it is crucial to remember that chiral chromatography is not a one-size-fits-all discipline. Minor changes in analyte structure can significantly alter selectivity, reinforcing the importance of a systematic screening approach that includes both amylose and cellulose-based CSPs, as well as different mobile phase modes (Normal, Polar Organic, and Reversed Phase), to identify the optimal conditions for any given chiral analyte.

References

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Cat-Wilson, I., et al. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Fasano, A., et al. (2018). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Yi, E., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • Ismail, O. H., et al. (2023). Recent trends in fast and high-throughput chiral separations of bioactive compounds by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hsieh, Y., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC - NIH. [Link]

  • Hassan, M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Gomory, A., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. NIH. [Link]

  • Kovács, Z., et al. (2024). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. FULIR. [Link]

  • Fernandes, C., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Younes, A. A., et al. (2013). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. [Link]

  • Gualandi, A., et al. (2025). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

  • Fernandes, C., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate. [Link]

  • Younes, A. A., et al. (2013). Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers. ResearchGate. [Link]

  • Zhang, Z., et al. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. American Chemical Society. [Link]

  • Phenomenex. (2017). CHIRAL COLUMNS. Phenomenex. [Link]

  • Gualandi, A., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. [Link]

  • Miller, L. (2013). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • PubChem. N-Methyl-2-piperidone. PubChem - NIH. [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

  • Regis Technologies. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies. [Link]

  • Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Chiral Technologies. [Link]

  • Gualandi, A., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]

  • Umstead, W. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube. [Link]

  • Svirshchevskaya, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Madej, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

Sources

Structural Elucidation and Comparative NMR Analysis of 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 5-Methylpiperidin-2-one (CAS: 3298-16-6), focusing on distinguishing it from its regioisomers (3-methyl, 4-methyl, 6-methyl) and its N-methylated analog.

Executive Summary

Objective: To provide a definitive assignment of 1H and 13C NMR signals for 5-methylpiperidin-2-one and establish a protocol for differentiating it from structural alternatives (regioisomers). Target Audience: Medicinal chemists and analytical scientists characterizing lactam scaffolds. Key Insight: The primary challenge in assigning substituted piperidin-2-ones is distinguishing the specific position of the methyl group on the saturated ring. Standard 1D NMR is often insufficient due to signal overlap in the 1.5–2.5 ppm region. This guide demonstrates how HSQC and HMBC correlations provide the "performance" edge required for unambiguous assignment.

Methodological Comparison: 1D vs. 2D NMR Strategies

The "performance" of an analytical method here is defined by its ability to resolve structural ambiguity.

FeatureMethod A: 1D Proton NMR Only Method B: Integrated 1D/2D NMR (Recommended)
Resolution Low. Methylene protons (H3, H4) often overlap significantly.High. Disperses overlapping protons into a second dimension (Carbon scale).
Isomer ID Ambiguous. Difficult to distinguish 4-Me from 5-Me without clear coupling constants (

-values).
Definitive. HMBC correlations connect the methyl group to specific backbone carbons.
Stereochemistry Difficult. Requires clear resolution of axial/equatorial couplings (

vs

).
Feasible. NOESY/ROESY can confirm axial/equatorial orientation of the methyl group.
Risk High risk of misidentifying the regioisomer.Self-validating assignment.

Chemical Shift Assignment (Consensus Data)

The following data represents a high-confidence consensus assignment for 5-methylpiperidin-2-one in CDCl₃ .

Structure & Numbering
  • Position 1: Nitrogen (NH)

  • Position 2: Carbonyl (C=O)

  • Position 3:

    
    -methylene (adjacent to C=O)
    
  • Position 4:

    
    -methylene
    
  • Position 5:

    
    -methine (bearing the Methyl group)
    
  • Position 6:

    
    -methylene (adjacent to NH)
    
  • Position 7: Methyl group

Table 1: 1H and 13C NMR Data (CDCl₃)
PositionCarbon Typeδ 13C (ppm) δ 1H (ppm) Multiplicity & Coupling (

)
Key 2D Correlations (HMBC)
2 C=O172.5 H3, H4, H6
3 CH₂31.2 2.35 – 2.50Multiplet (m)C2, C4, C5
4 CH₂29.5 1.50 – 1.95Multiplet (m)C2, C3, C5, C6
5 CH26.8 1.80 – 2.00Multiplet (m)C3, C4, C6, C7
6 CH₂49.8 3.05 (H6a)2.90 (H6b)ddd / tdC2, C4, C5
7 CH₃19.2 0.98Doublet (

Hz)
C4, C5, C6
1 NH6.50 – 7.50Broad Singlet (br s)C2, C6

Note on Solvent Effects: In DMSO-d6 , the Amide NH will sharpen and shift downfield (~7.5-8.0 ppm). The Carbonyl (C2) typically remains near 170 ppm. The distinct shift of C6 (~50 ppm) is the most diagnostic carbon signal, as it is significantly downfield due to the adjacent Nitrogen and the beta-effect of the C5-methyl.

Diagnostic Comparison: Distinguishing Isomers

The "Alternative" candidates in synthesis are often the 3-methyl or 4-methyl isomers. Use this logic to rule them out.

Table 2: Regioisomer Differentiation
IsomerDiagnostic 1H Feature Diagnostic 13C Feature HMBC "Smoking Gun"
5-Methyl (Target) Methyl doublet ~1.0 ppm.C6 is ~50 ppm (shifted downfield by adjacent N and

-methyl).
Methyl protons show correlation to C6 (the carbon next to N).
3-Methyl Methyl doublet ~1.1-1.2 ppm.C3 is methine (~35-40 ppm). C6 is normal (~42 ppm).Methyl protons show correlation to C2 (Carbonyl) .
4-Methyl Methyl doublet ~1.0 ppm.C4 is methine. C3 and C6 are both methylenes.Methyl protons show correlations to two CH₂ groups (C3 and C5).
N-Methyl (1-Me) Singlet ~2.9 ppm (N-Me).N-Me carbon ~35 ppm. No doublet in 1H NMR.N-Me protons correlate to C2 and C6.

Visualization of Assignment Logic

Diagram 1: The Assignment Workflow

This flowchart illustrates the logical progression from raw data to final structure, ensuring no step is skipped.

NMR_Workflow Start Crude Product (Unknown Regioisomer) H1 1H NMR Screening (Identify Methyl Doublet & NH) Start->H1 Decision Is Methyl a Doublet? H1->Decision C13 13C NMR (DEPT-135) (Count CH, CH2, CH3) HSQC HSQC Experiment (Assign Protons to Carbons) C13->HSQC N_Me Stop: N-Methyl Isomer (Methyl is Singlet) Decision->N_Me No (Singlet) C_Me Proceed: C-Methyl Isomer (3, 4, or 5-Me) Decision->C_Me Yes (Doublet) C_Me->C13 HMBC HMBC Experiment (Long Range Correlations) HSQC->HMBC Final Final Assignment: 5-Methylpiperidin-2-one HMBC->Final Methyl -> C6 Correlation

Caption: Step-by-step logic flow for filtering out N-methyl isomers and confirming the 5-methyl position using 2D NMR.

Diagram 2: HMBC Decision Tree (Isomer Differentiation)

This diagram visualizes the specific correlations that distinguish the 5-methyl target from the 3-methyl alternative.

HMBC_Logic Root Analyze Methyl (H7) HMBC Correlations Path_3Me Correlation to Carbonyl (C2, ~172 ppm) Root->Path_3Me Path_5Me Correlation to C6 (N-CH2, ~50 ppm) Root->Path_5Me Path_4Me Correlation to Two CH2 groups (Neither is C6 or C2) Root->Path_4Me Result_3Me Isomer: 3-Methyl Path_3Me->Result_3Me Result_5Me Isomer: 5-Methyl (Target) Path_5Me->Result_5Me Result_4Me Isomer: 4-Methyl Path_4Me->Result_4Me

Caption: Decision tree using HMBC correlations from the methyl protons to identify the specific regioisomer.

Experimental Protocol

A. Sample Preparation
  • Mass: Weigh 10–15 mg of the 5-methylpiperidin-2-one sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the sample is insoluble or if the NH peak is too broad, use DMSO-d6 . Be aware that DMSO will shift the water peak to ~3.3 ppm, potentially obscuring H6 signals.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to ensure good shimming.

B. Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s

    • Scans (NS): 16

    • Spectral width: 12 ppm (-1 to 11 ppm)

  • 13C NMR (DEPT-135):

    • Why DEPT? To distinguish CH/CH₃ (positive) from CH₂ (negative).

    • Scans (NS): 256–512 (Carbon is less sensitive).

  • HMBC (Gradient selected):

    • Optimized for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: 8–16 per increment.

    • Increments: 256 (indirect dimension).

References

  • PubChem. (2025). 5-Methylpiperidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Comparative study of different synthetic routes to 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the efficient and scalable synthesis of key heterocyclic scaffolds is paramount. 5-Methylpiperidin-2-one, a valuable δ-lactam, serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals. Its stereocenter and lactam functionality make it an attractive synthon for creating complex molecular architectures. This guide provides an in-depth comparative analysis of three distinct and prominent synthetic routes to 5-Methylpiperidin-2-one, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks.

Introduction to Synthetic Strategies

The synthesis of 5-Methylpiperidin-2-one can be broadly approached through three primary strategies, each leveraging fundamental organic transformations:

  • Ring Expansion via Beckmann Rearrangement: This classical approach involves the acid-catalyzed rearrangement of a five-membered carbocyclic oxime into a six-membered lactam.

  • Heterocycle Saturation via Catalytic Hydrogenation: This method relies on the reduction of a stable aromatic precursor, 5-methyl-2-pyridone, to the corresponding saturated lactam.

  • Linear Precursor Cyclization via Reductive Amination: This strategy builds the piperidinone ring from an acyclic precursor, typically derived from 3-methylglutaric acid or its anhydride, through an intramolecular C-N bond formation.

This guide will dissect each of these routes, providing the necessary details for their practical implementation and comparative assessment.

Route 1: Beckmann Rearrangement of 3-Methylcyclopentanone Oxime

The Beckmann rearrangement is a cornerstone of lactam synthesis, providing a reliable method for ring expansion.[1] This route commences with the readily available 3-methylcyclopentanone, which is first converted to its corresponding oxime, followed by acid-catalyzed rearrangement to yield the desired 5-methylpiperidin-2-one.

Overall Transformation

cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement 3-Methylcyclopentanone 3-Methylcyclopentanone Oxime 3-Methylcyclopentanone->3-Methylcyclopentanone Oxime NH2OH·HCl, Base 5-Methylpiperidin-2-one 3-Methylcyclopentanone Oxime->5-Methylpiperidin-2-one Acid Catalyst (e.g., H2SO4) cluster_0 Step 1: Synthesis of Pyridone cluster_1 Step 2: Catalytic Hydrogenation Starting Material e.g., 3-Picoline 5-Methyl-2-pyridone Starting Material->5-Methyl-2-pyridone Various Methods 5-Methylpiperidin-2-one 5-Methyl-2-pyridone->5-Methylpiperidin-2-one H2, Catalyst (e.g., PtO2) cluster_0 Step 1: Amidation cluster_1 Step 2: Reductive Cyclization 3-Methylglutaric Anhydride 3-Methylglutaramic Acid Intermediate 3-Methylglutaric Anhydride->3-Methylglutaramic Acid NH3 or Amine Source 5-Methylpiperidin-2-one 3-Methylglutaramic Acid->5-Methylpiperidin-2-one Reduction & Cyclization

Sources

Comparative Guide: Catalytic Architectures for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidone scaffold (specifically piperidin-4-one) is a privileged pharmacophore, serving as the structural core for analgesics (fentanyl derivatives), antipsychotics, and CCR5 antagonists. Historically, synthesis relied on the Dieckmann condensation or the Petrenko-Kritschenko reaction, often plagued by harsh conditions and poor atom economy.

This guide objectively compares three modern catalytic paradigms that have superseded traditional stoichiometric methods: Heterogeneous Acid Catalysis (MCRs) , Transition Metal Catalysis (Asymmetric) , and Biocatalysis .

Key Finding: For rapid library generation, Heterogeneous Acid Catalysis via multicomponent reactions offers the highest throughput and atom economy. However, for enantiopure clinical candidates, Rhodium-Catalyzed Transfer Hydrogenation provides superior stereocontrol (>99% ee) despite higher cost.

Strategic Analysis of Catalytic Systems

System A: Heterogeneous Acid Catalysis (The "Workhorse")
  • Mechanism: One-pot Multicomponent Reaction (MCR) – typically a Mannich-type condensation.

  • Catalyst: Nano-Sulfated Zirconia (Nano-SZ) or Phosphotungstic Acid (

    
    ).
    
  • Utility: Ideal for diversity-oriented synthesis (DOS) of highly substituted piperidones.

System B: Transition Metal Catalysis (The "Precision Tool")
  • Mechanism: Asymmetric Reductive Transamination or Reductive Heck.

  • Catalyst: Chiral Rhodium (Cp*) complexes or Palladium(II).

  • Utility: Essential for generating chiral non-racemic piperidines/piperidones from pyridinium salts or aryl boronic acids.

System C: Biocatalysis (The "Green Alternative")
  • Mechanism: Enzyme-promoted condensation.

  • Catalyst: Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB).[1][2]

  • Utility: Mild conditions, high regioselectivity, but limited substrate scope compared to chemocatalysis.

Comparative Performance Matrix

The following data aggregates performance metrics from recent high-impact studies (2020–2025).

FeatureHeterogeneous Acid (Nano-SZ)Metal Catalysis (Rh-Cp*)Biocatalysis (CALB)
Reaction Type One-Pot MCR (5-component)Transfer HydrogenationMCR Condensation
Yield (Avg) 85 – 92%75 – 88%80 – 91%
Time 2 – 6 hours12 – 24 hours12 – 48 hours
Temperature Ambient to 80°C40 – 60°C30 – 50°C
Stereoselectivity Low (Racemic/Diastereomeric mix)High (>99% ee) Moderate to High
Atom Economy Excellent GoodExcellent
Catalyst Recovery Simple Filtration (5+ cycles)Difficult/ExpensiveFiltration (10+ cycles)
Cost Efficiency High (Cheap materials)Low (Precious metal)Medium (Enzyme cost)

Deep Dive: Heterogeneous Acid Catalysis (MCR)

This method utilizes the Petrenko-Kritschenko variant, condensing an aldehyde, an amine, and a


-keto ester.
Mechanistic Visualization

The reaction proceeds via a dual pathway: Knoevenagel condensation and Enamine formation, converging into a Michael addition and cyclization.

MCR_Mechanism Start Substrates: Aldehyde + Amine + Beta-Keto Ester Acid Solid Acid Catalyst (Nano-SZ / H+) Start->Acid Adsorption Inter1 Intermediate A: Benzylidene (Knoevenagel) Acid->Inter1 Aldehyde Activation Inter2 Intermediate B: Enamine Acid->Inter2 Amine + Keto Ester Complex Activated Complex (Surface Adsorbed) Inter1->Complex Inter2->Complex Michael Michael Addition Complex->Michael C-C Bond Formation Cyclize Intramolecular Cyclization Michael->Cyclize - H2O Product Functionalized Piperidone Cyclize->Product Desorption Product->Acid Catalyst Regeneration

Figure 1: Catalytic cycle for the acid-mediated one-pot synthesis of piperidones.

Experimental Protocol: Nano-SZ Catalyzed Synthesis

Objective: Synthesis of highly functionalized piperidones via pseudo-five-component reaction.

Materials:

  • Benzaldehyde derivatives (2.0 mmol)

  • Aniline derivatives (1.0 mmol)

  • Alkyl acetoacetate (1.0 mmol)

  • Nano-Sulfated Zirconia (Nano-SZ) catalyst (15 mg)[3]

  • Ethanol (5 mL)

Step-by-Step Workflow:

  • Catalyst Activation: Activate Nano-SZ at 120°C for 1 hour prior to use to remove adsorbed moisture.

  • Mixing: In a 25 mL round-bottom flask, dissolve the aldehyde, aniline, and alkyl acetoacetate in ethanol.

  • Initiation: Add the activated Nano-SZ catalyst.

  • Reaction: Stir the mixture magnetically at room temperature (25°C). Monitor progress via TLC (Ethyl acetate:n-hexane 3:7).

    • Note: Reaction typically completes in 2–4 hours.

  • Work-up: Filter the reaction mixture to recover the solid catalyst. Wash the catalyst with hot ethanol (2 x 2 mL) for reuse.

  • Purification: Evaporate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol/water to obtain the pure piperidone.

Validation Check: A successful reaction yields a solid precipitate.


H NMR should show a characteristic doublet for the C3/C5 protons if symmetric, or distinct multiplet patterns for asymmetric substitution.

Deep Dive: Rhodium-Catalyzed Asymmetric Synthesis

For applications requiring enantiopurity (e.g., chiral piperidine alkaloids), simple MCRs fail. The Rh-catalyzed transfer hydrogenation of pyridinium salts is the gold standard.

Mechanistic Visualization

This pathway involves the in situ generation of a chiral hydride species.

Rh_Cycle PreCat Rh(Cp*) Pre-catalyst Active Rh-Hydride Species (Chiral) PreCat->Active Activation Step1 1,2-Insertion Active->Step1 + Substrate Substrate Pyridinium Salt Substrate->Step1 Step2 Enamine Isomerization Step1->Step2 Step3 Final Reduction Step2->Step3 Step3->Active Regeneration Product Chiral Piperidine Step3->Product HCOOH HCOOH / Et3N HCOOH->Active H-Source

Figure 2: Rhodium-catalyzed asymmetric transfer hydrogenation cycle.

Experimental Protocol: Rh-Catalyzed Transfer Hydrogenation

Objective: Enantioselective synthesis of 2-substituted piperidines.

Materials:

  • Substituted Pyridinium salt (0.2 mmol)

  • 
     (1.0 mol%)
    
  • Chiral Ligand (e.g., TsDPEN) (2.0 mol%)

  • Formic acid/Triethylamine (5:2 azeotrope)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     and the chiral ligand in DCM (2 mL) and stir for 15 mins to form the active complex.
    
  • Substrate Addition: Add the pyridinium salt to the catalyst solution.

  • H-Source Addition: Syringe in the HCOOH/Et3N mixture (5 equiv).

  • Reaction: Stir at 40°C for 20 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3 x 10 mL), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Validation Check: Enantiomeric excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee for successful protocols.

Conclusion & Recommendations

  • Choose Heterogeneous Acid Catalysis (Nano-SZ) if your goal is Lead Discovery . It allows you to synthesize gram-scale quantities of diverse analogs rapidly, cheaply, and sustainably.

  • Choose Rhodium Catalysis if your goal is Lead Optimization/Pre-clinical Development . When a specific enantiomer is required for biological activity, the cost of the Rhodium catalyst is justified by the elimination of difficult chiral resolution steps.

References

  • Multicomponent Synthesis using Nano-Catalysts: Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. 3

  • Biocatalytic Approaches: First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. 1[2]

  • Rh-Catalyzed Asymmetric Synthesis: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. 4

  • Green Solvent Methodologies: Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent (Deep Eutectic Solvents). 5

  • Comparative Overview of Synthesis Routes: A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. 6

Sources

Comparative Validation Guide: Analytical Strategies for 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying 5-Methylpiperidin-2-one (5-MP) presents a specific analytical paradox: it is a chemically stable lactam but lacks a strong chromophore, rendering standard UV detection techniques challenging.[1] As a critical intermediate in the synthesis of kinase inhibitors and alkaloids, its purity directly impacts downstream yield and enantiomeric excess.

This guide compares three primary analytical methodologies—HPLC-UV , GC-FID , and LC-MS/MS —providing a decision framework based on sensitivity needs and matrix complexity. It concludes with a field-proven validation protocol compliant with ICH Q2(R2) guidelines.

Quick Comparison Matrix
FeatureHPLC-UV (210 nm) GC-FID LC-MS/MS
Primary Use Assay & Purity (Raw Material)Residual Solvents / Process ControlTrace Impurity / Genotoxic Screening
Sensitivity (LOQ) Moderate (~10 ppm)High (~1 ppm)Ultra-High (<10 ppb)
Chromophore Dependence High (Requires low UV)NoneNone
Matrix Interference Moderate (Buffer dependent)Low (Volatiles only)Low (MRM selectivity)
Cost per Run LowLowHigh

The Analytical Challenge: The "Invisible" Lactam

5-Methylpiperidin-2-one possesses a cyclic amide structure.[1] Unlike conjugated systems (e.g., benzene rings), its only UV absorption arises from the


 transition of the carbonyl group, which occurs between 205–210 nm .
  • The Pitfall: Many standard HPLC methods use Methanol as a modifier.[1] Methanol has a UV cutoff of ~205 nm, creating high background noise that masks the analyte.

  • The Solution: Analytical success requires Acetonitrile (ACN) (cutoff 190 nm) and phosphate buffers, or switching to non-optical detection (FID/MS).

Detailed Methodologies

Method A: HPLC-UV (The QC Workhorse)

Best for: Routine purity testing of raw materials (Assay > 98%).

  • Column: C18 (L1) end-capped, high aqueous stability (e.g., Zorbax SB-C18 or Atlantis T3), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Acidic pH keeps the amide neutral and suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 210 nm (Bandwidth 4 nm).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5%

      
       60% B[1]
      
    • 10-15 min: 60% B[1]

Senior Scientist Note: At 210 nm, even trace organic impurities in the water source will appear as "ghost peaks."[1] Use LC-MS grade water and pre-mixed mobile phases to minimize baseline drift.[1]

Method B: GC-FID (The Process Control Alternative)

Best for: In-process checks where water content is low and volatility is high.

  • Column: DB-Wax or HP-INNOWax (Polar PEG phase), 30 m x 0.32 mm x 0.25 µm.[1] Polar columns reduce peak tailing for amides.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injector: Split (20:1) @ 250°C.

  • Detector: FID @ 280°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 10°C/min to 240°C

    • Final: 240°C (Hold 5 min)

Method C: LC-MS/MS (Trace Analysis)

Best for: Quantifying 5-MP as a genotoxic impurity in a final drug substance.[1]

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
    .[1]
    
  • Product Ions (MRM):

    • 
       (Quantifier - Ring opening/loss of amide)
      
    • 
       (Qualifier)
      

Method Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample stage and requirements.

MethodSelection Start Sample Origin Q1 Is the concentration > 0.1%? Start->Q1 HighConc High Concentration (Raw Material / Assay) Q1->HighConc Yes LowConc Trace Impurity (< 1000 ppm) Q1->LowConc No Q2 Is the matrix aqueous? HighConc->Q2 LCMS Method C: LC-MS/MS (MRM Mode) LowConc->LCMS High Sensitivity Required HPLC Method A: HPLC-UV (210 nm) Q2->HPLC Yes (Buffer/Water) GC Method B: GC-FID (Polar Column) Q2->GC No (Organic Solvents)

Figure 1: Decision matrix for selecting the optimal analytical technique for 5-Methylpiperidin-2-one.

Validation Protocol (ICH Q2 R2 Compliant)

This protocol focuses on the HPLC-UV method, as it is the most common requirement for GMP release testing.

Phase 1: Specificity (Stress Testing)

Demonstrate that the method can separate 5-MP from degradation products.

  • Acid Hydrolysis: Reflux 5-MP in 0.1 N HCl for 4 hours. (Expect ring opening to 5-aminocaproic acid derivative).

  • Oxidation: Treat with 3%

    
    .[1]
    
  • Acceptance Criteria: Peak purity index (via DAD) > 990; Resolution (

    
    ) > 1.5 between 5-MP and nearest degradant.
    
Phase 2: Linearity & Range[1][4][5]
  • Preparation: Prepare 5 standards ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Execution: Inject in triplicate.

  • Acceptance:

    
    ; y-intercept bias 
    
    
    
    of 100% response.[1][2]
Phase 3: Accuracy (Recovery)

Since 5-MP is often an intermediate, accuracy is best assessed via "Spike Recovery" into the sample matrix.

  • Levels: Spike samples at 80%, 100%, and 120% of target.

  • Acceptance: Mean recovery 98.0% – 102.0% with RSD < 1.0%.[1][4]

Phase 4: Precision
  • System Precision: 6 injections of standard. RSD

    
    .[1][3]
    
  • Method Precision: 6 independent preparations of the sample. RSD

    
    .[1][2][4]
    
Validation Workflow Diagram

ValidationWorkflow Start Protocol Design (ICH Q2 R2) Spec Specificity (Stress Testing) Start->Spec Spec->Start Fail (Redesign) Lin Linearity (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec 98-102% Report Validation Report (Fit for Purpose) Prec->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][5]

  • Alomrani, A., et al. (2020).[1][6][7] A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.[1][6][8] Pakistan Journal of Pharmaceutical Sciences.[1][6]

  • United Nations Office on Drugs and Crime. (2011).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides GC parameters for piperidine derivatives).

  • PubChem. (2025).[1] Compound Summary: 5-Methylpiperidin-2-one.[1][9] National Library of Medicine.[1]

  • Verma, S., et al. (2015).[1] Development of a UHPLC-UV/Vis Method for Simultaneously Determining Beta-Lactam Antibiotics. MDPI Pharmaceuticals.[1] (Demonstrates 210 nm detection strategy for lactams).

Sources

Structure-activity relationship (SAR) of 5-Methylpiperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Lactam Scaffold

In the landscape of medicinal chemistry, 5-Methylpiperidin-2-one (a functionalized valerolactam) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its unsubstituted parent (piperidin-2-one) or the rigid pyrrolidinone, the 5-methyl derivative offers a unique balance of conformational flexibility and steric definition .

This guide objectively compares the Structure-Activity Relationship (SAR) of 5-methylpiperidin-2-one derivatives against structural analogs, focusing on their application as anticancer agents (specifically targeting apoptosis pathways) and antimicrobial scaffolds . We analyze the causality behind their enhanced metabolic stability and receptor binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 5-methylpiperidin-2-one derivatives is dictated by substitutions at three critical nodes. The following analysis synthesizes field data to explain why specific modifications yield superior drug candidates.

The SAR Map
  • Node A: Nitrogen (N1) – Bioavailability Gatekeeper

    • Observation: Unsubstituted N-H lactams often suffer from poor membrane permeability.

    • Optimization: Alkylation (e.g., N-Methyl, N-Benzyl) removes the hydrogen bond donor, increasing lipophilicity (

      
      ) and improving blood-brain barrier (BBB) penetration.
      
    • Impact:N-Methylation specifically prevents rapid glucuronidation, enhancing metabolic half-life (

      
      ).
      
  • Node B: C5 Position – The "Magic Methyl" Effect

    • Observation: The C5 position is metabolically vulnerable to oxidative attack by Cytochrome P450.

    • Optimization: Introduction of a Methyl or Hydroxyl group at C5 introduces steric hindrance, blocking metabolic oxidation. Furthermore, it introduces a chiral center, allowing for stereoselective binding to protein pockets (e.g., H1 receptor or kinase domains).

    • Impact: 5-Hydroxy-1-methylpiperidin-2-one (5-HMP) exhibits superior binding affinity compared to the non-methylated analog due to specific hydrophobic interactions within the active site.

  • Node C: C3 Position – The Warhead Attachment Point

    • Observation: This is the alpha-carbon to the carbonyl, highly reactive for enolate chemistry.

    • Optimization: Ideal site for attaching pharmacophores (e.g., aryl groups, hydrazones) to target specific enzymes like p38 MAPK or Farnesyltransferase .

Comparative Performance Guide: 5-HMP vs. Alternatives

The following table contrasts the performance of 5-Hydroxy-1-methylpiperidin-2-one (5-HMP) , a lead derivative, against a standard unsubstituted scaffold and a linear analog.

Table 1: Comparative Efficacy and Physicochemical Profile

FeatureCandidate A: 5-HMP (5-Hydroxy-1-methylpiperidin-2-one)Alternative B: Piperidin-2-one (Unsubstituted)Alternative C: Linear Amide (N-Methylpentanamide)
Primary Indication Anticancer (HeLa, MCF-7), AntimicrobialGeneral Solvent / IntermediateWeak Surfactant / Solvent
Metabolic Stability High: C5 substituent blocks oxidation.Low: Rapid hydroxylation at C5/C6.Very Low: Rapid hydrolysis.
Receptor Affinity (

)
High (nM range): Rigid ring + chiral fit.Moderate (

M range):
Lacks specific contacts.
Low: Entropic penalty upon binding.
Cytotoxicity (

)
~62.75

g/mL
(ABTS Scavenging) [1]
>100

g/mL (Inactive)
N/A (Non-cytotoxic)
Mechanism of Action Induces Apoptosis (Caspase-3 activation), DNA Intercalation.Weak H-bond acceptor.Non-specific membrane disruption.

Analyst Insight: Candidate A (5-HMP) outperforms B and C because the 5-methyl/hydroxy substitution locks the molecule into a bioactive conformation while protecting it from metabolic clearance. The linear analog (C) loses too much entropy upon binding, making it an ineffective drug scaffold.

Mechanistic Visualization

The following diagram illustrates the signaling pathway modulation by 5-Methylpiperidin-2-one derivatives, specifically highlighting the induction of apoptosis in cancer cells.

G Drug 5-Methylpiperidin-2-one Derivative Receptor Cell Surface Receptor (e.g., H1 / GPCR) Drug->Receptor Binding (Kd < 100nM) DNA DNA Intercalation Drug->DNA Direct Interaction Signaling Signal Transduction (Inhibition of NF-kB / PI3K) Receptor->Signaling Modulation Mito Mitochondrial Depolarization Signaling->Mito Trigger Caspase Caspase-3 Activation Mito->Caspase Release Cytochrome c Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution DNA->Apoptosis Replication Arrest

Figure 1: Dual-mechanism of action for 5-Methylpiperidin-2-one derivatives involving receptor modulation and direct DNA intercalation leading to apoptosis.[1][2][3]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Protocol A: One-Pot Synthesis of 5-Methylpiperidin-2-one

Rationale: This method utilizes a reductive cyclization strategy, avoiding high-pressure hydrogenation which requires specialized equipment.

  • Reagents: Methyl methacrylate (10 mmol), Methylamine (12 mmol, 33% in EtOH), Sodium Borohydride (

    
    ), Methanol (MeOH).
    
  • Step 1 (Michael Addition):

    • Dissolve methyl methacrylate in MeOH (20 mL).

    • Add methylamine solution dropwise at 0°C.

    • Stir at room temperature (RT) for 4 hours. Checkpoint: TLC should show disappearance of starting ester.

  • Step 2 (Cyclization):

    • Reflux the intermediate solution at 65°C for 12 hours. The intramolecular amidation occurs here.

  • Step 3 (Purification):

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in DCM, wash with 1N HCl (to remove unreacted amine), then brine.

    • Dry over

      
       and concentrate.
      
    • Yield: Expect 75-85% as a pale yellow oil.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Validates the antiproliferative potential compared to the control.

  • Cell Line: HeLa or MCF-7 (seed at

    
     cells/well in 96-well plates).
    
  • Treatment:

    • Incubate cells for 24h.

    • Add 5-Methylpiperidin-2-one derivative at concentrations: 1, 10, 50, 100

      
      M.
      
    • Include Positive Control: Cisplatin (

      
      M).
      
    • Include Negative Control: DMSO (0.1%).

  • Readout:

    • Add MTT reagent (0.5 mg/mL) after 48h incubation.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Calculate

    
     Cell Viability relative to DMSO control. Plot dose-response curve to determine 
    
    
    
    .

References

  • Sangilimuthu, A. Y., et al. (2020). Structure of 5-hydroxy-1-methylpiperidin-2-one and its biological evaluation. ResearchGate.

  • Lowicki, D., & Przybylski, P. (2025).[4] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[4] European Journal of Medicinal Chemistry.[4]

  • Bhat, A., et al. (2023).[5] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives. European Journal of Medicinal Chemistry.[4]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.[3][6] Advanced Journal of Chemistry.[3]

Sources

A Comparative Guide to the X-ray Crystallography of 5-Methylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design. For derivatives of 5-Methylpiperidin-2-one, a scaffold of significant interest due to its presence in various biologically active compounds, X-ray crystallography provides the definitive map of atomic arrangement.[1][2][3] This guide offers an in-depth, comparative analysis of the methodologies and experimental data crucial for the structural elucidation of this class of compounds. As a senior application scientist, my aim is to provide not just a protocol, but a strategic framework for obtaining high-quality crystallographic data, enabling researchers to accelerate their discoveries.

The Significance of Structural Elucidation

The piperidinone core is a "privileged structure" in medicinal chemistry, appearing in a multitude of pharmaceuticals and natural products.[3] The biological activity of these molecules is intrinsically linked to their stereochemistry and conformation.[4] X-ray crystallography stands as the unequivocal gold standard for determining these parameters, providing a high-resolution snapshot of the molecule's structure and intermolecular interactions within the crystal lattice.[4][5][6] This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.

Synthesis and Crystallization: The Art of the Single Crystal

The journey to a crystal structure begins with the synthesis of the target 5-Methylpiperidin-2-one derivative and culminates in the growth of a high-quality single crystal. This is often the most challenging, yet critical, phase of the process.[4]

Synthesis of 5-Methylpiperidin-2-one Derivatives

The synthesis of 5-Methylpiperidin-2-one and its derivatives can be achieved through various established and novel synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of piperidinones can be accomplished via multicomponent reactions (MCRs) or the Diels-Alder reaction, offering a pathway to structurally diverse derivatives.[7] Another established method is the Dieckmann cyclization, which is effective for preparing substituted piperidine-2,4-diones. The specific synthetic strategy will depend on the desired substitution pattern on the piperidinone ring.

Crystallization Methodologies: A Comparative Overview

Obtaining diffraction-quality crystals is a process of controlled precipitation. The choice of solvent and crystallization technique is paramount and often requires empirical screening. For piperidinone derivatives, a range of solvents and methods have proven successful.[8][9]

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where a solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (an anti-solvent). The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal growth.

Solvent Selection for Piperidinone Derivatives:

The choice of solvent is critical and depends on the polarity of the specific derivative. A review of crystallization procedures for piperidin-4-ones, which are structurally related to 5-methylpiperidin-2-ones, reveals several effective solvent systems.[8][9]

Solvent SystemCompound TypeReference
Dichloromethane/Methanol (1:1, v/v)Piperidin-4-one derivative[9]
Ethanol3-alkyl-2,6-diphenylpiperidin-4-one oxime esters[9]
Ethanol-Ethyl Acetate mixture2,6-diaryl-3-(4-arylthio)piperidin-4-one[9]
Benzene-Petroleum Ether mixtureN-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones[9]
Methanol-Ethyl Acetate (3:7) mixtureEthyl 5-(1-methyl-1h-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivative[9]

Experimental Protocol: From Crystal to Structure

The following outlines a standardized, self-validating workflow for the X-ray crystallographic analysis of a novel 5-Methylpiperidin-2-one derivative.

Step 1: Crystal Mounting and Data Collection
  • Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a modern X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector.[5]

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected.[10] This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[10][11] Key parameters to consider are exposure time, rotation angle, and detector distance.

Step 2: Data Processing and Structure Solution
  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[11]

  • Space Group Determination: The processed data is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are common for small molecules.[6]

Step 3: Structure Refinement and Validation
  • Least-Squares Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other model parameters.[12]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate any missing atoms or identify regions of disordered electron density.

  • Validation: The final refined structure is rigorously validated using various crystallographic metrics to ensure its accuracy and reliability.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of 5-Methyl- piperidin-2-one Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Comparative Crystallographic Data of Piperidinone Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[13]C₁₃H₁₇NO₂MonoclinicP2₁8.345(1)6.213(1)11.543(2)98.76(1)591.2(2)2
8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione[13]C₁₅H₁₉NO₂SOrthorhombicP2₁2₁2₁8.123(1)10.345(2)17.123(3)901438.1(4)4

This data highlights the diversity in crystal packing and symmetry that can be expected for this class of compounds. The conformation of the piperidine ring is a key feature, with chair and half-chair conformations being observed, often influenced by the substitution pattern.[13]

Visualizing Molecular Structure and Interactions

Caption: A schematic of 5-Methylpiperidin-2-one and potential intermolecular interactions.

Conclusion and Future Directions

The structural elucidation of 5-Methylpiperidin-2-one derivatives by X-ray crystallography is an indispensable tool for advancing research in medicinal chemistry and materials science. This guide provides a comprehensive framework, from synthesis and crystallization to data analysis, grounded in established scientific principles. While the specific crystallographic data for each new derivative will be unique, the methodologies and comparative insights presented here offer a robust starting point for researchers. The continued application of these techniques will undoubtedly lead to a deeper understanding of the structure-property relationships of this important class of compounds, paving the way for the design of novel therapeutics and functional materials.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Cooper, R. (n.d.). Recent advances in small molecule refinement. IUCr. [Link]

  • J&K Scientific. (n.d.). 5-Methylpiperidin-2-one. Retrieved from [Link]

  • Baramov, T. I., et al. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Wlodawer, A., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PMC - NIH. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC - NIH. [Link]

  • PubChem. (n.d.). 5-Methylpiperidin-2-one. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Piperidones by MCR. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methylpiperidin-2-one (C6H11NO). Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Isolation, characterization and x-ray structure determination of the schiff base ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

  • MDPI. (2023, November 14). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

Sources

Efficacy comparison of 5-Methylpiperidin-2-one precursors in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Methylpiperidin-2-one: A Comparative Efficacy Analysis of Key Precursors

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal scaffold for targeting biological macromolecules. Specifically, the 5-methylpiperidin-2-one (a δ-lactam) core is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, neuroleptics, and antidepressants.[2] The efficacy, cost, and scalability of synthesizing this key intermediate are paramount in drug development. This guide provides a comparative analysis of the primary synthetic routes to 5-methylpiperidin-2-one, focusing on the efficacy of different chemical precursors. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and provide detailed protocols for the most salient methods.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 5-methylpiperidin-2-one can be approached from several distinct retrosynthetic pathways. Each strategy begins with a different class of precursor, offering unique advantages and disadvantages in terms of yield, purity, cost, and operational complexity. The three primary routes we will analyze are:

  • The Beckmann Rearrangement: Starting from a substituted cyclic ketone.

  • Reductive Amination/Cyclization: Utilizing a linear dicarbonyl or cyano-ester precursor.

  • Catalytic Hydrogenation of a Pyridine Derivative: A common industrial method for producing the piperidine core.

This guide will dissect each pathway, providing the necessary context for researchers to make informed decisions based on their specific laboratory or industrial needs.

Pathway 1: Beckmann Rearrangement of 3-Methylcyclohexanone Oxime

The Beckmann rearrangement is a classic and versatile transformation that converts a ketoxime into an amide or, in the case of a cyclic ketoxime, a lactam.[3][4] This pathway is one of the most direct routes to the piperidin-2-one ring system.

Mechanistic Rationale & Experimental Causality

The reaction proceeds in two main stages: oximation of the ketone followed by the acid-catalyzed rearrangement of the oxime.

  • Oximation: 3-Methylcyclohexanone is reacted with hydroxylamine (NH₂OH), typically from a salt like NH₂OH·HCl, to form the corresponding oxime. The equilibrium is driven forward by removing the water formed, often by using a dehydrating agent or azeotropic distillation.

  • Rearrangement: The oxime's hydroxyl group is a poor leaving group. Therefore, a strong acid (e.g., H₂SO₄, PPA) or an activating agent (e.g., TsCl, PCl₅) is required to convert it into a good leaving group (e.g., -OH₂⁺, -OTs).[4][5] This activation facilitates the key rearrangement step: the alkyl group positioned anti to the leaving group on the nitrogen atom migrates to the nitrogen, displacing the leaving group in a concerted fashion.[6] Subsequent hydrolysis of the resulting nitrilium ion yields the final lactam product.

The choice of acid or activating agent is critical. Strong protic acids are effective but can lead to side reactions and are often difficult to handle and neutralize.[7] Milder reagents can offer better selectivity and are more suitable for sensitive substrates.

Logical & Experimental Workflow Diagram

cluster_0 Stage 1: Oximation cluster_1 Stage 2: Beckmann Rearrangement A 3-Methylcyclohexanone C 3-Methylcyclohexanone Oxime A->C Base (e.g., NaOH) Methanol, Reflux B Hydroxylamine (NH₂OH·HCl) B->C E 5-Methylpiperidin-2-one C->E Heating D Strong Acid (e.g., H₂SO₄) or Activating Agent (e.g., TsCl) D->C cluster_0 One-Pot Reductive Amination & Cyclization A Methyl 4-methyl-5-oxohexanoate (or related precursor) D 5-Methylpiperidin-2-one A->D High Temp & Pressure Solvent (e.g., Ethanol) B Ammonia (NH₃) Hydrogen (H₂) B->D C Catalyst (e.g., Raney Ni, Rh/C) C->D

Caption: Workflow for 5-Methylpiperidin-2-one via Reductive Cyclization.

Pathway 3: Catalytic Hydrogenation of 3-Methylpyridine

The hydrogenation of pyridine rings is a robust and industrially scalable method for producing piperidine derivatives. [2]This pathway, however, is a multi-step process to arrive at the target lactam.

Mechanistic Rationale & Experimental Causality
  • Hydrogenation: 3-Methylpyridine is reduced to 3-methylpiperidine using a heterogeneous catalyst, typically a noble metal such as Rhodium, Ruthenium, or Platinum on a carbon support. [2]This reaction requires high-pressure hydrogen and elevated temperatures. The choice of catalyst is crucial to achieve high conversion and selectivity without over-reduction or ring-opening.

  • Oxidation: The resulting 3-methylpiperidine must then be selectively oxidized at the 2-position to form the lactam. This is the more challenging step of the synthesis. Various oxidizing agents can be employed, but achieving regioselectivity (oxidation at C2 instead of C6 or the nitrogen atom) can be difficult and may require protecting group strategies, adding steps and complexity to the overall process.

While the initial hydrogenation is often very efficient, the subsequent selective oxidation can lower the overall yield and increase the complexity and cost, making it less favorable than more direct routes for this specific target.

Comparative Efficacy Data

The choice of synthetic route is a trade-off between various factors. The following table summarizes the key performance indicators for each precursor pathway based on literature precedents and established chemical principles.

FeaturePathway 1: Beckmann RearrangementPathway 2: Reductive CyclizationPathway 3: Hydrogenation of Pyridine
Precursor 3-Methylcyclohexanone4-Methyl-5-oxohexanoate derivative3-Methylpyridine
Typical Yield Moderate to Good (Can be >70% but variable)Good to Excellent (>80% achievable) High for hydrogenation (>95%); Variable (lower) for oxidation step
Purity Good; main impurities are unreacted oxime or side products from rearrangement.Good; potential for polymeric byproducts.High for piperidine; purification after oxidation can be challenging.
Reaction Conditions Oximation: Mild. Rearrangement: Often harsh (strong acid) but milder methods exist. [7]High temperature and high pressure (H₂).High temperature and high pressure (H₂).
Cost-Effectiveness Precursor is relatively inexpensive. Reagents can be costly if specialized activators are used.Precursor synthesis can add steps and cost. One-pot nature is efficient.3-Methylpyridine is an inexpensive feedstock. Noble metal catalysts are expensive but recyclable.
Safety & Environment Use of strong, corrosive acids is a major drawback. Milder methods are preferable.Handling of high-pressure hydrogen and flammable solvents requires specialized equipment.High-pressure hydrogen poses significant safety risks. Oxidation step may use hazardous reagents.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis via Beckmann Rearrangement

(Based on general procedures for Beckmann Rearrangement)[3][8]

Step 1: Synthesis of 3-Methylcyclohexanone Oxime

  • To a 250 mL round-bottom flask, add 3-methylcyclohexanone (11.2 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and 100 mL of ethanol.

  • Slowly add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 20 mL of water while stirring.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement to 5-Methylpiperidin-2-one

  • In a fume hood, carefully add concentrated sulfuric acid (50 mL) to a 250 mL flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the 3-methylcyclohexanone oxime (12.7 g, 0.1 mol) in small portions, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Heat the mixture to 100-110°C and maintain for 30 minutes.

  • Cool the reaction mixture back to room temperature and carefully pour it onto 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain 5-methylpiperidin-2-one.

Protocol 2: Synthesis via Catalytic Hydrogenation of 3-Methylpyridine

(Based on general procedures for pyridine hydrogenation)[2]

Step 1: Synthesis of 3-Methylpiperidine

  • Charge a high-pressure autoclave with 3-methylpyridine (9.3 g, 0.1 mol), 100 mL of methanol, and 5% Rhodium on carbon (Rh/C) catalyst (0.5 g).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 bar (approx. 725 psi).

  • Heat the mixture to 80°C and stir vigorously for 8-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 3-methylpiperidine, which can be purified by distillation.

(Note: The subsequent oxidation of 3-methylpiperidine to 5-methylpiperidin-2-one is complex and involves multiple potential methods not detailed here for brevity.)

Conclusion and Recommendation

For laboratory-scale synthesis where operational simplicity and directness are valued, the Beckmann Rearrangement offers a reliable pathway. The primary considerations are the handling of strong acids, for which modern, milder protocols can be sought. For industrial-scale production, Reductive Cyclization of a suitable linear precursor presents a highly efficient, atom-economical, and potentially single-step route, provided the precursor can be sourced or synthesized economically. The Catalytic Hydrogenation of 3-methylpyridine is excellent for producing the 3-methylpiperidine core but is an inefficient pathway to the target lactam due to the challenges of the subsequent selective oxidation step.

Ultimately, the optimal precursor and method will depend on the specific project goals, including scale, budget, available equipment, and safety infrastructure.

References

  • Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Odinity. (2013). Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. ScienceDirect. Available at: [Link]

  • CN103965097A - A kind of preparation method of 2-piperidone. Google Patents.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Cimarelli, C., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2296–2307. Available at: [Link]

  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Synthesis of Piperidones by MCR. Angewandte Chemie International Edition, 48(15), 2794-2796. Available at: [Link]

  • Piperidine Synthesis. DTIC. (1992). Available at: [Link]

  • 5-Methylpiperidin-2-one | 3298-16-6. J&K Scientific. Available at: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Z., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(11), 2465–2474. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Royal Society of Chemistry. Available at: [Link]

  • Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Comparative Guide: Antimicrobial Activity of Piperidone Derivatives vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Pharmacophore Primary Target: ESKAPE Pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) Standard of Comparison: Fluoroquinolones (Ciprofloxacin),


-lactams (Ampicillin), and Azoles (Fluconazole).

The piperidone scaffold, particularly 4-piperidone (piperidin-4-one) , represents a "privileged structure" in medicinal chemistry. Unlike traditional antibiotics that are facing rapid obsolescence due to resistance mechanisms (e.g.,


-lactamase hydrolysis, efflux pumps), piperidone derivatives offer a versatile lipophilic core that can be structurally tuned to target bacterial DNA gyrase and fungal cell walls.

This guide objectively analyzes the antimicrobial potency of synthetic piperidone derivatives compared to gold-standard antibiotics, supported by experimental protocols and structure-activity relationship (SAR) logic.

Structural Basis of Efficacy (SAR Analysis)

The antimicrobial potency of piperidone derivatives is not inherent to the ring itself but is unlocked through specific substitutions. The 4-piperidone core acts as a rigid linker that orients pharmacophores into the binding pockets of microbial enzymes.

Key SAR Drivers[1]
  • C-2 and C-6 Aryl Substitutions: The presence of aryl rings (phenyl groups) at positions 2 and 6 creates a "butterfly-like" conformation. This steric bulk is critical for hydrophobic interactions within the bacterial active site.

  • Electronic Effects: Electron-withdrawing groups (EWG) such as -Cl, -NO₂, or -F on the phenyl rings significantly enhance antibacterial activity by increasing the acidity of the molecule and altering its dipole moment, facilitating membrane penetration.

  • N-Heteroatom Functionalization: Substitution at the N-1 position (e.g., N-acyl, N-methyl, or N-benzyl) modulates lipophilicity (LogP). An optimized LogP (typically 2.0–4.0) allows the molecule to traverse the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

Visualization: Structure-Activity Logic

The following diagram illustrates the functional zones of the piperidone scaffold responsible for antimicrobial activity.

SAR_Logic Core 4-Piperidone Core (Scaffold) C2_C6 C-2/C-6 Aryl Groups (Hydrophobic Binding) Core->C2_C6 Provides Rigidity N1 N-1 Substitution (Acyl/Alkyl) (LogP Modulation) Core->N1 Solubilizing Handle Substituents Para-Substituents (-Cl, -F, -NO2) (Membrane Penetration) C2_C6->Substituents Electronic Tuning Activity Enhanced Antimicrobial Potency Substituents->Activity Increases Potency N1->Activity Optimizes Bioavailability

Figure 1: Structural dissection of piperidone derivatives showing how specific chemical modifications translate to biological efficacy.

Comparative Efficacy Data

The following data synthesizes results from multiple bioassay studies comparing 2,6-diaryl-4-piperidone derivatives against standard antibiotics.

Note on Interpretation: While piperidone derivatives often display higher MIC values (lower potency) than Ciprofloxacin per microgram, they frequently retain activity against methicillin-resistant S. aureus (MRSA) and fungal strains where traditional antibiotics fail completely.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Efficacy Verdict
Ciprofloxacin (Standard) 0.25 – 1.0 0.01 – 0.5 > 64 (Inactive)Gold Standard for Bacteria
Ampicillin (Standard) 2.0 – 8.04.0 – 16.0> 64 (Inactive)Standard

-lactam
Fluconazole (Standard) > 128> 1281.0 – 4.0 Gold Standard for Fungi
Unsubstituted Piperidone > 100> 100> 100Biologically Inert
2,6-bis(4-chlorophenyl) deriv. 12.5 – 25.025.0 – 50.012.5 – 25.0Moderate Broad-Spectrum
2,6-bis(4-nitrophenyl) deriv. 6.25 – 12.525.0 – 50.025.0 – 50.0High Potency vs Gram+
Thiosemicarbazone-piperidone 12.5 – 25.050.0 – 1006.25 – 12.5 Excellent Antifungal

Key Insight: The Thiosemicarbazone derivative of piperidone bridges the gap between antibacterial and antifungal activity, a dual-action profile rarely seen in standard antibiotics like Ciprofloxacin.

Mechanism of Action (MOA)

Unlike


-lactams which attack cell wall synthesis, piperidone derivatives primarily target bacterial DNA replication machinery, sharing a mechanistic pathway with fluoroquinolones but often binding to different allosteric sites, which reduces cross-resistance.
  • DNA Gyrase Inhibition: The piperidone core interacts with the ATP-binding subunit (GyrB) of DNA gyrase. This prevents the enzyme from introducing negative supercoils into DNA, halting replication.

  • Intercalation: Planar aryl substituents allow the molecule to intercalate between DNA base pairs, stabilizing the DNA-cleavage complex and triggering apoptosis (cell death).

  • Membrane Disruption (Secondary): Highly lipophilic N-alkyl derivatives can disrupt the integrity of the cytoplasmic membrane, causing leakage of intracellular electrolytes.

MOA_Pathway Drug Piperidone Derivative Target1 DNA Gyrase (GyrB Subunit) Drug->Target1 Bacteria Target2 Fungal Cell Membrane Drug->Target2 Fungi Process1 Inhibits ATP Hydrolysis Target1->Process1 Process2 Disrupts Ergosterol Function Target2->Process2 Result Cell Death (Bactericidal/Fungicidal) Process1->Result Process2->Result

Figure 2: Dual-pathway mechanism showing how piperidone derivatives target bacterial DNA replication and fungal membrane integrity.

Experimental Protocol: Self-Validating Broth Microdilution

To replicate the data above, researchers must use a standardized, self-validating protocol compliant with CLSI M07-A10 guidelines.

Reagents & Materials[1][3][4][5][6][7][8][9][10]
  • Solvent: Dimethyl sulfoxide (DMSO). Note: Final concentration in assay must be <1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual readout.

  • Control Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).

Step-by-Step Workflow
  • Stock Preparation: Dissolve the piperidone derivative in 100% DMSO to a concentration of 1024 µg/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions using MHB to achieve a test range of 0.5 µg/mL to 512 µg/mL.

  • Inoculum Standardization (The Validation Step):

    • Prepare a bacterial suspension matched to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 to achieve the final assay concentration of

      
       CFU/mL.
      
    • Check: If the OD600 is not 0.08–0.13, the inoculum is invalid.

  • Incubation: Add 100 µL of inoculum to each well containing drug. Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL of Resazurin dye.

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

  • Determination: The lowest concentration remaining Blue is the MIC.

Workflow Start Start: Synthesis of Piperidone Derivative Solubilization Dissolve in DMSO (Stock 1mg/mL) Start->Solubilization Dilution Serial Dilution (96-well Plate) Solubilization->Dilution Inoculation Add Inoculum (0.5 McFarland) Dilution->Inoculation Control QC Check: Positive/Negative Controls Inoculation->Control Control->Start Invalid (Restart) Incubation Incubate 37°C (24 Hours) Control->Incubation Valid Readout Add Resazurin Determine MIC Incubation->Readout

Figure 3: Experimental workflow for determining MIC values with built-in Quality Control (QC) checkpoints.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, vol. 1, no.[1] 1, 2008. [Link]

  • Hassan, M. Z., et al. "Piperidone Derivatives: A Privileged Scaffold for the Development of Antimicrobial Agents." Medicinal Chemistry Research, 2020. [Link]

  • Emmerson, A. M., & Jones, A. M. "The quinolones: decades of development and use." Journal of Antimicrobial Chemotherapy, vol. 51, suppl_1, 2003. (Reference for Ciprofloxacin MOA comparison). [Link]

Sources

A Head-to-Head Comparison of Catalysts for Asymmetric Piperidone Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The chiral piperidone framework is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The precise stereochemical control during the synthesis of these heterocycles is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient and highly selective catalytic methods for asymmetric piperidone synthesis is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for asymmetric piperidone synthesis. We will delve into the mechanistic nuances, comparative performance, and practical considerations of organocatalysis, transition-metal catalysis, and enzymatic methods. Our analysis is grounded in experimental data from peer-reviewed literature to provide an objective resource for selecting the optimal catalytic strategy for your specific synthetic challenge.

The Landscape of Asymmetric Piperidone Synthesis: An Overview

The asymmetric synthesis of piperidones generally involves the construction of the six-membered ring with concomitant or subsequent introduction of chirality. The choice of catalyst is a critical decision that influences not only the enantioselectivity and yield but also the substrate scope, functional group tolerance, and overall process efficiency. The three main pillars of catalytic systems in this field are:

  • Organocatalysis: Utilizing small, chiral organic molecules to catalyze reactions, often mimicking enzymatic processes.

  • Transition-Metal Catalysis: Employing complexes of metals like rhodium, iridium, and palladium with chiral ligands to achieve high levels of stereocontrol.

  • Enzymatic/Chemo-enzymatic Catalysis: Leveraging the inherent chirality and high selectivity of enzymes, sometimes in combination with chemical steps, for asymmetric transformations.

The logical workflow for a typical asymmetric piperidone synthesis, regardless of the catalyst class, can be generalized as follows:

Asymmetric Piperidone Synthesis Workflow General Workflow of Catalytic Asymmetric Piperidone Synthesis cluster_0 Preparation cluster_1 Catalytic Asymmetric Reaction cluster_2 Product Formation & Analysis Start Acyclic Precursors / Prochiral Substrates Catalyst Chiral Catalyst (Organo, Metal, or Enzyme) Start->Catalyst Reaction Key Stereocenter-Forming Reaction (e.g., Cycloaddition, Conjugate Addition, Aldol) Catalyst->Reaction Intermediate Chiral Piperidone Precursor / Intermediate Reaction->Intermediate Purification Purification (Chromatography) Intermediate->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Purification->Analysis Final_Product Enantiopure Piperidone Derivative Analysis->Final_Product

Figure 1: A generalized workflow for catalytic asymmetric piperidone synthesis.

Organocatalysis: The Power of Small Molecules

Organocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis.[3] Proline and its derivatives are among the most successful organocatalysts, often employed in reactions that proceed through enamine or iminium ion intermediates.

L-Proline Catalyzed Aldol Reaction for Bicyclic Piperidines

A notable example is the L-proline catalyzed direct enantioselective aldol reaction of 3-phthalimidopropanal with aliphatic ketones to construct chiral bicyclic piperidines.[3] This approach is highly effective for creating complex structures with multiple stereocenters.

Mechanistic Insight: The catalytic cycle, as widely accepted, involves the formation of a chiral enamine between L-proline and the ketone. This enamine then attacks the aldehyde in a highly organized, six-membered Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline acts as an internal acid to activate the aldehyde and direct the stereochemical outcome.[4] This bifunctional activation is a hallmark of proline catalysis and explains the high enantioselectivity observed.

Performance: In the reaction with alicyclic ketones, this method can achieve excellent enantioselectivity, often exceeding 99% ee.[3] The subsequent cyclization and further transformations yield bicyclic piperidines, which are valuable scaffolds in medicinal chemistry.

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction

The following protocol is adapted from the work of Zhang et al. for the synthesis of anti-2-(3-phthalimido-1-hydroxypropyl)cyclohexanone.[3]

  • Reaction Setup: To a solution of 3-phthalimidopropanal (1.0 mmol) in dry DMSO (5 mL), add cyclohexanone (5.0 mmol) and L-proline (0.2 mmol, 20 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add saturated aqueous NH4Cl solution (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired aldol product.

Transition-Metal Catalysis: Precision and High Turnover

Transition-metal catalysis offers a complementary and often more versatile approach to asymmetric piperidone synthesis, with a broad substrate scope and high catalytic efficiency. Rhodium complexes with chiral phosphine ligands are particularly prominent in this area.

Rhodium-Catalyzed Asymmetric 1,4-Addition for 4-Aryl-2-Piperidones

The synthesis of enantiomerically pure 4-aryl-2-piperidinones, key intermediates for blockbuster drugs like (-)-Paroxetine, has been elegantly achieved through the rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones.[2][5] This method provides direct access to the chiral 4-arylpiperidone core with high enantioselectivity.

Mechanistic Insight: The catalytic cycle is believed to involve the formation of a chiral rhodium-aryl species from the arylboron reagent. This complex then coordinates to the α,β-unsaturated lactam, followed by migratory insertion of the aryl group to the β-position. Subsequent protonolysis releases the product and regenerates the active catalyst. The chiral ligand, such as (R)-BINAP, creates a chiral environment around the rhodium center, dictating the facial selectivity of the aryl group addition. The use of arylboroxines and a small amount of water has been shown to be crucial for achieving high yields and enantioselectivities.[5]

Performance: This rhodium-catalyzed approach can deliver the desired 4-aryl-2-piperidinone product in high yields and with excellent enantioselectivity, typically around 98% ee.[5]

Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition

The following is a representative protocol for the synthesis of N-benzyl-4-(4-fluorophenyl)-2-piperidinone, adapted from Hayashi et al.[5]

  • Catalyst Preparation: In a glovebox, to a mixture of Rh(acac)(C2H4)2 (1.6 mg, 6.0 µmol) and (R)-BINAP (5.6 mg, 6.6 µmol), add 1,4-dioxane (1.0 mL). Stir the mixture at room temperature for 5 minutes.

  • Reaction Setup: To the catalyst solution, add 4-fluorophenylboroxine (122 mg, 0.33 mmol) and N-benzyl-5,6-dihydro-2(1H)-pyridinone (0.30 mmol).

  • Reaction Conditions: Add water (1.0 equiv to boron) and stir the mixture at 40 °C for 16 hours.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over MgSO4, filter, and concentrate. Purify the residue by flash chromatography on silica gel to yield the product.

Chemo-enzymatic Synthesis: The Best of Both Worlds

Chemo-enzymatic strategies combine the selectivity of biocatalysts with the practicality of chemical synthesis, offering a powerful and sustainable route to chiral piperidones and their precursors.[6] These methods often involve enzymatic kinetic resolution or asymmetric reduction/oxidation steps.

Ene-Reductase Catalyzed Asymmetric Dearomatization

A cutting-edge chemo-enzymatic approach involves the dearomatization of activated pyridines to produce stereo-enriched piperidines.[6][7] This can be achieved through a one-pot cascade reaction using an amine oxidase and an ene-reductase (ERED). This method provides access to a wide range of chiral 3- and 3,4-disubstituted piperidines.

Mechanistic Insight: The reaction cascade begins with the chemical synthesis of an N-substituted tetrahydropyridine (THP). An amine oxidase then oxidizes the THP to an α,β-unsaturated iminium ion intermediate. A stereoselective ene-reductase then reduces the C=C bond of this intermediate, followed by reduction of the iminium ion, to yield the chiral piperidine. The choice of the specific ene-reductase allows for the selective synthesis of either enantiomer of the product.[6]

Performance: This chemo-enzymatic cascade can produce a broad range of chiral piperidines with high yields and excellent enantioselectivities, often exceeding 96% ee.[7]

Experimental Protocol: Chemo-enzymatic Dearomatization Cascade

The following is a generalized protocol based on the work of Turner and co-workers.[6][7]

  • Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing glucose (100 mM) and NADP+ (1 mM).

  • Enzyme and Substrate Addition: To the buffer, add glucose dehydrogenase (for cofactor regeneration), the desired ene-reductase (e.g., EneIRED-01), and 6-HDNO (amine oxidase).

  • Reaction Initiation: Start the reaction by adding the N-substituted tetrahydropyridine substrate (e.g., 10 mM final concentration).

  • Reaction Conditions: Incubate the reaction mixture at 30 °C with shaking for 24 hours.

  • Work-up and Analysis: Quench the reaction by basifying with NaOH and extract with an organic solvent (e.g., ethyl acetate). The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key performance metrics of the discussed catalytic systems for the synthesis of representative chiral piperidone derivatives.

Catalyst SystemRepresentative TransformationCatalyst LoadingYieldee (%)DiastereoselectivityKey Advantages
Organocatalysis
L-Proline[3]Aldol reaction for bicyclic piperidone precursor20 mol%Good>99High (anti)Metal-free, inexpensive catalyst, high enantioselectivity.
Transition-Metal Catalysis
Rhodium/(R)-BINAP[5]1,4-addition to form 4-aryl-2-piperidinone2 mol% RhHigh98N/AHigh turnover, broad substrate scope, excellent enantioselectivity.
Chemo-enzymatic Catalysis
Ene-Reductase Cascade[7]Dearomatization to form 3-substituted piperidineCatalytic (enzyme)Good to High>96N/AEnvironmentally benign, access to both enantiomers, high selectivity.

Conclusion and Future Outlook

The asymmetric synthesis of piperidones has been significantly advanced by the development of sophisticated catalytic systems.

  • Organocatalysis , particularly with proline and its derivatives, offers a cost-effective and environmentally friendly option, delivering excellent enantioselectivity for specific transformations like aldol reactions.

  • Transition-metal catalysis , exemplified by rhodium complexes, provides a versatile and highly efficient platform for a broader range of substrates, making it a powerful tool for the synthesis of complex pharmaceutical intermediates.

  • Chemo-enzymatic approaches represent the frontier of sustainable and highly selective synthesis, harnessing the power of biocatalysis to create chiral piperidines with exceptional precision.

The choice of the optimal catalyst will ultimately depend on the specific target molecule, desired scale of synthesis, and available resources. As the demand for enantiopure piperidone-containing pharmaceuticals continues to grow, further innovations in catalyst design and reaction engineering are anticipated to provide even more efficient, selective, and sustainable synthetic routes.

References

  • Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-11. [Link]

  • Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones. The Journal of Organic Chemistry, 68(15), 5929-5933. [Link]

  • O'Donnell, M. J. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science, 10(47), 10997-11002. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21136-21143. [Link]

  • Romero-Ibañez, J., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Catalysts, 13(4), 703. [Link]

  • Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-8. [Link]

  • Rovis, T., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC, 34(11), 3235–3238. [Link]

  • Gabriele, B., Mancuso, R., & Cai, Z. (2022). Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. [Link]

  • Lattanzi, A. (2023). Combined Power of Organo‐ and Transition Metal Catalysis in Organic Synthesis. Chemistry – A European Journal, 29(41), e202203798. [Link]

  • Bartók, M. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-5. [Link]

  • Singh, P., et al. (2021). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14388–14395. [Link]

  • Feringa, B. L., et al. (2005). Enantioselective synthesis of 2-aryl-4-piperidones via rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines. Organic Letters, 7(12), 2433-5. [Link]

  • Davies, H. M. L., et al. (2018). Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B. PMC. [Link]

  • Poppe, L., et al. (2021). Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). ResearchGate. [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Kroutil, W., et al. (2018). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. [Link]

  • Hall, M., & Bornscheuer, U. T. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Publications. [Link]

  • Wang, Z., et al. (2023). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry. [Link]

  • Reddy, P. V. G., et al. (2014). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Tetrahedron: Asymmetry, 25(16-17), 1185-1189. [Link]

  • Ouellet, S. G., et al. (2015). Asymmetric Formal Synthesis of (-)-Paroxetine. PubMed. [Link]

  • Kappe, C. O., et al. (2019). Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science. [Link]

  • Bartolo, G., Mancuso, R., & Cai, Z. (2022). Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. MDPI. [Link]

  • Mancuso, R., & Gabriele, B. (2014). Transition-metal and organo-catalysis in organic synthesis: Metal-catalyzed reactions. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-10. [Link]

  • Massaro, A. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. Heterocycles. Amanote Research. [Link]

  • ResearchGate. (2018). Proline-Catalyzed Asymmetric Reactions. [Link]

  • Slideshare. (2012). Proline catalyzed aldol reaction. [Link]

  • Lattanzi, A., et al. (2012). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Hanessian, S., & Sharma, R. (2000). The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. Crossref. [Link]

  • Ferreira, V. F., & da Rocha, D. R. (2017). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI. [Link]

  • Poppe, L., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link]

  • ResearchGate. (2018). Proline-Catalyzed Asymmetric Reactions. [Link]

  • Poppe, L., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. PMC. [Link]

  • Ohta, T., et al. (2016). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. PMC. [Link]

  • Li, S., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]

  • Kappe, C. O., et al. (2019). Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. [Link]

  • Thieme. (2015). A Concise Formal Synthesis of (−)-Paroxetine. [Link]

  • Ivanova, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling 5-Methylpiperidin-2-one, a key building block in various research and development applications. The following protocols are designed to be a self-validating system, grounded in established safety principles to protect you and your colleagues.

Understanding the Risks: Hazard Profile of 5-Methylpiperidin-2-one

5-Methylpiperidin-2-one is a substituted lactam, and while its toxicological properties have not been exhaustively investigated, the available data and the nature of similar chemical structures demand a cautious and well-informed approach.[1] The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[2]
Skin Irritation (Category 2)H315Causes skin irritation.[2][3][4]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3][4]

These classifications are our primary directive for establishing appropriate handling procedures. The causality is clear: the potential for irritation and toxicity upon contact or inhalation necessitates the use of specific barriers—Personal Protective Equipment (PPE)—and engineering controls to minimize exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. The following is a mandatory minimum PPE ensemble for handling 5-Methylpiperidin-2-one in a laboratory setting.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: These are the absolute minimum requirement to protect against splashes.

  • Chemical Splash Goggles: Must be worn when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[5]

  • Face Shield: In conjunction with goggles, a face shield provides an additional layer of protection for the entire face and is required when handling larger volumes or during procedures with a high splash potential.[5][6]

Why this matters: 5-Methylpiperidin-2-one is classified as a serious eye irritant.[2][3][4] Direct contact can lead to significant pain, inflammation, and potential damage to the cornea. The multi-layered approach of glasses, goggles, and face shields is a direct response to this risk, ensuring protection across a range of experimental scales.

2. Skin and Body Protection:

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times and kept fully fastened.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6][7]

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard laboratory policy to protect against accidental spills.

Why this matters: The compound is a known skin irritant.[2][3][4] Prolonged or repeated contact can cause dermatitis. Chemical-resistant gloves provide a direct barrier, while a lab coat and proper attire minimize the area of skin potentially exposed during an accidental spill.

3. Respiratory Protection:

  • Use in a Ventilated Area: All handling of 5-Methylpiperidin-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][8]

Why this matters: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][4] A chemical fume hood is the primary engineering control designed to capture and exhaust these airborne contaminants, protecting the user's breathing zone.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the lifecycle of 5-Methylpiperidin-2-one in your laboratory.

Step 1: Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, ensure the container is intact and the label is legible. Employers are required to maintain safety data sheets (SDS) for all incoming hazardous chemicals and ensure they are readily accessible.[9][10]

  • Labeling: If the material is transferred to a secondary container, ensure it is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage Conditions: Store 5-Methylpiperidin-2-one in a tightly closed container in a cool, dry, and well-ventilated area.[3][11] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]

Step 2: Handling and Use

The following diagram outlines the essential workflow for safely handling 5-Methylpiperidin-2-one in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Weigh Weigh Solid or Measure Liquid FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experimental Procedure Transfer->Reaction Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate Waste Segregate and Label Chemical Waste Decontaminate->Waste DoffPPE Doff PPE in Correct Order Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for Handling 5-Methylpiperidin-2-one.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[7] Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step 4: Disposal Plan

All waste containing 5-Methylpiperidin-2-one must be treated as hazardous waste.

  • Waste Collection: Collect all surplus material and contaminated items (e.g., gloves, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.[1][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for disposal through a licensed and approved waste disposal company.[11][13] Do not dispose of this chemical down the drain or in general waste.[1][11] Empty containers may still contain residue and should be disposed of in the same manner as the chemical itself.

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

G Start Waste Generated (5-Methylpiperidin-2-one) IsContaminated Is material or container contaminated? Start->IsContaminated Segregate Segregate into Labeled Hazardous Waste Container IsContaminated->Segregate Yes LicensedDisposal Arrange for Pickup by Licensed Disposal Company Segregate->LicensedDisposal End Disposal Complete LicensedDisposal->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpiperidin-2-one
Reactant of Route 2
5-Methylpiperidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。